5-Bromoquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQNFOPKXLQOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669695 | |
| Record name | 5-Bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958452-00-1 | |
| Record name | 5-Bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromoquinazoline: Properties, Synthesis, and Applications
Introduction
5-Bromoquinazoline is a halogenated heterocyclic aromatic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a quinazoline core with a bromine substituent at the 5-position, makes it a versatile synthetic intermediate. The quinazoline scaffold is a common motif in numerous biologically active compounds, and the presence of the bromine atom provides a reactive handle for a variety of chemical transformations. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, and key applications, with a focus on its role in drug discovery and development.
Core Chemical Identity
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Appearance | Off-white to light brown solid | [2] |
| Boiling Point | 304.3 ± 15.0 °C (Predicted) | [2] |
| Density | 1.656 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.66 ± 0.13 (Predicted) | [2] |
| Storage Temperature | Room Temperature, Sealed in dry | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the bromination of a suitable quinazoline precursor. The following is a representative, though not exhaustive, synthetic scheme.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory.
Step 1: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid
-
In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid and an excess of formamide.
-
Heat the mixture at 120-130 °C for 4-5 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.
-
Pour the mixture into cold water and collect the precipitate by filtration.
-
Wash the solid with cold water and dry to obtain quinazolin-4(3H)-one.
Step 2: Chlorination to 4-Chloroquinazoline
-
To the dried quinazolin-4(3H)-one, add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in a fume hood.
-
Gently reflux the mixture for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the solution is alkaline.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloroquinazoline.
Step 3: Reduction to Quinazoline
-
Dissolve the 4-chloroquinazoline in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain quinazoline.
Step 4: Bromination to this compound
-
Dissolve the quinazoline in a suitable solvent like concentrated sulfuric acid at a low temperature (e.g., -20 °C to -15 °C).
-
Slowly add a brominating agent such as N-bromosuccinimide (NBS) while maintaining the low temperature.
-
Stir the reaction mixture at this temperature until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto ice and then neutralizing with a base.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization to obtain this compound.
Applications in Drug Discovery and Development
The quinazoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic activities, including anticancer, antibacterial, and anti-inflammatory effects.[4][5] this compound serves as a key building block for the synthesis of novel quinazoline derivatives with potential therapeutic applications.
The bromine atom at the 5-position is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[6] This allows for the efficient attachment of different functional groups to the quinazoline core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[6]
For instance, bromoquinazoline derivatives have been investigated for their potential as anti-breast cancer agents.[4] The synthesis of various 6-bromoquinazolin-4(3H)-one derivatives has been reported, with some compounds exhibiting potent cytotoxic activity against cancer cell lines like MCF-7.[4][7][8][9] While this research focuses on the 6-bromo isomer, it highlights the general importance of brominated quinazolines in the development of new anticancer therapies. The 5-bromo isomer provides an alternative substitution pattern for the development of novel kinase inhibitors and other targeted therapies.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: Based on data for similar brominated aromatic compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]
-
Precautionary Statements:
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[10]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[10]
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined chemical properties and the reactivity of the bromine substituent allow for the creation of diverse molecular architectures. As research into novel therapeutics continues, the demand for key intermediates like this compound is expected to grow, further solidifying its importance in the scientific and industrial landscape.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of this compound in Research and Industry.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: Understanding the Basics of a Key Chemical Intermediate.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Organic Synthesis.
- ResearchGate. Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity.
- National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- National Institutes of Health. 4-Bromoquinazoline | C8H5BrN2 | CID 45789724 - PubChem.
- ScienceLab.com. Material Safety Data Sheet.
- National Institutes of Health. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem.
- ResearchGate. 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies | Request PDF.
- National Institutes of Health. Quinazolinones, the Winning Horse in Drug Discovery - PMC.
- ResearchGate. (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- PubMed. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 5-Bromo-quinazoline | 958452-00-1 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 5-Bromoquinazoline: Synthesis, Properties, and Applications
A comprehensive resource for researchers, scientists, and drug development professionals on the strategic chemical intermediate, 5-Bromoquinazoline.
Abstract
This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Characterized by its unique molecular structure, it serves as a versatile intermediate for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and advanced materials. The strategic placement of a bromine atom at the 5-position of the quinazoline core provides a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of this compound, encompassing its fundamental chemical properties, synthesis methodologies, characteristic spectroscopic data, key chemical reactions, and its significant applications in drug discovery and materials science.
Core Molecular and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application in experimental design and synthesis. These parameters are critical for accurate stoichiometric calculations, ensuring optimal reaction yields and product purity.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and weight:
Chemical Structure and Identification
The structure consists of a bicyclic aromatic system where a pyrimidine ring is fused to a benzene ring, with a bromine atom substituted at the C5 position.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂ | [1][2][3] |
| Molecular Weight | 209.04 g/mol | [1][2][3] |
| CAS Number | 958452-00-1 | [2][3] |
| Appearance | Off-white to light brown solid (Predicted) | |
| Boiling Point | 304.3±15.0 °C (Predicted) | |
| Density | 1.656±0.06 g/cm³ (Predicted) |
Synthesis of this compound
Conceptual Synthetic Workflow
A common approach to quinazoline synthesis involves the reaction of a 2-aminobenzaldehyde derivative with a source of nitrogen, such as formamide or ammonia, often under heating. For this compound, the logical starting material would be 2-amino-6-bromobenzaldehyde.
Diagram 1: Conceptual Synthetic Pathway to this compound
Caption: A plausible synthetic route to this compound.
General Experimental Protocol (Hypothetical)
This protocol is based on established methods for quinazoline synthesis and adapted for the preparation of the 5-bromo derivative.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-bromobenzaldehyde (1.0 equivalent) with an excess of formamide (acting as both reagent and solvent).
-
Reaction Conditions: Heat the mixture to a temperature of 120-150 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Formamide: Serves as a source of the N1 and C2 atoms of the quinazoline ring. Its high boiling point makes it suitable as a solvent for this high-temperature cyclization.
-
Heat: Provides the necessary activation energy for the condensation and subsequent cyclization reactions to occur.
-
Aqueous Work-up: this compound is an organic compound with limited solubility in water, allowing for its precipitation and separation from the water-soluble formamide and other byproducts.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific spectra for this compound were not found in the provided search results, the following are expected characteristic signals based on the analysis of related bromo-heterocyclic compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazoline core. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. Aromatic carbons typically resonate in the range of 110-170 ppm.
Mass Spectrometry
The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1600 cm⁻¹ region), and C-H bending vibrations.
Chemical Reactivity and Applications
The synthetic utility of this compound is primarily derived from the reactivity of the carbon-bromine bond, making it an invaluable precursor in the synthesis of a wide range of substituted quinazolines.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a diverse array of functional groups, which is a cornerstone of modern drug discovery and materials science.[3]
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of 5-aryl or 5-vinyl quinazolines.
-
Buchwald-Hartwig Amination: Coupling with amines to form carbon-nitrogen bonds, leading to the synthesis of 5-aminoquinazoline derivatives.
-
Stille Coupling: Reaction with organostannanes to create new C-C bonds.
Diagram 2: Key Cross-Coupling Reactions of this compound
Caption: Palladium-catalyzed transformations of this compound.
Applications in Drug Discovery
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, including several approved drugs.[4][5] this compound serves as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors for the treatment of cancer.[4] The ability to functionalize the 5-position allows for the fine-tuning of a molecule's binding affinity and selectivity for its biological target.
-
Kinase Inhibitors: Many quinazoline-based drugs target protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). The synthesis of these inhibitors often involves the use of bromoquinazoline intermediates to build the final complex molecule.
Applications in Materials Science
The derivatives of this compound are also being investigated for their potential use in materials science. The rigid, planar quinazoline core, combined with the ability to introduce various functional groups, makes these compounds candidates for the development of optoelectronic materials and specialized polymers.[3]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound was not available in the search results, safety precautions for closely related bromo-heterocyclic compounds, such as 5-bromoquinoline, should be considered.
-
Hazard Statements (Inferred): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements (Inferred):
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.
-
Response: If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor if you feel unwell.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
-
It is imperative to consult a comprehensive and specific Safety Data Sheet before handling this compound and to conduct a thorough risk assessment.
Conclusion
This compound is a chemical intermediate of significant value to the scientific research community, particularly in the fields of medicinal chemistry and materials science. Its well-defined molecular and physical properties, coupled with the high reactivity of its carbon-bromine bond, make it an ideal starting point for the synthesis of a diverse range of functionalized quinazoline derivatives. The ability to employ this compound in powerful synthetic methodologies like the Suzuki and Buchwald-Hartwig reactions underscores its importance in the rapid generation of molecular complexity and the exploration of structure-activity relationships. As the demand for novel therapeutics and advanced materials continues to grow, the role of versatile building blocks like this compound in driving innovation is set to expand.
References
- Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Modern Organic Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of this compound in Research and Industry.
- Ningbo Inno Pharmchem Co., Ltd. This compound: Understanding the Basics of a Key Chemical Intermediate. (2025-10-27).
- Solyanik, G. I. (2019). Quinazoline compounds for antitumor treatment. Experimental Oncology, 41(1), 3-6.
- Khan, I., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Pharmaceuticals, 15(10), 1234.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Quinazoline compounds for antitumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Importance of 5-Bromoquinazoline
An In-Depth Technical Guide to the Synthesis of 5-Bromoquinazoline
In the landscape of modern medicinal chemistry and materials science, the quinazoline scaffold is a privileged structure, forming the core of numerous bioactive compounds and functional materials. This compound (CAS: 958452-00-1) emerges as a particularly strategic intermediate.[1] Its value lies not just in the inherent properties of the quinazoline ring system, but in the specific placement of the bromine atom at the C-5 position. This halogen serves as a versatile synthetic handle, enabling a wide array of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[2] This reactivity allows for the systematic and precise introduction of diverse molecular fragments, a critical capability in the exploration of structure-activity relationships during drug discovery.[2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, key intermediates, and detailed experimental protocols designed for reproducibility and scalability.
Part 1: Core Synthetic Strategy via the Quinazolin-4-one Intermediate
The most reliable and frequently employed strategy for the synthesis of substituted quinazolines proceeds through a quinazolin-4-one intermediate. This approach is advantageous due to the accessibility of the starting materials and the robustness of the cyclization and subsequent functional group interconversions. The pathway to this compound is logically divided into three primary stages:
-
Formation of the Heterocyclic Core : Synthesis of 5-bromoquinazolin-4-one from a suitable ortho-substituted aminobenzoic acid.
-
Activation of the C-4 Position : Conversion of the quinazolin-4-one to the more reactive 5-bromo-4-chloroquinazoline.
-
Final Dehalogenation : Reductive removal of the chlorine atom at the C-4 position to yield the target this compound.
This overarching workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 5-Bromoquinazolin-4-one
The foundational step is the construction of the brominated quinazolinone core. The choice of starting material is critical for ensuring the correct regiochemistry of the bromine atom at the C-5 position.
-
Rationale for Starting Material Selection : The logical precursor for 5-bromoquinazolin-4-one is 2-amino-6-bromobenzoic acid . The numbering of the final quinazoline product dictates that the bromine atom must be ortho to the amine group in the anthranilic acid precursor. This ensures the bromine resides on the benzene ring portion of the heterocycle after cyclization. 2-Amino-6-bromobenzoic acid is a known, versatile building block in organic synthesis.[3]
-
Reaction Mechanism: The Niementowski Reaction : A classic and effective method for this transformation is the Niementowski quinazolinone synthesis, which involves heating an anthranilic acid with formamide.[4] The reaction proceeds via an initial acylation of the amino group by formamide to form an N-formyl intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid (or its activated form), followed by dehydration, yields the stable quinazolin-4-one ring system.
Caption: Mechanistic pathway for the formation of 5-bromoquinazolin-4-one.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-bromobenzoic acid (1.0 equivalent) and formamide (5-10 equivalents). Formamide serves as both the reactant and the solvent.
-
Heating : Heat the reaction mixture to 130-150 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting anthranilic acid is consumed (typically 4-6 hours).[4]
-
Work-up : Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water or ice water to precipitate the product.
-
Isolation and Purification : Collect the crude solid by vacuum filtration. Wash the solid thoroughly with water to remove residual formamide, followed by a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities. The crude 5-bromoquinazolin-4-one can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a crystalline solid.
Step 2: Synthesis of 5-Bromo-4-chloroquinazoline
The hydroxyl group of the quinazolin-4-one (in its tautomeric lactam form) is a poor leaving group. To facilitate subsequent nucleophilic substitution or reduction, it must be converted into a better leaving group. Chlorination achieves this, transforming the quinazolinone into the highly reactive 5-bromo-4-chloroquinazoline intermediate.[5][6]
-
Choice of Reagent : Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[7] It acts as both the chlorinating agent and the solvent, ensuring the reaction proceeds to completion. A catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can be added to accelerate the reaction by forming a Vilsmeier-Haack type intermediate, which is a more potent chlorinating species.
-
Reaction Setup : In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize evolved HCl), place the dry 5-bromoquinazolin-4-one (1.0 equivalent).
-
Reagent Addition : Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents). If desired, add a catalytic amount of DMF (0.1 equivalents).
-
Heating : Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.[7]
-
Work-up : After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice. This quenches the excess POCl₃. Caution : This is a highly exothermic reaction that releases HCl gas. Perform in a well-ventilated fume hood.
-
Isolation and Purification : The product will precipitate as a solid. Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to a pH of 7-8. Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum. The resulting 5-bromo-4-chloroquinazoline is often pure enough for the next step but can be recrystallized from a solvent like ethanol if necessary.
Step 3: Synthesis of this compound
The final step is the selective removal of the chlorine atom at the C-4 position while leaving the C-5 bromine atom intact. This is a reductive dehalogenation.
-
Methodology : Catalytic hydrogenation is the most effective method for this transformation. A palladium catalyst, typically palladium on carbon (Pd/C), is used in the presence of a hydrogen source. The C-Cl bond is significantly more labile to hydrogenolysis than the C-Br bond on the aromatic ring under controlled conditions, allowing for selective reduction. A base, such as sodium acetate or triethylamine, is often added to neutralize the HCl formed during the reaction, preventing catalyst poisoning and side reactions.
-
Reaction Setup : To a hydrogenation flask, add 5-bromo-4-chloroquinazoline (1.0 equivalent), a suitable solvent (e.g., ethanol or methanol), and a base such as sodium acetate (1.5 equivalents).
-
Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Hydrogenation : Seal the flask and purge with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (a balloon is often sufficient for lab scale) at room temperature.
-
Monitoring : Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up : Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution : Pd/C can be pyrophoric when dry; keep the filter cake wet during and after filtration.
-
Isolation and Purification : Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Part 2: Data Summary
The following table provides a comparative overview of the reaction steps and typical conditions. Yields are representative and may vary based on scale and optimization.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield |
| 1 | 2-Amino-6-bromobenzoic Acid | Formamide | Formamide | 130-150 | 75-85% |
| 2 | 5-Bromoquinazolin-4-one | POCl₃, cat. DMF | POCl₃ | 105-110 (Reflux) | 80-90% |
| 3 | 5-Bromo-4-chloroquinazoline | H₂, 10% Pd/C, NaOAc | Ethanol | Room Temp. | 85-95% |
Part 3: Alternative Synthetic Considerations
While the quinazolin-4-one pathway is the most robust, other strategies exist for constructing the quinazoline core.[8]
-
Transition Metal-Catalyzed Cyclizations : Modern methods often employ catalysts (e.g., copper, palladium, iridium) to construct the quinazoline ring in one pot from simpler precursors, such as 2-aminobenzonitriles or 2-aminobenzylamines and an appropriate coupling partner.[9][10] These methods offer high atom economy but may require more specialized starting materials for a 5-bromo substituted product.
-
Sandmeyer Reaction : In theory, one could synthesize an amino-quinazoline and subsequently convert the amino group to a bromo group via a Sandmeyer reaction.[11][12] This route is generally less efficient due to the potential for side reactions and the harsh conditions required for diazotization, which can be incompatible with the quinazoline ring system.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a three-step sequence centered on the formation and subsequent modification of a 5-bromoquinazolin-4-one intermediate. This pathway leverages well-established, high-yielding reactions and readily available starting materials. The resulting this compound is a high-value building block, offering a reactive site for diversification and the construction of complex molecular architectures for pharmaceutical and materials science applications. The protocols outlined in this guide provide a solid foundation for researchers and development professionals to produce this key intermediate with high purity and efficiency.
References
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.
- Tidwell, J. H., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(15), 8449–8472.
- Chen, J., et al. (2016). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry, 81(17), 7775–7781.
- Khan, I., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 593.
- ResearchGate. (n.d.). Aerobic oxidative cyclization synthesis of quinazolin-4(3H)-ones.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Al-Suaily, M. A., et al. (2021). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. ResearchGate.
- Collet, J. W., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry, 85(11), 7378–7385.
- Wikipedia. (n.d.). Sandmeyer reaction.
- de Oliveira, R. B., et al. (2017). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 13, 1986–1993.
- Fassihi, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15488.
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. European Journal of Medicinal Chemistry, 238, 114488.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Understanding the Basics of a Key Chemical Intermediate.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Sharma, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3145–3171.
- ResearchGate. (n.d.). Sandmeyer Reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- MySkinRecipes. (n.d.). 5-Bromo-4-chloroquinazoline.
- Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 268.
- Wu, G., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Current Organic Chemistry, 17(11), 1165–1193.
- Guda, M. R., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 26(15), 4443.
- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- ResearchGate. (n.d.). Proposed mechanistic pathways for the synthesis of quinazolines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 2-Amino-6-bromobenzoic Acid in Advanced Organic Synthesis.
- WIPO Patentscope. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Bromo-4-chloroquinazoline [myskinrecipes.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
The Ascendant Role of Bromoquinazoline Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] The strategic introduction of a bromine atom to this privileged structure has given rise to a new generation of derivatives with enhanced biological profiles. This in-depth technical guide synthesizes the current understanding of novel bromoquinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. We will explore the causal relationships behind experimental designs, provide detailed protocols for key biological assays, and visualize complex pathways to illuminate the mechanisms underpinning their therapeutic potential. This guide is intended to be a valuable resource for researchers actively engaged in the discovery and development of next-generation therapeutics.
Introduction: The Quinazoline Scaffold and the Significance of Bromine Substitution
Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a versatile scaffold found in numerous natural and synthetic bioactive compounds.[2][3] Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[4][5] The therapeutic efficacy of quinazoline-based drugs, such as the FDA-approved anticancer agents gefitinib, erlotinib, and lapatinib, underscores the importance of this chemical motif in drug design.[4]
The introduction of a bromine atom into the quinazoline nucleus is a strategic modification that can significantly modulate a molecule's physicochemical and biological properties. Bromine, being a halogen, can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This often translates to enhanced potency and selectivity. This guide will delve into the specific biological activities of these novel bromoquinazoline derivatives, providing a comprehensive overview for researchers in the field.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents is a paramount challenge in medicinal chemistry, and bromoquinazoline derivatives have emerged as a promising class of compounds.[2] Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell growth and proliferation.
Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)
A primary mechanism through which many quinazoline derivatives exert their anticancer effects is the inhibition of Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family.[6] EGFR plays a crucial role in regulating cell proliferation, differentiation, and survival.[7] In many cancer types, including non-small-cell lung cancer (NSCLC), breast cancer, and colon cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[6][8]
Quinazoline-based inhibitors, including their brominated analogs, typically function as ATP-competitive inhibitors at the EGFR kinase domain.[9] This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that promote tumor growth.[10]
Caption: EGFR Signaling Pathway and Inhibition by Bromoquinazoline Derivatives.
In Vitro Cytotoxicity Assessment
The cytotoxic potential of novel bromoquinazoline derivatives is commonly evaluated against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, SW480 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2][4]
-
Compound Treatment: The synthesized bromoquinazoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[11]
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of selected novel bromoquinazoline derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IIIc | MCF-7 (Breast) | 0.236 | [12] |
| Vb | MCF-7 (Breast) | 0.316 | [12] |
| IIIa | MCF-7 (Breast) | 0.359 | [12] |
| 1f | MCF-7 (Breast) | 101.4 ± 12.20 | [2] |
| 1f | A549 (Lung) | 124.5 ± 20.51 | [2] |
| 1f | SKOV3 (Ovarian) | 125 ± 7.07 | [2] |
| 1g | MCF-7 (Breast) | 156 ± 22.63 | [2] |
| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | [4][13] |
| 8a | SW480 (Colon) | 17.85 ± 0.92 | [4][13] |
| 5b | MCF-7 (Breast) | 0.53 | [11] |
| 5b | SW480 (Colon) | 1.95 | [11] |
| Cisplatin | MCF-7 (Breast) | 61.56 ± 0.98 | [2] |
| Erlotinib | MCF-7 (Breast) | >50 | [4] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Bromoquinazoline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[14][15]
Antibacterial Activity
Several studies have reported the synthesis and evaluation of bromoquinazoline derivatives for their antibacterial properties.[14][16] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[5][14]
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in sterile saline or broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the bromoquinazoline derivative solution (at a known concentration) is added to each well. A standard antibiotic (e.g., Ciprofloxacin) and a solvent control are also included.[14]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Antifungal Activity
Bromoquinazoline derivatives have also been investigated for their potential as antifungal agents against various fungal strains, including Candida albicans and Aspergillus niger.[1][17]
-
Preparation of Compound Dilutions: Serial dilutions of the bromoquinazoline derivatives are prepared in a suitable broth medium (e.g., Sabouraud Dextrose Broth) in a 96-well microplate.
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus and broth) and a negative control (broth only) are included.
-
Incubation: The microplate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Caption: General Workflow for Antimicrobial Screening of Bromoquinazoline Derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases, including arthritis, cardiovascular diseases, and some cancers. Bromoquinazoline derivatives have shown potential as anti-inflammatory agents.[18][19]
In Vivo Anti-inflammatory Assessment
The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[5][20]
-
Animal Acclimatization: Healthy adult rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The bromoquinazoline derivatives are administered orally or intraperitoneally to the test groups of rats at specific doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., ibuprofen or indomethacin).[5][19]
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan solution (typically 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Quantitative Data on Anti-inflammatory Activity
The following table presents the anti-inflammatory activity of selected bromoquinazoline derivatives.
| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |
| 2b | Not Specified | Good activity comparable to ibuprofen | [5] |
| 2c | Not Specified | Good activity comparable to ibuprofen | [5] |
| Compound 2 | 20 | 69.52 | [19][20] |
| Compound 2 | 40 | 83.55 | [20] |
| Indomethacin | Not Specified | 83.50 | [20] |
Conclusion and Future Perspectives
Novel bromoquinazoline derivatives represent a highly promising class of bioactive molecules with demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications. The strategic incorporation of bromine into the quinazoline scaffold often leads to enhanced biological activity. The mechanisms of action, particularly the inhibition of EGFR in cancer, provide a solid rationale for their continued development. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of new analogs.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of how different substituents on the bromoquinazoline core influence biological activity will enable the rational design of more potent and selective compounds.
-
Mechanism of Action Elucidation: While EGFR inhibition is a known mechanism for anticancer activity, further studies are needed to explore other potential targets and pathways for all three biological activities.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be rigorously evaluated in animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicity profiles.
The versatility of the bromoquinazoline scaffold, coupled with the ever-advancing tools of medicinal chemistry and chemical biology, ensures that these compounds will remain an exciting and fruitful area of research for the foreseeable future.
References
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (n.d.). ResearchGate.
- Faghih, Z., Rahmannejadi, N., Sabet, R., & Khabnadideh, S. (2019). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 14(2), 167-175.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h) - Medires Publishing. (n.d.). Medires Publishing.
- Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. (n.d.). Taylor & Francis Online.
- Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives. (1997). PubMed.
- Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Khamees, H. A. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Acta Pharmaceutica, 67(1), 1–35.
- Synthesis and antimicrobial activity of dibromo quinazolinone. (2024). AIP Publishing.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). BMC Chemistry, 18(1), 89.
- Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold | Request PDF. (n.d.). ResearchGate.
- Murti, Y., Singh, A. K., & Pathak, D. (2010). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Journal of Young Pharmacists, 2(1), 59-64.
- Mohamed, M. S., Kamel, M. M., Kassem, E. M. M., Abotaleb, N., Nofal, S. M., & Ahmed, M. F. (2009). Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. Acta Poloniae Pharmaceutica, 66(5), 487-500.
- Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). R Discovery.
- Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (n.d.). SCIREA.
- Dhunmati, V., Manivannan, V., & Chaturvedi, S. (2020). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 167-172.
- Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). (n.d.). SCIREA.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94.
- Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2022). European Journal of Medicinal Chemistry, 243, 114757.
- 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). Chemistry & Biodiversity, 20(6), e202201245.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Bentham Science.
- Novel 3-(P-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. (2009). ResearchGate.
- Singh, U. P., & Singh, P. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(12), 100782.
- Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). International Journal of Molecular Sciences, 23(19), 11495.
- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2022). Molecules, 27(18), 5926.
- Chen, X., Li, X., & Xu, X. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1015-1035.
- List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Eco-Vector Journals Portal.
- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace.
- Biological activities of quinoline derivatives. (2010). PubMed.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). MDPI.
- A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Pharmaceuticals, 17(2), 253.
- A review on biological activity of quinazolinones. (2013). ResearchGate.
- Biological activities of recent advances in quinazoline. (2020). ResearchGate.
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). Molecules, 27(19), 6695.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 11. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
- 15. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]
- 20. article.scirea.org [article.scirea.org]
The Ascendant Trajectory of 5-Bromoquinazoline Scaffolds in Oncology: A Technical Guide for Drug Development Professionals
Preamble: The Quinazoline Nucleus as a Privileged Scaffold in Cancer Therapeutics
The quinazoline scaffold, a fused bicyclic aromatic heterocycle, represents a cornerstone in the architecture of modern anticancer agents. Its structural rigidity and capacity for diverse substitutions have rendered it a "privileged" scaffold in medicinal chemistry. This is evidenced by the number of FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, which are potent tyrosine kinase inhibitors (TKIs) built upon the quinazoline framework.[1] These agents have revolutionized the treatment of certain malignancies, particularly non-small cell lung cancer (NSCLC), by targeting the epidermal growth factor receptor (EGFR). The core principle of their action lies in the competitive inhibition of ATP binding to the kinase domain of EGFR, thereby abrogating the downstream signaling pathways that drive tumor proliferation, survival, and metastasis.[2]
This guide delves into a specific, yet burgeoning, subclass of these compounds: 5-Bromoquinazoline scaffolds . While extensive research has been conducted on various halogenated quinazolines, the 5-bromo isomer presents a unique electronic and steric profile that warrants a dedicated exploration of its anticancer potential.[3] This document will provide a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships (SAR) of this compound derivatives, offering a technical resource for researchers and drug development professionals in the field of oncology.
The Strategic Role of Bromine at the 5-Position
Halogenation is a frequently employed strategy in drug design to modulate the physicochemical properties of a lead compound. The introduction of a bromine atom at the 5-position of the quinazoline ring can have several profound effects:
-
Enhanced Binding Affinity: The electronegativity and size of the bromine atom can lead to the formation of halogen bonds and other non-covalent interactions with amino acid residues in the target protein's active site, potentially increasing binding affinity and inhibitory potency.
-
Modulation of Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.
-
Fine-tuning of Electronic Properties: The electron-withdrawing nature of bromine can influence the pKa of the quinazoline core, which can be critical for its interaction with the target kinase.
While much of the existing literature on bromoquinazolines has focused on the 6-position, the 5-position offers a distinct vector for substitution that can alter the molecule's interaction with the ATP-binding pocket. This guide aims to consolidate the available knowledge and provide a forward-looking perspective on the therapeutic promise of this compound scaffolds.
Synthesis of this compound Scaffolds: A Generalized Approach
The synthesis of this compound derivatives typically begins with a suitably substituted anthranilic acid or its corresponding amide. A common strategy involves the bromination of the anthranilic acid precursor, followed by cyclization to form the quinazoline ring.
Illustrative Synthetic Workflow
Caption: Generalized synthetic workflow for this compound scaffolds.
Exemplary Synthetic Protocol
The following is a generalized, step-by-step protocol for the synthesis of a 5-bromo-4(3H)-quinazolinone, a common core structure.
Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid
-
To a solution of 2-aminobenzoic acid in a suitable solvent (e.g., glacial acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-amino-5-bromobenzoic acid.
Step 2: Synthesis of 5-Bromo-4(3H)-quinazolinone
-
A mixture of 2-amino-5-bromobenzoic acid and formamide is heated at reflux for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 5-bromo-4(3H)-quinazolinone scaffold.
This core scaffold can then be further functionalized at various positions to generate a library of derivatives for biological evaluation.
Anticancer Potential and Cytotoxicity of Bromoquinazoline Derivatives
The anticancer activity of bromoquinazoline derivatives has been evaluated against a panel of human cancer cell lines. While specific data for a wide range of 5-bromo derivatives is still emerging, the available information, in conjunction with data from other bromo-isomers, provides compelling evidence of their cytotoxic potential.
| Compound ID | Bromo Position | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| Series A-1 | 6-Bromo | -H | 2-fluorophenyl | MCF-7 | 0.53 | [4] |
| Series A-2 | 6-Bromo | -H | 3-fluorophenyl | MCF-7 | 1.95 | [4] |
| Series A-3 | 6-Bromo | -H | 4-fluorophenyl | MCF-7 | 3.21 | [4] |
| Series B-1 | 6-Bromo | -SH | -(CH2)2CH3 | MCF-7 | 15.85 | [5] |
| Series B-2 | 6-Bromo | -SH | -(CH2)2CH3 | SW480 | 17.85 | [5] |
| Series C-1 | 3,5-Dibromo | 2-aryl | - | MCF-7 | 101.37 | [6] |
| Series C-2 | 3,5-Dibromo | 2-aryl | - | A549 | 124.5 | [6] |
Note: This table includes data for 6-bromo and di-bromo derivatives to illustrate the general anticancer activity of bromoquinazolines. Further research is needed to populate this table with a comprehensive set of 5-bromo analogs.
Mechanism of Action: Targeting the EGFR Signaling Cascade
The primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a transmembrane receptor that, upon activation by its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[7][8]
The EGFR Signaling Pathway and Points of Inhibition
Caption: Inhibition of the EGFR signaling pathway by this compound scaffolds.
By competitively binding to the ATP pocket of the EGFR kinase domain, this compound derivatives block the autophosphorylation process, effectively shutting down the downstream signaling cascades.[2] The key pathways affected include:
-
The RAS-RAF-MEK-ERK Pathway: This pathway is a central regulator of cell proliferation and differentiation.[9]
-
The PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism.[1]
-
The JAK-STAT Pathway: This pathway is involved in cell survival and proliferation in response to cytokine signaling.[9]
The inhibition of these pathways ultimately leads to a reduction in cancer cell proliferation, induction of apoptosis (programmed cell death), and arrest of the cell cycle.
Structure-Activity Relationship (SAR) of Halogenated Quinazolines
The anticancer activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the aniline ring (if present). For halogenated quinazolines, the following SAR trends have been observed:
-
Position of Halogen: The position of the halogen atom on the quinazoline ring is critical. While 6-bromo derivatives have been extensively studied and show potent activity, the 5-position offers a different steric and electronic environment that can be exploited for designing novel inhibitors.[3][10]
-
Nature of Halogen: The nature of the halogen (F, Cl, Br, I) influences activity, with bromine often providing a good balance of lipophilicity and electronic properties for potent inhibition.[3]
-
Substituents at C2 and C4: The substituents at the C2 and C4 positions of the quinazoline ring are crucial for interaction with the hinge region of the kinase and for overall potency. Small, flexible groups are often favored.
-
Substituents on the Aniline Ring: For 4-anilinoquinazolines, substitutions on the aniline ring can significantly impact activity. Electron-withdrawing groups are often beneficial.
Further research focusing on a systematic variation of substituents on the this compound scaffold is necessary to establish a detailed and predictive SAR for this specific class of compounds.
Experimental Protocols for Biological Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step protocols for key in vitro assays used to evaluate the anticancer potential of this compound derivatives.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Future Perspectives and Conclusion
The this compound scaffold holds considerable promise as a template for the design of novel anticancer agents. While the current body of research is more focused on other bromo-isomers, the unique properties conferred by the 5-bromo substitution warrant a more intensive investigation. Future research should focus on:
-
Synthesis of Diverse Libraries: The synthesis and screening of a wide range of this compound derivatives with diverse substitutions at other positions are needed to build a robust SAR.
-
Elucidation of Specific Kinase Targets: While EGFR is a likely target, the inhibitory activity of 5-bromoquinazolines against a broader panel of kinases should be explored to identify potential multi-targeted inhibitors.
-
In Vivo Efficacy Studies: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.
References
- Halogen-based quinazolin-4(3H)
- Synthesis of some novel dibromo-2-arylquinazolinone deriv
- Cellular responses to EGFR inhibitors and their relevance to cancer therapy. URL
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. URL
- Targeting the EGFR signaling p
- Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline deriv
- Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. URL
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. URL
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. URL
- EGFR Inhibitor P
- EGFR downstream signaling p
- Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. URL
- Representative examples of anticancer quinazoline compounds. URL
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. URL
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. URL
- Efficacy of 6-Bromo-Quinoline Analogs Compared to Established Anticancer Agents. URL
- 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Comput
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Comput
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. URL
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). URL
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. URL
Sources
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ClinPGx [clinpgx.org]
- 10. mdpi.com [mdpi.com]
The Strategic Role of the 5-Bromo Substituent in Quinazoline-Based Medicinal Chemistry: A Technical Guide
Introduction: The Quinazoline Scaffold and the Significance of Bromination
The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous FDA-approved drugs.[1] The versatility of the quinazoline framework allows for facile functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide focuses on the strategic incorporation of a bromine atom at the 5-position of the quinazoline ring system, exploring how this modification influences synthetic accessibility, biological activity, and structure-activity relationships (SAR).
The introduction of a bromine atom, particularly at the C-5 position, serves as a crucial synthetic handle. This halogen provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings.[2] This capability allows for the efficient introduction of a diverse array of functional groups, which is a cornerstone of modern drug discovery for systematically exploring SAR.[2] Furthermore, the electronic and steric properties of the bromine atom can directly impact the binding affinity of the molecule to its biological target.
Synthetic Strategies for 5-Bromoquinazoline Derivatives
The synthesis of this compound derivatives typically begins with a brominated anthranilic acid or a related precursor. The following protocols outline common and effective methods for the preparation of key intermediates and final compounds.
Experimental Protocol 1: Synthesis of 5-Bromoanthranilic Acid
A foundational starting material for many this compound syntheses is 5-bromoanthranilic acid.
Materials:
-
Anthranilic acid
-
N-bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve anthranilic acid (20 mmol) in acetonitrile (20 mL).
-
Prepare a solution of N-bromosuccinimide (21 mmol) in acetonitrile (30 mL).
-
Add the NBS solution dropwise to the stirred solution of anthranilic acid at room temperature.
-
Continue stirring the resulting mixture at room temperature for 2 hours.
-
Collect the precipitate by filtration, wash with acetonitrile, and dry at room temperature to yield 5-bromoanthranilic acid.
Experimental Protocol 2: Synthesis of 2-Aryl-6-bromo-4-phenylquinazolines via Iodine-Catalyzed Oxidative Cyclization
While this protocol details the synthesis of a 6-bromo derivative, the principles can be adapted for 5-bromo analogues starting from 2-amino-5-bromobenzophenone.
Materials:
-
2-Amino-5-bromobenzophenone
-
Substituted aniline
-
Iodine (I₂)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of 2-amino-5-bromobenzophenone (1.0 mmol) and a substituted aniline (1.2 mmol) in DMSO (5 mL), add a catalytic amount of iodine (10 mol%).
-
Stir the reaction mixture and heat at 120 °C for 8-12 hours in an open-air atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and then with a saturated solution of sodium thiosulfate to remove any remaining iodine.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2-aryl-6-bromo-4-phenylquinazoline.
Biological Activities of this compound Derivatives
The primary therapeutic area where bromoquinazoline derivatives have shown significant promise is oncology. However, their biological activities extend to other areas, including anti-inflammatory and antimicrobial applications.
Anticancer Activity: Targeting Kinase Signaling Pathways
A predominant mechanism of action for the anticancer effects of many quinazoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[3] Dysregulation of these signaling pathways is a hallmark of many cancers.
Epidermal Growth Factor Receptor (EGFR) Inhibition:
The EGFR signaling pathway is a key driver in the development and progression of numerous cancers.[4] Small molecule inhibitors that compete with ATP for binding to the catalytic domain of the EGFR kinase are a validated therapeutic strategy.[4] Several bromoquinazoline derivatives have been shown to be potent inhibitors of EGFR.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by quinazoline-based tyrosine kinase inhibitors.
Caption: EGFR Signaling Pathway Inhibition.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition:
CDK9 is a key regulator of transcriptional elongation, and its overexpression is implicated in various cancers by preventing apoptosis.[5] Quinazolinone derivatives have been identified as potent inhibitors of CDK9, representing a promising therapeutic strategy.[5]
Data on Anticancer Activity
The following table summarizes the cytotoxic activity of various bromoquinazoline derivatives against different human cancer cell lines.
| Compound ID | Derivative Type | Target Cell Line | IC50 (µM) |
| 8a | 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 ± 3.32 |
| SW480 (Colon) | 17.85 ± 0.92 | ||
| 25 | 2-(3-bromophenyl)-6-methylquinazolin-4-one | CDK9 Inhibition | 0.142 |
Anti-inflammatory and Antimicrobial Activities
The quinazoline scaffold is also associated with anti-inflammatory and antimicrobial properties.[6][7] While specific data on 5-bromo derivatives is less abundant in the literature compared to anticancer applications, the general principles of SAR suggest that these compounds could be optimized for these indications. For instance, certain quinazolinone derivatives have shown significant anti-inflammatory activity in stimulated macrophage cells by inhibiting the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8] Additionally, various quinazolinone derivatives have been evaluated for their antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal strains.[6]
Structure-Activity Relationship (SAR) Insights
The systematic modification of the quinazoline scaffold has yielded valuable insights into the structural requirements for biological activity.
-
Role of the Bromo Substituent: The position and presence of the bromo group can significantly impact potency. While much of the detailed SAR has been elucidated for 6-bromo derivatives, the principles are informative for 5-bromo analogues. The bromine atom can form halogen bonds with the target protein and its electron-withdrawing nature can influence the overall electronic properties of the molecule.
-
Substitutions at the 2- and 3-Positions: For anticancer activity, particularly kinase inhibition, the nature of the substituent at the 2-position is often critical. Aromatic or heteroaromatic groups can engage in key interactions within the ATP-binding pocket of kinases.[5] The substituent at the 3-position can also modulate activity and solubility.
-
Impact of Different Functional Groups: The addition of various functional groups can fine-tune the biological activity. For example, in a series of CDK9 inhibitors, a (3-bromophenyl) moiety at the 2-position of a quinazolin-4-one core showed significant inhibitory activity.[5]
Future Perspectives and Conclusion
This compound derivatives represent a promising and versatile class of compounds in medicinal chemistry. Their synthetic tractability, coupled with a broad range of biological activities, makes them attractive candidates for further drug discovery and development efforts. The strategic placement of the bromine atom provides a powerful tool for generating diverse chemical libraries and for optimizing lead compounds.
Future research in this area will likely focus on:
-
The synthesis of novel this compound derivatives with enhanced potency and selectivity for a variety of therapeutic targets.
-
A more in-depth exploration of their therapeutic potential beyond oncology, particularly in the areas of inflammatory and infectious diseases.
-
The use of computational modeling and structural biology to guide the rational design of next-generation this compound-based drugs.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Organic Synthesis.
- Al-Ostoot, F.H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 133. [Link]
- ClinPGx.
- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).
- Zare, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Cancer & Metabolism, 12(1), 1-18. [Link]
- Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 505. [Link]
- Hassan, A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(29), 17748-17769.
- Al-Rashood, S. T., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8449. [Link]
- Pal, A., et al. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. Toxicology and Applied Pharmacology, 264(2), 246-255. [Link]
- Li, W., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3906. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
- 8. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Pivot: 5-Bromoquinazoline as a Cornerstone Intermediate in Modern Drug Discovery
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The quinazoline scaffold is a privileged heterocyclic system, forming the core of numerous approved therapeutic agents, particularly in oncology.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with various biological targets.[3][4] Within the diverse landscape of quinazoline derivatives, 5-Bromoquinazoline has emerged as a particularly strategic and versatile chemical intermediate. The bromine atom at the C-5 position is not merely a substituent but a reactive handle that unlocks a vast chemical space for derivatization through modern palladium-catalyzed cross-coupling reactions.[4][5] This technical guide provides an in-depth exploration of the synthesis, reactivity, and pivotal role of this compound in the development of potent kinase inhibitors and other biologically active molecules. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and present case studies that underscore its significance in contemporary drug discovery.
The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of many pharmaceutical products.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6] A significant portion of research into quinazoline-based therapeutics has focused on their ability to inhibit protein kinases, enzymes that play a crucial role in cellular signaling pathways.[7][8] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for drug development.[9] Several FDA-approved kinase inhibitors, such as Gefitinib, Erlotinib, and Lapatinib, feature the quinazoline core, validating its therapeutic importance.[10][11]
This compound: Physicochemical Properties and Synthetic Access
This compound (CAS: 958452-00-1) is a crystalline solid with the molecular formula C₈H₅BrN₂ and a molecular weight of 209.04 g/mol .[4][12] The strategic placement of the bromine atom at the 5-position significantly influences its chemical reactivity, making it an ideal substrate for a variety of synthetic transformations.
Synthesis of Bromoquinazoline Precursors
While a direct and high-yield synthesis of this compound can be challenging, the synthesis of its precursors, such as bromoquinazolinones, is well-established. A common approach involves the bromination of an anthranilamide derivative followed by cyclization.[2][13]
Protocol 1: Synthesis of 6-Bromoquinazolin-4(3H)-one Derivatives
This two-step protocol provides a general method for synthesizing 6-bromoquinazolin-4(3H)-one derivatives, which can serve as precursors to other bromoquinazolines.
Step 1: Bromination of Anthranilamide
-
Dissolve anthranilamide (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, the product, 2-amino-5-bromobenzamide, will precipitate.
-
Collect the precipitate by filtration, wash with cold acetonitrile, and dry under vacuum.
Step 2: Cyclization to form the Quinazolinone Ring
-
Combine the 2-amino-5-bromobenzamide (1.0 eq) with an appropriate aromatic aldehyde (1.1 eq).
-
The reaction can be catalyzed by an acid or iodine in a solvent like ethanol or DMSO.
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize to obtain the pure 2-aryl-6-bromoquinazolin-4(3H)-one.[13]
The Reactive Hub: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound lies in the reactivity of its C-Br bond, which serves as a versatile anchor point for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are paramount in this regard.[4][14]
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[15] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[7]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (1-5 mol%) under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 85 | [5] |
| 2 | 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Water | RT | 95 | [12] |
| 3 | 5-Bromoindole | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 92 | [16] |
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[17] This reaction is exceptionally valuable in medicinal chemistry for the synthesis of anilinoquinazolines, a key pharmacophore in many EGFR kinase inhibitors.[8]
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.2-2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at 80-120 °C for the specified time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Bromide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromoindole | Aniline | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Toluene | 100 | 88 | [19] |
| 2 | 5-Bromo-8-benzyloxyquinoline | N-methylaniline | Pd(OAc)₂ (5) / Johnphos (10) | NaOtBu | Toluene | 100 | 92 | [13] |
| 3 | 1-Bromo-4-fluorobenzene | Morpholine | Pd(OAc)₂ (1) / P(tBu)₃ (1.5) | NaOtBu | Toluene | RT | 98 | [17] |
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Case Study: Synthesis of C-5 Substituted Quinazolinone-Based Dual PI3K/HDAC Inhibitors
While many well-known kinase inhibitors are not directly synthesized from this compound, its utility is powerfully demonstrated in the synthesis of novel, highly potent kinase inhibitors. A compelling example is the synthesis of C-5 amino-alkyl/aryl substituted quinazolinones as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC), two critical targets in cancer therapy.[20]
The key step in this synthesis is a Pd/XantPhos-catalyzed Buchwald-Hartwig amination of a 5-bromo-quinazolinone intermediate. This reaction allows for the introduction of a variety of amine-containing side chains, which are crucial for interacting with the active sites of the target enzymes and for modulating the physicochemical properties of the final compounds.
Workflow: Synthesis of C-5 Amino-Substituted Quinazolinone Inhibitors
Caption: Synthetic workflow for dual PI3K/HDAC inhibitors.
This synthetic strategy highlights the indispensable role of the 5-bromo substituent. It enables the crucial C-N bond formation that connects the quinazolinone core to the pharmacophoric side chain, ultimately leading to compounds with potent dual inhibitory activity. The modularity of this approach, facilitated by the versatility of the Buchwald-Hartwig reaction on the this compound scaffold, allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[10][20]
Conclusion: A Versatile Intermediate for Future Drug Discovery
This compound is more than just a halogenated heterocycle; it is a strategic building block that empowers medicinal chemists to efficiently explore vast areas of chemical space. Its predictable reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the modular construction of complex molecules with tailored biological activities. While it may not be the starting material for all well-known quinazoline-based drugs, its role in the synthesis of novel and potent kinase inhibitors, as demonstrated in the case of dual PI3K/HDAC inhibitors, is undeniable. As the demand for more selective and potent targeted therapies continues to grow, the strategic application of versatile intermediates like this compound will remain a critical component of successful drug discovery campaigns.
References
- Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: A comprehensive review of their biological activities. Molecules, 21(4), 503.
- Asadi, Z., et al. (2017). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. Acta Poloniae Pharmaceutica, 74(5), 1437-1445.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.
- Hassan, S. S. M., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini-Reviews in Medicinal Chemistry, 21(15), 2046-2064.
- BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Al-Harthy, T., et al. (2016). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 53(5), 1536-1543.
- Penthala, N. R., et al. (2017). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 60(17), 7414-7437.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.
- Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 9(3), 246-275.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wu, X., et al. (2021). Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. European Journal of Medicinal Chemistry, 226, 113847.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Dutta, S., et al. (2025). Medicinal Chemistry Perspective on Quinazoline Derivatives: Sustainable Synthetic Routes, Anticancer Evaluation, and SAR Analysis.
- Liu, S., et al. (2013). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry, 11(3), 433-439.
- Singh, H., et al. (2022). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Organic Chemistry, 26(10), 944-967.
- Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S.
- Kumar, A., et al. (2021).
- El-Sayed, M. A. A., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(21), 7268.
- El-Damasy, A. K., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 532.
- Wang, D., et al. (2015). Synthesis of 4-aminoquinazoline derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
- Patel, M. B., et al. (2016). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4.
- de Paula, J. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.
- Gordon, M., & Pearson, D. E. (1964). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. The Journal of Organic Chemistry, 29(2), 329-332.
- Wang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1045-1064.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Tang, P. C., et al. (2002). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. U.S.
- Chemistry Guru. (n.d.). Nucleophilic Substitution of Amine.
- Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7329-7332.
- Kumar, A., et al. (2019). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Bioorganic Chemistry, 89, 103005.
- Dutta, S., et al. (2026). “Medicinal Chemistry Perspective on Quinazoline Derivatives: Sustainable Synthetic Routes, Anticancer Evaluation, and SAR Analysis.
- The Organic Chemistry Tutor. (2021, March 2). Nucleophilic Substitution With Amines [Video]. YouTube. [Link]
- Van der Veken, P., et al. (2013). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 21(15), 4597-4608.
- Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect, 10(17), e202404881.
- Della Ca', N. (2021). Palladium-Catalyzed Reactions.
- Della Ca', N. (2021).
- El-Sayed, M. A. A., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 30(20), 5039.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 5-6.
- Zare, A., & Meraj, F. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19149-19172.
- Ghorab, M. M., et al. (2022). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. ias.ac.in [ias.ac.in]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Bromoquinazoline Core: A Technical Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Strategic Importance of the 5-Bromo Substituent
The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made it a focal point of drug discovery efforts.[2] Within the vast chemical space of quinazoline derivatives, the strategic placement of a bromine atom at the 5-position offers a unique handle for synthetic diversification and a powerful tool for modulating biological activity. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 5-bromoquinazoline derivatives, offering insights into their design, synthesis, and biological evaluation as potent therapeutic agents, particularly in the context of oncology.
The bromine atom at the 5-position of the quinazoline ring is not merely a placeholder. Its moderate lipophilicity and ability to participate in halogen bonding can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Furthermore, the C-Br bond serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5][6][7] This synthetic tractability allows for the systematic exploration of the chemical space around the this compound core, enabling the fine-tuning of potency, selectivity, and drug-like properties.
Synthetic Strategies for this compound Analogs
The synthesis of a diverse library of this compound analogs is the cornerstone of any successful SAR study. The general approach involves the construction of the quinazoline ring system from appropriately substituted precursors, followed by diversification at various positions.
General Synthetic Workflow
Caption: Simplified EGFR signaling pathway and the point of inhibition.
CDK9 and Transcriptional Regulation
Caption: Role of CDK9 in transcriptional elongation and its inhibition.
SAR Analysis of this compound Derivatives
| Position of Modification | Substituent Type | Effect on Activity | Rationale and Insights |
| C2 | Small alkyl groups (e.g., methyl) | Often enhances potency. | May improve binding affinity through favorable hydrophobic interactions within the ATP-binding pocket of the kinase. |
| Aryl or heteroaryl groups | Activity is highly dependent on the specific ring system and its substitution pattern. | Can introduce additional points of interaction with the kinase, such as hydrogen bonding or pi-stacking. | |
| C4 | Substituted anilines | Crucial for activity, particularly for EGFR inhibitors. | The anilino group often forms key hydrogen bonds with the hinge region of the kinase. Substituents on the aniline ring can modulate potency and selectivity. |
| Other amino groups | Variable effects. | The nature of the amine and its substituents can influence solubility, cell permeability, and target engagement. | |
| C5 (from Bromo) | Aryl or heteroaryl groups (via Suzuki coupling) | Can significantly increase potency. | Allows for the exploration of deeper pockets within the ATP-binding site, potentially leading to enhanced affinity and selectivity. |
| Alkynyl groups (via Sonogashira coupling) | Can lead to potent inhibitors. | The linear geometry of the alkyne can position substituents in favorable regions of the binding site. | |
| C6/C7 | Small, electron-donating groups (e.g., methoxy) | Generally beneficial for EGFR inhibitory activity. | Can increase the electron density of the quinazoline ring system, which may enhance binding to the kinase. |
| Solubilizing groups (e.g., morpholinoalkoxy) | Improves pharmacokinetic properties. | Enhances aqueous solubility and can improve oral bioavailability. |
Experimental Protocols for Biological Evaluation
The biological evaluation of newly synthesized this compound analogs is essential for determining their therapeutic potential and for guiding further SAR studies.
Protocol 3: MTT Assay for Cellular Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
[8][9]1. Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂. 2. Compound Treatment: Prepare serial dilutions of the this compound test compounds and a positive control (e.g., a known EGFR or CDK9 inhibitor) in cell culture medium. Add the compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours). 3. MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. 4. Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. 5. Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the this compound derivatives to inhibit the activity of a specific kinase, such as EGFR or CDK9.
[10][11][12][13]1. Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase (e.g., EGFR or CDK9), a specific peptide substrate, and the kinase assay buffer. 2. Inhibitor Addition: Add various concentrations of the this compound test compounds to the reaction wells. Include a positive control inhibitor and a no-inhibitor (DMSO) control. 3. Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time. 4. Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various detection methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay). 5. Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors with potential applications in cancer therapy. The bromine atom at the 5-position provides a key handle for synthetic diversification, allowing for the systematic exploration of the surrounding chemical space to optimize potency and selectivity. The SAR studies highlighted in this guide underscore the importance of substitutions at the C2, C4, and C5 positions of the quinazoline ring in modulating the activity against key cancer targets like EGFR and CDK9.
Future research in this area should focus on the synthesis and evaluation of larger and more diverse libraries of this compound derivatives to build a more comprehensive understanding of their SAR. The exploration of novel cross-coupling partners at the C5 position could lead to the discovery of compounds with unique binding modes and improved selectivity profiles. Furthermore, a deeper investigation into the mechanism of action of the most potent compounds, including their effects on downstream signaling pathways and their in vivo efficacy in preclinical cancer models, will be crucial for their translation into clinical candidates. The continued application of the principles and protocols outlined in this guide will undoubtedly facilitate the discovery of the next generation of this compound-based therapeutics.
References
- Activity Assay of Epidermal Growth Factor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). PMC - NIH. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]
- Chemi-Verse™ EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
- Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. (2017). PubMed. [Link]
- In Vitro Enzyme Kinetics Analysis of EGFR. (n.d.).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
- Graphviz tutorial. (2021). YouTube. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023).
- Synthesis and biological evaluation of 4-anilinoquinolines as potent inhibitors of epidermal growth factor receptor. (2010). PubMed. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]
- Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b]di[15][16]azepin-6-one scaffold. (2017). NIH. [Link]
- Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]
- Synthetic routes. (n.d.). OCR A-Level Chemistry. [Link]
- Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. (2019). PubMed. [Link]
- Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (2020).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. (2022). ACS Omega. [Link]
- Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. (2022). NIH. [Link]
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). PMC - NIH. [Link]
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2022). MDPI. [Link]
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar. [Link]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). NIH. [Link]
- 5-bromo-2-fluorobenzonitrile synthesis method. (n.d.).
- User Guide — graphviz 0.
- Drawing graphs with dot. (2015). Graphviz. [Link]
- 2-Amino-5-bromobenzaldehyde. (n.d.). Organic Syntheses Procedure. [Link]
- S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). PMC - PubMed Central. [Link]
- Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymeriz
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). NIH. [Link]
- Datasets of text - GraphViz examples?. (2023). Graphviz Forum. [Link]
Sources
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Unlocking Precision Oncology: A Technical Guide to 5-Bromoquinazoline Derivatives as Targeted Therapeutics
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinazoline scaffold has emerged as a cornerstone in the development of targeted cancer therapies. Its rigid, bicyclic structure provides an ideal framework for designing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. The strategic incorporation of a bromine atom at the 5-position of the quinazoline ring has proven to be a particularly fruitful approach, yielding derivatives with enhanced potency and altered selectivity profiles against key oncogenic drivers. This guide provides a comprehensive technical overview of the most promising therapeutic targets for 5-bromoquinazoline derivatives, delving into their mechanisms of action, the signaling pathways they modulate, and the experimental methodologies required to validate their therapeutic potential.
I. Epidermal Growth Factor Receptor (EGFR): A Primary Target for this compound Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling, often driven by mutations or overexpression, is a hallmark of numerous cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, making it a well-established therapeutic target.[3][4]
Mechanism of Action: Competitive ATP Inhibition
This compound derivatives typically function as ATP-competitive inhibitors of the EGFR kinase domain. The quinazoline core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the EGFR kinase. The 5-bromo substituent often enhances binding affinity through favorable interactions within the active site. By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of EGFR and subsequent activation of downstream signaling pathways, thereby arresting tumor cell growth and proliferation.[5]
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which ultimately promote cell proliferation, survival, and metastasis.[3][4][6]
Figure 1: EGFR Signaling Pathway and Inhibition by this compound Derivatives.
Quantitative Data: Inhibitory Potency of this compound Derivatives against EGFR
The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against EGFR. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50%.
| Compound ID | R-Group on Anilino Moiety | EGFR IC50 (nM) | Reference |
| 1 | 3-chloro | ~20 | [5] |
| 2 | 4-methyl | 3.96 | [7] |
| 3 | 3-bromo | 5.0 | [7] |
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the in vitro inhibitory potency of this compound derivatives against EGFR using a luminescence-based assay that measures ADP formation.[1][6][8]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50µM DTT)[1]
-
This compound derivative (test compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in kinase buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the EGFR enzyme and the peptide substrate in kinase buffer.
-
Assay Plate Setup:
-
To the appropriate wells of a 384-well plate, add 1 µL of the serially diluted test compound or vehicle control (DMSO).
-
Add 2 µL of the enzyme/substrate master mix to each well.
-
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
II. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[9] This process is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.[9]
Mechanism of Action: Inhibition of VEGFR-2 Tyrosine Kinase Activity
Similar to their action on EGFR, this compound derivatives can act as potent inhibitors of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding site of VEGFR-2, these compounds block its autophosphorylation and the subsequent activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[10][11]
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades, including the PLCγ/PKC/MAPK and the PI3K/AKT pathways. These pathways are crucial for mediating the pro-angiogenic effects of VEGF.[5][12]
Figure 2: VEGFR-2 Signaling Pathway and its Inhibition.
Quantitative Data: Inhibitory Potency of this compound Derivatives against VEGFR-2
| Compound ID | R-Group on Quinazoline Core | VEGFR-2 IC50 (µM) | Reference |
| 4 | 2,4-disubstituted | 5.49 | [13] |
| 5 | Benzenesulfonamide hybrid | 0.24 | [10] |
| 6 | 4-anilino-acylamino | 1.81 | [14] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA)
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibitory activity of this compound derivatives against VEGFR-2 kinase.[4][12]
Materials:
-
Recombinant human VEGFR-2
-
96-well microplate pre-coated with an antibody specific for VEGFR-2
-
Biotinylated anti-human VEGFR-2 antibody
-
Streptavidin-HRP
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
This compound derivative (test compound)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare serial dilutions of the this compound derivative and a standard VEGFR-2 protein in assay diluent.
-
Binding: Add 100 µL of the standard or test compound dilutions to the appropriate wells of the pre-coated microplate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well four times with wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated anti-human VEGFR-2 antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 3.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step as described in step 3.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.
-
Reaction Stoppage: Add 50 µL of stop solution to each well.
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known VEGFR-2 concentrations. Calculate the concentration of VEGFR-2 in the presence of the inhibitor. Determine the percent inhibition and calculate the IC50 value.
III. Aurora Kinases: Targeting Mitotic Progression
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[15][16] Their overexpression is frequently observed in various cancers and is associated with chromosomal instability and aneuploidy.
Mechanism of Action: ATP-Competitive Inhibition of Aurora Kinase Activity
This compound derivatives can be designed to inhibit Aurora kinases in an ATP-competitive manner. By occupying the ATP-binding pocket, they prevent the phosphorylation of key mitotic substrates, leading to defects in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis, ultimately inducing cell cycle arrest and apoptosis.[17][18]
Aurora Kinase Signaling in Mitosis
Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex (CPC), regulates chromosome-microtubule attachments and the spindle assembly checkpoint.[11][15][16]
Figure 3: Role of Aurora Kinases in Mitosis and their Inhibition.
Quantitative Data: Inhibitory Potency of this compound Derivatives against Aurora Kinases
| Compound ID | Target | IC50 (nM) | Reference |
| 7 | Aurora A | 310 | [18] |
| 8 | Aurora B | 240 | [18] |
| 9 (Barasertib) | Aurora B | 0.37 | [19][20] |
Experimental Protocol: In Vitro Aurora B Kinase Inhibition Assay (Radiometric)
This protocol outlines a radiometric assay to measure the inhibitory activity of this compound derivatives against Aurora B kinase.[21]
Materials:
-
Recombinant human Aurora B kinase
-
Histone H3 as substrate
-
Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂)[22]
-
[γ-³²P]ATP
-
This compound derivative (test compound)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, Aurora B kinase, histone H3 substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Data Acquisition: Measure the radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
IV. Poly(ADP-ribose) Polymerase (PARP): Exploiting DNA Damage Repair Deficiencies
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand breaks.[23][24]
Mechanism of Action: Catalytic Inhibition and PARP Trapping
This compound derivatives can inhibit the catalytic activity of PARP. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These cells are unable to efficiently repair these double-strand breaks, resulting in synthetic lethality and selective cancer cell death. Some PARP inhibitors also "trap" PARP on the DNA, creating a toxic lesion that further enhances their cytotoxic effect.[25]
PARP in the DNA Damage Response Pathway
When a single-strand DNA break occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage to facilitate repair.[7][23]
Figure 4: PARP's Role in DNA Repair and the Concept of Synthetic Lethality.
Quantitative Data: Inhibitory Potency of this compound Derivatives against PARP
| Compound ID | Target | IC50 (nM) | Reference |
| 10 (Olaparib) | PARP1 | 0.5 - 1 | [26] |
| 11 (Niraparib) | PARP1 | 4 - 5 | [26] |
| 12 (Rucaparib) | PARP1 | 0.5 - 1 | [26] |
Note: While these are well-known PARP inhibitors, specific this compound PARP inhibitors' IC50 values are less commonly reported in readily available literature.
Experimental Protocol: In Vitro PARP Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric assay for measuring the inhibitory activity of this compound derivatives against PARP.[2][3][23][27]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD⁺
-
PARP assay buffer
-
Streptavidin-HRP
-
TACS-Sapphire™ colorimetric substrate
-
This compound derivative (test compound)
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
Microplate reader
Procedure:
-
Reaction Setup: To the histone-coated wells, add the PARP assay buffer, activated DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add the PARP1 enzyme to each well.
-
Reaction Initiation: Start the reaction by adding biotinylated NAD⁺.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the wells four times with wash buffer to remove unincorporated biotinylated NAD⁺.
-
Streptavidin-HRP: Add Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.
-
Washing: Repeat the wash step as described in step 5.
-
Substrate Addition: Add the TACS-Sapphire™ colorimetric substrate and incubate in the dark for 15-30 minutes.
-
Data Acquisition: Read the absorbance at 630 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of biotinylated PAR incorporated, which reflects PARP activity. Calculate the percent inhibition and determine the IC50 value.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and potent class of targeted therapeutic agents with demonstrated activity against several key oncogenic drivers. Their ability to inhibit EGFR, VEGFR-2, Aurora kinases, and PARP underscores the broad therapeutic potential of this chemical scaffold. The continued exploration of structure-activity relationships, focusing on substitutions at various positions of the quinazoline ring, will undoubtedly lead to the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the complex signaling networks that drive cancer progression deepens, the rational design of multi-targeted this compound derivatives may offer a powerful strategy to overcome drug resistance and improve patient outcomes.
References
- Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway.
- Trevigen. (n.d.). HT Universal Colorimetric PARP Assay Kit.
- BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit.
- Soliman, A. M., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis Online.
- Invitrogen. (n.d.). EGFR Biochemical Assays.
- BPS Bioscience. (n.d.). PARP2 Colorimetric Assay Kit.
- Pornsuriyasak, P., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega.
- BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit.
- Li, D. D., et al. (2013). Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors. ResearchGate.
- El-Gamal, M. I., et al. (2020). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). PubMed Central.
- Fry, D. W., et al. (1994). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. PubMed.
- Al-Warhi, T., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PubMed Central.
- ScienCell. (n.d.). Human VEGFR2/KDR ELISA Kit.
- BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit.
- Shi, L., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. PubMed.
- Kumar, A., et al. (2023). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. ResearchGate.
- Al-Ostoot, F. H., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PubMed Central.
- Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed Central.
- BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.
- Hopkins, T. A., et al. (2019). Selectivity of PARP inhibitors. ResearchGate.
- DC Chemicals. (n.d.). Aurora kinase inhibitor-2.
- Li, Y., et al. (2018). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. PubMed Central.
- Otava Chemicals. (n.d.). VEGFR inhibitor.
- Al-Ghorbani, M., et al. (2022). Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors. ResearchGate.
- Thorsell, A. G., et al. (2017). Inhibitors of PARP: Number crunching and structure gazing. PubMed Central.
- Liu, Y., et al. (2007). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. PubMed Central.
Sources
- 1. promega.com [promega.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. PARP1 Colorimetric Assay Kit - BPS Bioscience [bioscience.co.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EGFR Kinase Enzyme System [promega.sg]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zqxzbio.com [zqxzbio.com]
- 13. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EGFR Kinase Enzyme System Application Note [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aurora kinase inhibitor-2|CAS 331770-21-9|DC Chemicals [dcchemicals.com]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. researchgate.net [researchgate.net]
- 26. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bpsbioscience.com [bpsbioscience.com]
A Researcher's Comprehensive Guide to Procuring and Qualifying 5-Bromoquinazoline for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of 5-Bromoquinazoline in Medicinal Chemistry
This compound is a versatile heterocyclic compound widely employed as a synthetic intermediate in the development of pharmacologically active molecules.[1][2][3] Its quinazoline core is a privileged scaffold found in numerous approved drugs, particularly tyrosine kinase inhibitors used in cancer therapy.[4][5][6][7] The strategic placement of the bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[1][2] This allows for the efficient introduction of diverse molecular fragments, which is crucial for establishing structure-activity relationships (SAR) during lead optimization.[1]
The molecular formula of this compound is C₈H₅BrN₂, and its molecular weight is approximately 209.04 g/mol .[1][2][3] The demand for high-purity this compound is driven by its expanding applications in not only pharmaceutical research but also in the development of agrochemicals and advanced materials.[2][3]
Identifying and Evaluating Suppliers of this compound
The selection of a reliable supplier is a critical first step in any research endeavor. The quality of the starting material directly impacts the yield and purity of subsequent synthetic steps, as well as the biological activity of the final compounds. Below is a comparative analysis of several prominent suppliers of this compound.
Table 1: Comparative Analysis of this compound Suppliers
| Supplier | Purity Levels Offered | Available Quantities | Indicative Pricing |
| Sigma-Aldrich | 97% | 100 mg, 250 mg, 1 g | $46.00 (100 mg), $57.50 (250 mg), $115.00 (1 g)[8] |
| Fluorochem | 98% | 250 mg, 1 g, 5 g, 10 g | Contact for pricing |
| Apollo Scientific | 97% | 1 g, 5 g, 25 g | £15.00 (1 g), £17.00 (5 g), £70.00 (25 g)[9] |
| BLD Pharm | >95% (typical) | Various | Contact for pricing[7] |
| AstaTech | 95% (for related derivatives) | Gram scale | Varies[6][10] |
| Key Organics | Custom synthesis available | Inquire | Inquire |
| Combi-Blocks | Inquire | Inquire | Inquire |
| NINGBO INNO PHARMCHEM CO.,LTD | High Purity | Bulk quantities available | Competitive pricing[2][3] |
Disclaimer: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.
A Workflow for Supplier Selection
A systematic approach to supplier selection is crucial to mitigate risks and ensure the procurement of high-quality reagents. The following workflow outlines a best-practice approach for researchers.
The Critical Role of Quality Control: A Self-Validating System
Upon receipt of this compound, it is imperative to perform in-house quality control to verify the supplier's claims and to ensure the material is suitable for its intended use. This section outlines detailed protocols for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, particularly for detecting low-level impurities.[11]
-
Data Analysis: The proton spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons. The integration of these signals should be consistent with the number of protons on the quinazoline ring. The presence of unexpected signals may indicate the presence of impurities.
Expected ¹H NMR Spectral Data: The chemical shifts (δ) will be influenced by the solvent used. In CDCl₃, the aromatic protons are expected in the range of δ 7.5-9.5 ppm. The coupling constants (J) will provide information about the connectivity of the protons.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a compound and for identifying and quantifying impurities.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the analysis of heterocyclic compounds.
-
Mobile Phase: A gradient elution method is often employed, using a mixture of water (A) and acetonitrile (B), both typically containing a small amount of an additive like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength where the quinazoline ring has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Ionization Technique: Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
-
Sample Introduction: The sample can be introduced directly via infusion or, more commonly, through an LC-MS system using the HPLC method described above.
-
Data Analysis: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will appear as two peaks of nearly equal intensity separated by 2 m/z units (e.g., [M+H]⁺ at m/z 210 and 212). The fragmentation pattern can provide further structural confirmation.[12]
Synthesis, Potential Impurities, and Best Practices for Handling and Storage
A thorough understanding of the synthesis of this compound is essential for anticipating potential process-related impurities.
Synthetic Routes and Potential Impurities
The synthesis of quinazoline derivatives can be achieved through various methods.[13][14] A common approach involves the reaction of an appropriately substituted anthranilic acid derivative with a suitable cyclizing agent. For this compound, a plausible route could involve the bromination of a quinazoline precursor or the use of a brominated starting material like 5-bromoanthranilic acid.[14]
Potential Impurities May Include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric impurities: Bromination at other positions on the quinazoline ring.
-
Over-brominated or under-brominated species: Di-brominated or non-brominated quinazoline.
-
Residual solvents: Solvents used in the synthesis and purification steps.
-
By-products of the reaction: Compounds formed from side reactions.
The identification and control of these impurities are critical, as they can affect the outcome of subsequent reactions and the biological activity of the final products.[15][16][17][18]
Best Practices for Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Handling: Always handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The storage temperature should be in accordance with the supplier's recommendations, which is often at room temperature.[4]
Conclusion: A Foundation for Successful Research
The procurement of this compound, while seemingly a routine task, is a critical step that lays the foundation for successful research and development in medicinal chemistry. By adopting a strategic approach to supplier selection, implementing rigorous in-house quality control, and adhering to best practices for handling and storage, researchers can ensure the quality and reliability of their starting materials. This diligence is essential for generating reproducible data and for the ultimate advancement of drug discovery programs aimed at developing novel and effective therapeutics.
References
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Center for Biotechnology Information.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
- Quinazoline compounds for antitumor treatment. (2023). Experimental Oncology.
- Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (n.d.). ResearchGate.
- (PDF) Quinazolines As Anti-cancer Agents. (n.d.). ResearchGate.
- The Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (2012). ResearchGate.
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (n.d.). ResearchGate.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Center for Biotechnology Information.
- Identification of Pharmaceutical Impurities. (n.d.). ResearchGate.
- The Chemical Versatility of this compound in Research and Industry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound: Understanding the Basics of a Key Chemical Intermediate. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn.
- Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
- Analytical method validation: A brief review. (n.d.). ResearchGate.
- Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
- Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry.
- Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
- Method for preparing medicament midbody 5-bromine-6-amido quinoxaline. (n.d.). Google Patents.
- 5-Bromoquinoline (CAS 4964-71-0): A Key Building Block for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Regis Technologies.
- 1.7.4: Mass Spectrometry - Fragmentation Patterns. (2021). Chemistry LibreTexts.
- Quinazoline compounds. (n.d.). Google Patents.
- Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2025). ResearchGate.
- Ion fragmentation of small molecules in mass spectrometry. (2010). SlideShare.
- Derives de la quinazoline, medicaments contenant ces composes, leur utilisation et leur procede de fabrication. (n.d.). Google Patents.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. (n.d.). National Center for Biotechnology Information.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). National Center for Biotechnology Information.
- HPLC analysis of 125 I labeled quinazoline derivatives. (n.d.). ResearchGate.
- Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Center for Biotechnology Information.
- Quinoline cGAS antagonist compounds. (n.d.). PubChem.
- Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). (n.d.). PubMed.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols.
- Protocol to perform fragment screening using NMR spectroscopy. (2024). National Center for Biotechnology Information.
- A Routine Experimental Protocol for qHNMR Illustrated with Taxol. (n.d.). National Center for Biotechnology Information.
- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (n.d.). National Center for Biotechnology Information.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinazoline compounds for antitumor treatment | Experimental Oncology [exp-oncology.com.ua]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 17. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 18. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromoquinazoline for the Synthesis of Novel 5-Arylquinazolines
Abstract
The quinazoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous therapeutic agents and biologically active compounds.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, prized for its mild conditions and broad functional group tolerance.[4][5][6][7] This document provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 5-Bromoquinazoline with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical parameters for optimization, including catalyst, base, and solvent selection. This guide is designed for researchers, scientists, and drug development professionals seeking to efficiently synthesize libraries of novel 5-arylquinazoline derivatives for further investigation.
Scientific Principle: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The process can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][8][9]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This forms a square planar Pd(II) complex. The reactivity for this step generally follows the trend I > Br > Cl for the halide.
-
Transmetalation : This is a critical, and often rate-determining, step where the organic moiety is transferred from the organoboron species to the palladium center. The reaction requires activation by a base, which forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), facilitating the ligand exchange on the Pd(II) complex.[10][11] The choice of base is therefore paramount to the reaction's success.[11]
-
Reductive Elimination : In the final step, the two organic groups on the palladium intermediate couple, forming the new C-C bond of the 5-arylquinazoline product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid. Researchers should note that optimization may be required for particularly electron-rich or electron-poor coupling partners.
Materials & Reagents
-
Substrates : this compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv)
-
Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Base : Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent : 1,4-Dioxane or Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)
-
Work-up : Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Purification : Silica gel for column chromatography
Equipment
-
Schlenk flask or microwave reaction vial with a magnetic stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Standard laboratory glassware for work-up and purification
-
Heating mantle or oil bath
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried Schlenk flask, add this compound (e.g., 0.5 mmol, 104.5 mg), the arylboronic acid (e.g., 0.6 mmol), and the base (e.g., K₂CO₃, 1.5 mmol, 207 mg).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 12.2 mg) to the flask.
-
Inert Atmosphere : Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species.[9]
-
Solvent Addition : Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. The use of an aqueous co-solvent often accelerates the reaction.[5][12]
-
Reaction : Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-16 hours.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying : Wash the combined organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-arylquinazoline product.
Caption: General experimental workflow for Suzuki coupling of this compound.
Optimization of Reaction Parameters: An Expert's Perspective
The success of a Suzuki coupling, especially with nitrogen-containing heterocycles like quinazoline, is highly dependent on the careful selection of reaction components. The nitrogen atoms in the quinazoline ring can coordinate to the palladium center, potentially inhibiting the catalyst.[13] Therefore, judicious choice of ligands and conditions is essential.
| Parameter | Recommendation | Rationale & Causality |
| Palladium Catalyst | Pd(dppf)Cl₂ is a robust first choice.[14] Alternatives include Pd(PPh₃)₄ or catalyst systems generated in situ from a Pd source (e.g., Pd₂(dba)₃) and a phosphine ligand. | The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that promotes efficient oxidative addition and reductive elimination while preventing catalyst deactivation. For challenging couplings, specialized Buchwald ligands can be effective.[15] |
| Base | K₂CO₃ or Cs₂CO₃ are generally effective. K₃PO₄ can be used for more sensitive substrates. | Carbonates provide sufficient basicity to facilitate transmetalation without causing hydrolysis of sensitive functional groups. Cs₂CO₃ is more soluble in organic solvents and can accelerate the reaction. K₃PO₄ is a stronger base that can be beneficial in difficult couplings.[11] |
| Solvent | A mixture of an ethereal solvent (1,4-Dioxane, DME, THF ) and water (typically 3:1 to 5:1) is standard. | The organic solvent solubilizes the substrates and catalyst, while water helps dissolve the inorganic base and accelerates the transmetalation step.[5][12] For water-sensitive substrates, anhydrous conditions with a base like KF can be attempted, though reaction rates may be slower.[10][12] |
| Temperature | 80-110 °C | Most Suzuki couplings require heating to achieve a reasonable reaction rate. Higher temperatures can increase yield but may also promote side reactions like protodeboronation.[16] |
| Boronic Acid Quality | Use high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester). | Boronic acids can undergo decomposition (protodeboronation) or form anhydride trimers upon storage. Using fresh, pure reagents or stable boronate esters minimizes these side reactions and improves reproducibility.[9] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure). 2. Poor solubility of starting material. 3. Insufficiently active boronic acid. | 1. Ensure rigorous degassing and use of an inert atmosphere.[9] 2. Try a different solvent system (e.g., DMF, Toluene/H₂O).[12] 3. Use a more stable boronate ester or a different batch of boronic acid. |
| Protodeboronation | The boronic acid reacts with a proton source (e.g., water) instead of the palladium complex. | Use a less aqueous solvent system, lower the reaction temperature, or shorten the reaction time. Using a stronger, non-nucleophilic base can sometimes help. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. | This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[9] Improve degassing techniques. |
| Dehalogenation | The bromine on the quinazoline is replaced by a hydrogen atom. | This side reaction can occur after oxidative addition. Try using a different ligand or a lower reaction temperature.[9] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 5-position of the quinazoline core. The protocol detailed herein provides a robust and reliable starting point for the synthesis of diverse 5-arylquinazolines. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and optimize conditions to access novel chemical entities for drug discovery and materials science applications.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Organic Synthesis.
- ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions....
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of....
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- PubMed. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
- Benchchem. comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
- NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Benchchem. Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide.
- Oriental Journal of Chemistry. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- Benchchem. Arylquinazolines: Traditional One-Pot Synthesis versus Modern Suzuki-Miyaura Coupling.
- YouTube. Suzuki Coupling.
- MDPI. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
- Benchchem. Application Notes and Protocols: Suzuki Cross-Coupling of 5-Aryl-1,2,4-triazines.
- ResearchGate. Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with....
Sources
- 1. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoquinazoline
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4] Its significance lies in its broad substrate scope and functional group tolerance, often overcoming the limitations of classical methods like nucleophilic aromatic substitution or reductive amination.[1]
The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. 5-Bromoquinazoline serves as a key synthetic intermediate, with the bromine atom providing a reactive handle for various cross-coupling reactions, including the Buchwald-Hartwig amination.[5] This allows for the strategic introduction of diverse amine functionalities at the 5-position, enabling the exploration of structure-activity relationships in drug discovery.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to this compound. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and discusses critical parameters for successful execution.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][7]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent Pd(0) species. This step is often the rate-determining step and results in the formation of a Pd(II) complex.[8][9]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
The efficiency and success of this cycle are highly dependent on the choice of catalyst, ligand, base, and solvent. Bulky, electron-rich phosphine ligands are crucial as they promote both the oxidative addition and reductive elimination steps.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters
The successful amination of this compound hinges on the careful selection and optimization of several key parameters.
Catalyst and Ligand Selection
The choice of the palladium precursor and the phosphine ligand is paramount for achieving high yields and reaction rates. While first-generation catalysts utilized simple phosphine ligands, the development of bulky, electron-rich biarylphosphine ligands by the Buchwald group and others has significantly expanded the scope and efficiency of the reaction.[1]
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Features & Applications |
| Pd₂(dba)₃ | XPhos | 1-2 | General and highly active for a wide range of amines. |
| Pd(OAc)₂ | SPhos | 1-2 | Effective for sterically hindered amines. |
| [Pd(allyl)Cl]₂ | RuPhos | 1-2 | Good for heteroaryl halides and primary amines.[10] |
| BrettPhos Pd G3/G4 | (integrated) | 1-2 | Precatalyst with high activity, good for primary amines.[2][7] |
For the amination of an electron-deficient heteroaryl halide like this compound, ligands such as XPhos or RuPhos are often excellent starting points due to their ability to facilitate the oxidative addition step. The use of pre-formed palladium catalysts (precatalysts) can offer improved reproducibility and ease of handling.[11]
Choice of Base
The base plays a crucial role in the deprotonation of the amine to form the active nucleophile. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.
-
Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed for substrates that are sensitive to strong bases, although this may require higher reaction temperatures or longer reaction times.[2]
Solvent Selection
Aprotic, non-polar, or weakly polar solvents are generally preferred for the Buchwald-Hartwig amination.
-
Toluene and 1,4-dioxane are the most common solvents.[2]
-
Tetrahydrofuran (THF) and tert-butanol (t-BuOH) can also be effective.[2][7]
It is critical to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Experimental Protocol: General Procedure for the Amination of this compound
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of the specific ligand, base, and temperature may be necessary for different amine coupling partners.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Materials and Reagents
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed vial)
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the amine, the base, the palladium precatalyst, and the ligand (if separate) to a dry Schlenk flask or vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Seal the flask or vial and heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert conditions- Inappropriate ligand/base combination | - Use a fresh batch of catalyst/precatalyst.- Ensure rigorous exclusion of air and moisture.- Screen different ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[7] |
| Side Product Formation | - Hydrodehalogenation of this compound- Amine decomposition | - Use a milder base or lower reaction temperature.- Ensure the amine is stable under the reaction conditions. |
| Difficulty in Purification | - Residual palladium- Closely eluting impurities | - Pass the crude product through a plug of silica gel or treat with a palladium scavenger.- Optimize chromatography conditions (e.g., different solvent system, gradient elution). |
Substrate Scope Considerations: The electronic nature of the amine coupling partner can influence the reaction outcome. Electron-rich amines generally react more readily, while electron-deficient or sterically hindered amines may require more forcing conditions or specialized catalyst systems. For primary amines, ligands like BrettPhos can be particularly effective.[2]
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of 5-aminoquinazoline derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently construct a wide variety of C-N bonds, facilitating the development of novel compounds for pharmaceutical and materials science applications. The protocols and guidelines presented here serve as a robust starting point for the successful application of this transformative reaction.
References
- Wikipedia.
- Singleton, D. A., & Hu, D. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Chemistry LibreTexts. (2023).
- Singleton, D. A., & Hu, D. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- ACS GCI Pharmaceutical Roundtable.
- Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(34), 11612-11624. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Organic Synthesis. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Gallou, F., & Lipshutz, B. H. (2017). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 19(1), 152-155. [Link]
- Pander, P., & Skorka, L. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18073-18082. [Link]
- Reddit.
- ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
- Harish Chopra. (2021, July 27).
- The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- PubMed. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
- ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
- MDPI.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
Application Notes & Protocols: 5-Bromoquinazoline as a Versatile Building Block for Heterocyclic Synthesis
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry and materials science, forming the basis of numerous therapeutic agents and functional materials.[1][2][3] 5-Bromoquinazoline (CAS: 958452-00-1, MW: 209.04 g/mol ) has emerged as a cornerstone intermediate, offering a reactive "handle" for extensive molecular diversification.[4] The strategic placement of the bromine atom at the C5-position enables a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with field-proven protocols, mechanistic insights, and comparative data to empower researchers in drug discovery and materials development.
The Strategic Advantage of this compound
The quinazoline framework is a bicyclic heteroarene composed of a benzene ring fused to a pyrimidine ring.[3] The inherent electron-deficient nature of the pyrimidine ring, combined with the electronegativity of the nitrogen atoms, influences the reactivity of the entire scaffold. The bromine atom at the C5-position serves as an exceptionally versatile functional group for two primary reasons:
-
Ideal Substrate for Cross-Coupling: The Carbon-Bromine (C-Br) bond is sufficiently reactive to readily undergo oxidative addition to a Palladium(0) center, initiating the catalytic cycles of numerous powerful C-C, C-N, and C-O bond-forming reactions.[4][5]
-
Site for Nucleophilic Attack: While less common at the C5 position compared to positions on the pyrimidine ring, the overall electronic landscape can be manipulated to facilitate nucleophilic aromatic substitution (SNAr) reactions under specific conditions.
This dual reactivity makes this compound a powerful tool for generating large libraries of complex molecules for structure-activity relationship (SAR) studies.[4]
Core Synthetic Pathways: Palladium-Catalyzed Cross-Coupling
Transition-metal-catalyzed reactions are indispensable tools for the construction of the quinazoline scaffold and its derivatives.[1] Palladium-catalyzed cross-coupling, in particular, has revolutionized the functionalization of halo-heterocycles like this compound.[6]
Workflow: Functionalization of this compound
The general workflow for diversifying this compound via cross-coupling is straightforward and adaptable, making it suitable for both discovery and scale-up chemistry.
Caption: General workflow for diversifying this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds, pairing an organic halide with an organoboron compound.[7][8][9] Its tolerance of diverse functional groups and relatively mild conditions make it a preferred method in pharmaceutical synthesis.[8]
Causality and Mechanistic Insight: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. A crucial step is transmetalation, where the organic moiety is transferred from the boron atom to the palladium center. This step requires activation by a base, which coordinates to the boron atom, increasing its nucleophilicity and facilitating the transfer.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Data: Suzuki-Miyaura Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ (5-10) | - | K₂CO₃ (2.0) | Toluene/H₂O | 90-110 | 75-95% | [10] |
| Pd(OAc)₂ (2-5) | SPhos (2-5) | K₃PO₄ (2.0) | 1,4-Dioxane | 80-100 | 80-98% | [7] |
| PdCl₂(dppf) (3-5) | - | Cs₂CO₃ (2.0) | DME | 80 | 85-95% | [10] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.[7][11]
-
Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 equiv.), under a positive flow of inert gas.
-
Reaction: Place the sealed vial in a preheated oil bath at 80-100 °C and stir vigorously for 4-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-arylquinazoline.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, coupling amines with aryl halides.[12] This transformation is critical for synthesizing compounds targeting biological systems, as the amino-quinazoline motif is prevalent in many kinase inhibitors.[13][14]
Causality and Mechanistic Insight: The success of this reaction is highly dependent on the choice of phosphine ligand.[15] Bulky, electron-rich ligands (e.g., SPhos, XPhos, BrettPhos) are essential. They promote the rate-limiting reductive elimination step to form the C-N bond and stabilize the monoligated Pd(0) species, which is the active catalyst for oxidative addition. The base (typically a strong, non-nucleophilic one like NaOt-Bu or LiHMDS) is critical for deprotonating the amine, forming the amide which then coordinates to the palladium center.[12][16]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol requires strict anhydrous and anaerobic conditions.
-
Reagent Preparation: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to an oven-dried reaction tube. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.08 equiv.).
-
Reactant Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent and Sealing: Add anhydrous, degassed toluene or dioxane. Seal the tube with a Teflon-lined cap.
-
Reaction: Remove the tube from the glovebox and place it in a preheated oil bath or heating block at 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to obtain the C5-aminoquinazoline derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling creates a C(sp²)-C(sp) bond by reacting a terminal alkyne with an aryl or vinyl halide.[17][18] This reaction is exceptionally valuable for introducing linear, rigid alkynyl linkers into the quinazoline scaffold, a common strategy in the design of kinase inhibitors and molecular probes.[19]
Causality and Mechanistic Insight: The reaction uniquely employs a dual-catalyst system.[17] The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle. The copper(I) co-catalyst is crucial for activating the alkyne. It reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper catalyst and advancing the palladium cycle.[18][20]
Caption: Dual catalytic cycles of the Sonogashira reaction.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol should be performed under an inert atmosphere.[20][21]
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), copper(I) iodide (CuI, 0.05 equiv.), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Amine: Add anhydrous, degassed solvent (e.g., THF or toluene) followed by an amine base (e.g., triethylamine, Et₃N, or diisopropylamine, DIPEA, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
-
Monitoring: Monitor for the disappearance of starting material by TLC or GC-MS.
-
Work-up: Once complete, dilute the mixture with diethyl ether or ethyl acetate and filter through Celite to remove metal salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the 5-alkynylquinazoline product.
Applications in Drug Discovery: Targeting Protein Kinases
Quinazoline derivatives are a well-established class of protein kinase inhibitors used in cancer therapy.[13][14][22] Marketed drugs like Gefitinib and Erlotinib feature a quinazoline core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[23][24] The C5-position of the quinazoline scaffold points towards the solvent-exposed region of the kinase active site. Functionalization at this position using the reactions described above allows for the introduction of various substituents that can form additional interactions, improve solubility, or fine-tune the pharmacokinetic properties of the inhibitor.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex heterocyclic compounds. Its reactivity in a suite of palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—provides reliable and modular access to C5-substituted quinazolines.[4] The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to leverage this powerful intermediate in the development of novel pharmaceuticals and advanced materials.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Organic Synthesis. Vertex AI Search.
- Khan, I., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
- MDPI. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.
- Abbas, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- ResearchGate. (2018). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
- El-Sayed, N. N. E., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central.
- Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. PubMed.
- ResearchGate. (N.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
- MDPI. (2019).
- National Institutes of Health (NIH). (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PubMed Central.
- ResearchGate. (N.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of...
- Organic Chemistry Portal. (N.d.). Sonogashira Coupling. Organic Chemistry Portal.
- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- Organic Chemistry Portal. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Chemistry Portal.
- ResearchGate. (2023). Recent advances in the biological activity of quinazoline.
- MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- ResearchGate. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- Royal Society of Chemistry. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors... RSC Advances.
- Organic Chemistry Portal. (N.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- ResearchGate. (N.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- National Institutes of Health (NIH). (2024).
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
- National Institutes of Health (NIH). (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. PubMed Central.
- Wikipedia. (N.d.).
- Wikipedia. (N.d.). Sonogashira coupling. Wikipedia.
- Organic Chemistry Portal. (N.d.). Suzuki Coupling. Organic Chemistry Portal.
- PubMed. (2014). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed.
- Rose-Hulman Institute of Technology. (N.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
Sources
- 1. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D [pubs.rsc.org]
- 23. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Step-by-Step Synthesis of 2-Substituted Quinazolines from 5-Bromo Precursors
An Application Note and Protocol Guide for Drug Development Professionals
Abstract
Quinazolines represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities.[1][2][3] The strategic introduction of a bromine atom at the 5-position of the quinazoline core provides a versatile synthetic handle for late-stage functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides detailed, field-proven protocols for the synthesis of 2-substituted-5-bromoquinazolines, focusing on robust and scalable methods. We will explore key cyclization strategies starting from common 5-bromoanthranilic acid derivatives, explain the causality behind experimental choices, and provide workflows for ensuring reproducibility and high yields.
Introduction: The Strategic Value of the 5-Bromo-Quinazoline Scaffold
The quinazoline framework, a fusion of benzene and pyrimidine rings, is a privileged structure in drug discovery.[2][3] Its rigid, planar nature and multiple points for substitution allow for precise three-dimensional positioning of pharmacophoric groups, leading to high-affinity interactions with biological targets.
The inclusion of a bromine atom at the 5-position is a deliberate synthetic strategy. Bromine, as a halogen, serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4] This allows the 5-position, which projects into a distinct vector of chemical space, to be modified late in the synthetic sequence. This approach is highly efficient for library synthesis, as a common 5-bromo intermediate can be diversified into a multitude of analogs, each with a unique substituent at the C5 position.
This document details three primary, reliable pathways to access 2-substituted-5-bromoquinazolines, starting from readily available precursors.
Core Synthetic Strategies and Mechanistic Rationale
The construction of the quinazoline ring typically involves the formation of two key bonds, cyclizing onto an anthranilate-derived backbone. The choice of starting material and reaction conditions dictates the efficiency and substrate scope of the synthesis.
Primary Precursors from 5-Bromoanthranilic Acid:
-
5-Bromoisatoic Anhydride: A stable, easily handled solid that reacts with a nitrogen source and an aldehyde in a one-pot fashion. It is an excellent choice for multicomponent reactions.[5][6]
-
5-Bromo-2-aminobenzonitrile: The nitrile group serves as a precursor to the C2 position of the quinazoline. This starting material is particularly suited for metal-catalyzed domino reactions.[7][8]
-
(5-Bromo-2-aminophenyl)methanol: This precursor allows for dehydrogenative coupling reactions, which are atom-economical and often proceed under milder conditions.[8][9]
The following workflow diagram illustrates the general synthetic logic.
Caption: General workflow for synthesizing 2-substituted-5-bromoquinazolines.
Experimental Protocols & Methodologies
Protocol 1: One-Pot Synthesis from 5-Bromoisatoic Anhydride
This method is highly efficient for accessing a range of 2-aryl and 2-alkyl quinazolinones, which can be subsequently converted to quinazolines if needed. The reaction proceeds via a multicomponent condensation.[6]
Principle: 5-Bromoisatoic anhydride reacts with a source of ammonia (e.g., ammonium chloride) to form 5-bromo-2-aminobenzamide in situ. This intermediate then condenses with an aldehyde to form a dihydroquinazoline species, which is subsequently oxidized to the final quinazoline product. Using an oxidant like sodium hypochlorite (NaOCl) in the reaction mixture allows for a direct, one-pot conversion.[6]
Experimental Protocol:
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromoisatoic anhydride (1.0 equiv, e.g., 242 mg, 1.0 mmol), the desired aldehyde (1.1 equiv), and ammonium chloride (3.0 equiv).
-
Solvent Addition: Add ethanol (10 mL).
-
Initiation: To the stirring suspension, add sodium hypochlorite (NaOCl, ~10-15% aqueous solution, 1.5 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-85 °C and stir vigorously for 2-4 hours.
-
Monitoring (Trustworthiness): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the aldehyde spot and the appearance of a new, more polar, UV-active spot indicates product formation.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold deionized water. The product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol or purification by column chromatography on silica gel can be performed to obtain the analytically pure product.
Reaction Mechanism Visualization:
Caption: Proposed mechanism for the one-pot synthesis from isatoic anhydride.
Data Summary Table: Scope with Various Aldehydes
| Entry | Aldehyde (R-CHO) | Product (R-group) | Typical Yield (%) |
| 1 | Benzaldehyde | Phenyl | 85-92 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 88-95 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 82-90 |
| 4 | Thiophene-2-carboxaldehyde | 2-Thienyl | 75-83 |
| 5 | Cyclohexanecarboxaldehyde | Cyclohexyl | 70-78 |
Yields are representative and may vary based on specific reaction scale and purification method.[6]
Protocol 2: Palladium-Catalyzed Domino Synthesis from 5-Bromo-2-aminobenzonitrile
This modern approach leverages the power of palladium catalysis to construct the quinazoline core in a highly efficient domino sequence. It is particularly useful for synthesizing 4-arylquinazolines.[8]
Principle: The synthesis involves a palladium-catalyzed three-component reaction between a 5-bromo-2-aminobenzonitrile, an orthoformate (as a one-carbon source), and an arylboronic acid. The reaction proceeds through a cascade of C-C and C-N bond formations.[8]
Experimental Protocol:
-
Inert Atmosphere: All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques.
-
Reagent Loading: To an oven-dried Schlenk flask, add 5-bromo-2-aminobenzonitrile (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, 0.1 M concentration). Finally, add triethyl orthoformate (2.0 equiv).
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours.
-
Monitoring (Trustworthiness): Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials. The product will be significantly less polar than the aminobenzonitrile starting material.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Causality & Expertise:
-
Palladium Catalyst: Pd(PPh₃)₄ is a robust Pd(0) source that initiates the catalytic cycle. The choice of ligand is crucial; phosphine ligands like PPh₃ are common, but others may be required for challenging substrates.[4]
-
Boronic Acid: This is the source of the aryl group that will be installed at the C4 position. The Suzuki-Miyaura coupling is known for its broad functional group tolerance.[4]
-
Orthoformate: This reagent acts as a synthon for the C2 carbon of the quinazoline ring.
-
Base: The base is essential for the transmetalation step in the Suzuki coupling portion of the cascade.
Palladium Catalytic Cycle Visualization:
Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.
Protocol 3: Copper-Catalyzed Aerobic Oxidative Synthesis
This method provides an alternative to palladium and utilizes an inexpensive and abundant copper catalyst. It proceeds via an aerobic oxidative cyclization, making it an environmentally conscious choice.[1][10]
Principle: (5-Bromo-2-aminophenyl)methanol is first oxidized in situ to the corresponding aldehyde. This aldehyde then condenses with another molecule of amine (or ammonia source) and an aldehyde to form the quinazoline ring in a tandem process, using oxygen from the air as the terminal oxidant.[8][10]
Experimental Protocol:
-
Reagent Preparation: In a vial or flask open to the air (or under an O₂ balloon for improved efficiency), combine (5-bromo-2-aminophenyl)methanol (1.0 equiv), the desired aldehyde (1.2 equiv), and ammonium chloride (2.0 equiv).
-
Catalyst and Solvent: Add CuCl (10 mol%), a ligand such as 2,2'-bipyridine (10 mol%), and a base like K₂CO₃ (2.0 equiv). Add a suitable solvent like DMSO or Toluene.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 8-16 hours. The reaction mixture will typically darken as the copper catalyst becomes active.
-
Monitoring (Trustworthiness): Monitor by LC-MS. The mass of the product will correspond to the condensation of the starting materials with the loss of water and hydrogen.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with aqueous ammonia solution to remove the copper catalyst (the aqueous layer will turn deep blue). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.
Causality & Expertise:
-
Copper Catalyst: Copper salts are effective catalysts for aerobic oxidation reactions. Cu(I) is often the active species.
-
Ligand: A bidentate nitrogen ligand like 2,2'-bipyridine stabilizes the copper catalyst and enhances its reactivity.
-
Oxidant: Molecular oxygen (from air) is the ultimate oxidant, making this a "green" chemistry approach. The copper catalyst facilitates the electron transfer process.
-
Base: The base is required to neutralize acidic intermediates and facilitate key steps in the catalytic cycle.
Summary and Outlook
The synthesis of 2-substituted-5-bromoquinazolines is a critical capability for medicinal chemistry programs. The protocols described herein offer robust, scalable, and versatile methods for accessing these valuable intermediates. The one-pot condensation from 5-bromoisatoic anhydride is ideal for its operational simplicity and speed. For more complex architectures and higher efficiency, the palladium-catalyzed domino reaction from 5-bromo-2-aminobenzonitrile offers an elegant solution. Finally, the copper-catalyzed aerobic oxidation presents a cost-effective and environmentally benign alternative. Each method provides a reliable entry point to a rich chemical scaffold, enabling extensive downstream functionalization at the 5-position to drive drug discovery projects forward.
References
- Iaroshenko, V. O., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 26(11), 3379.
- Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 708365.
- Jadhav, S. D., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Pharma Innovation Journal, 9(11), 22-31.
- Kaur, R., et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Chemistry & Biodiversity, 19(9), e202200431.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
- Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Cancer Research, 25(3), 339–350.
- Asif, M. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 978893.
- Iaroshenko, V. O., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. National Center for Biotechnology Information.
- Madhusudan, P., et al. (2021). A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Der Pharma Chemica, 13(S1), 22-33.
- Abdou, I. M., & Al-Neyadi, S. S. (2016). Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach. ChemInform, 47(34).
- Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Center for Biotechnology Information.
- ResearchGate. (2015). Proposed mechanism for palladium-catalyzed synthesis of quinazoline (1).
- Ogawa, T., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 835261.
- Kumar, A., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3196.
- Sharma, A., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6667.
- Firoozpour, L., et al. (2015). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 10(4), 329–338.
Sources
- 1. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 10. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Palladium-Catalyzed Cross-Coupling of 5-Bromoquinazoline
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for palladium-catalyzed cross-coupling reactions of 5-bromoquinazoline. The quinazoline scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core through cross-coupling reactions is a cornerstone of modern drug discovery.[1] This guide eschews a rigid template, instead offering an in-depth technical narrative grounded in field-proven insights and authoritative references. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
Introduction: The Significance of Quinazoline Functionalization
The quinazoline ring system is a recurring motif in a vast array of biologically active compounds, including approved therapeutics for cancer and other diseases. The ability to precisely and efficiently modify the quinazoline core is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. This compound serves as a versatile synthetic intermediate, with the bromine atom at the 5-position acting as a reactive handle for various palladium-catalyzed cross-coupling reactions.[1] These reactions, which form new carbon-carbon and carbon-heteroatom bonds, have revolutionized organic synthesis due to their mild reaction conditions and broad functional group tolerance.[2][3] This guide will focus on three key transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The Foundation: Understanding the Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] A foundational understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated palladium(0) catalyst. This step forms a palladium(II) intermediate.[3][5]
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, replacing the halide.[3][4]
-
Reductive Elimination: This final step involves the formation of the new carbon-carbon or carbon-heteroatom bond, yielding the desired product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][5]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following protocols are designed to be robust starting points for the cross-coupling of this compound. As a Senior Application Scientist, I must emphasize that optimization is often necessary depending on the specific coupling partner and desired scale.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[6] It is widely used in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents.[2][7]
Table 1: Reagents and Equipment for Suzuki-Miyaura Coupling
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| Arylboronic acid | Coupling partner |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium catalyst |
| K₂CO₃ or Cs₂CO₃ | Base |
| 1,4-Dioxane/Water (4:1) | Solvent system |
| Schlenk flask or microwave vial | Reaction vessel |
| Magnetic stirrer and hotplate | For heating and mixing |
| Nitrogen or Argon source | To create an inert atmosphere |
| TLC plates, GC-MS, NMR | For reaction monitoring and product analysis |
digraph "Suzuki_Miyaura_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Start: Assemble Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup under Inert Atmosphere"]; reaction [label="Heat Reaction Mixture"]; monitoring [label="Monitor Progress (TLC/GC-MS)"]; workup [label="Aqueous Workup"]; purification [label="Purification (Column Chromatography)"]; analysis [label="Characterization (NMR, MS)"]; end [label="End: Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> setup; setup -> reaction; reaction -> monitoring; monitoring -> workup [label="Reaction Complete"]; workup -> purification; purification -> analysis; analysis -> end; }
Sources
- 1. nbinno.com [nbinno.com]
- 2. nobelprize.org [nobelprize.org]
- 3. fiveable.me [fiveable.me]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Note: 5-Bromoquinazoline as a Cornerstone in the Synthesis of Advanced Kinase Inhibitors
Abstract
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors used in targeted cancer therapy.[1][2][3] This document provides an in-depth guide for researchers and drug development professionals on the strategic application of 5-bromoquinazoline, a versatile and pivotal building block, in the synthesis of potent kinase inhibitors. We will explore the causality behind its synthetic utility and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The aim is to equip scientists with the foundational knowledge and practical methodologies required to leverage this key intermediate in the discovery of next-generation targeted therapeutics.
The Strategic Importance of the Quinazoline Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The quinazoline nucleus has emerged as a highly effective pharmacophore for designing ATP-competitive kinase inhibitors.[5] Molecules such as Gefitinib (Iressa) and Lapatinib (Tykerb) validate the success of this scaffold, primarily targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[1][6] These drugs bind to the ATP pocket of the kinase domain, preventing autophosphorylation and blocking downstream signaling pathways that are critical for cell proliferation and survival.[5][7]
The versatility of the quinazoline ring system allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. The bromine atom in this compound serves as an exceptionally valuable synthetic handle, providing a robust platform for introducing molecular diversity through modern cross-coupling chemistry.
Synthetic Utility of this compound: A Gateway to Chemical Diversity
The true power of this compound lies in the reactivity of the C-Br bond at the 5-position. This position is often exploited to introduce aryl, heteroaryl, or alkyl groups that can form crucial interactions within the kinase active site or modulate the physicochemical properties of the inhibitor. Palladium-catalyzed cross-coupling reactions are the primary tools for this purpose, offering mild conditions and broad functional group tolerance.[8][9]
Below, we detail the protocols for the two most critical transformations that leverage the this compound core.
dot
Caption: Logical workflow for kinase inhibitor synthesis using this compound.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are generalized methodologies based on established literature procedures. Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between this compound and a variety of organoboron compounds, typically aryl or heteroaryl boronic acids or esters.[9][10] This reaction is fundamental for synthesizing analogues of inhibitors where an aromatic moiety at the 5-position is desired for exploring π-stacking or other interactions.[11]
Protocol: Synthesis of a 5-Arylquinazoline Derivative
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 equiv.).[5]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes by bubbling the gas through the solvent. An inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.[5]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (e.g., 4:1 ratio) or Toluene/Ethanol/Water.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 5-arylquinazoline.
-
dot
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[12] In the context of kinase inhibitor synthesis, it is frequently used to couple an aniline derivative to an aryl halide.[13] This transformation is a cornerstone in the synthesis of many EGFR inhibitors, where the anilino moiety is crucial for binding to the hinge region of the kinase.
Protocol: Synthesis of a 5-(Anilino)quinazoline Derivative
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add this compound (1.0 equiv.), the desired aniline derivative (1.1-1.3 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv.) to a flame-dried Schlenk tube.
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.02-0.10 equiv.). The choice of ligand is critical and substrate-dependent; sterically hindered phosphine ligands are often required to facilitate the reductive elimination step and prevent side reactions.[12][14]
-
Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.
-
Reaction Execution: Heat the mixture in an oil bath to the required temperature (typically 90-120 °C). Monitor the reaction's completion by TLC or LC-MS (usually 4-24 hours).
-
Work-up and Purification:
-
Cool the reaction to ambient temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter, concentrate, and purify the residue via flash column chromatography to obtain the desired 5-(anilino)quinazoline product.
-
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) |
| Coupling Partner | Organoboron Reagent | Amine / Aniline |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ with Ligand |
| Typical Ligand | PPh₃ (often part of catalyst) | XPhos, SPhos, BINAP[12] |
| Typical Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Key Consideration | Requires activation of boronic acid.[10] | Requires strictly inert conditions and careful ligand selection.[15] |
Case Study: Synthetic Route to a Lapatinib Analogue
Many synthetic routes for Lapatinib, a dual EGFR/HER2 inhibitor, and its derivatives rely on the functionalization of a quinazoline core.[6][11][16] A hypothetical route starting from this compound would involve a Suzuki coupling to install the furan moiety, followed by functionalization at other positions (e.g., C4 and C6) to complete the molecule. This demonstrates how the C-5 functionalization is an integral early step in a longer synthetic campaign.
Conclusion
This compound is more than just a starting material; it is a strategic platform for the efficient and modular synthesis of kinase inhibitors. Its utility in palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around the quinazoline scaffold. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute synthetic campaigns aimed at discovering novel and more effective targeted cancer therapies.
References
- Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PubMed.
- Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. Benchchem.
- Synthetic route for the preparation of gefitinib analogues 10-17.
- Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Deriv
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. MDPI.
- A New Synthesis of Gefitinib. Thieme.
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy.
- Lapatinib Synthetic Routes. MedKoo Biosciences.
- Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole. Benchchem.
- Buchwald–Hartwig amin
- Practical synthesis of lapatinib. Journal of China Pharmaceutical University.
- LAPATINIB, GW572016, An EGFR-ErbB-2 inhibitor. New Drug Approvals.
- Lapatinib synthesis via C–H functionalization.
- Design and Synthesis of Lapatinib Derivatives Containing a Branched Side Chain as HER1/HER2 Targeting Antitumor Drug Candid
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Buchwald-Hartwig Amin
- The Buchwald-Hartwig Amin
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 2. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Synthesizing 5-Bromoquinazoline Derivatives for Drug Discovery: Application Notes and Protocols
Introduction: The Strategic Importance of the 5-Bromoquinazoline Scaffold in Medicinal Chemistry
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic introduction of a bromine atom at the 5-position of the quinazoline ring system imparts unique chemical reactivity, transforming it into a versatile intermediate for drug discovery. This bromine atom serves as a valuable synthetic handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the systematic and efficient introduction of a wide array of functional groups, a critical process in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound derivatives, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a practical and in-depth resource for the synthesis of these valuable compounds.
Part 1: Synthesis of Key Precursors for the this compound Core
The journey to diverse this compound derivatives begins with the synthesis of appropriately substituted precursors. The most critical starting material is 2-amino-6-bromobenzoic acid, as the bromine at the 6-position of this precursor will become the 5-bromo substituent in the final quinazoline ring.
Protocol 1.1: Synthesis of 2-Amino-6-bromobenzoic Acid
This protocol details the synthesis of 2-amino-6-bromobenzoic acid from 2-amino-benzoic acid (anthranilic acid). The direct bromination of anthranilic acid typically yields a mixture of products, with the major product often being 2-amino-5-bromobenzoic acid. Therefore, a multi-step approach is often necessary to achieve the desired 2-amino-6-bromo substitution pattern. A common strategy involves the protection of the amino group, followed by directed ortho-metalation and subsequent bromination.
Reaction Scheme:
Caption: Workflow for the synthesis of 2-amino-6-bromobenzoic acid.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) |
| Anthranilic Acid | 137.14 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 |
| Tetrahydrofuran (THF), anhydrous | 72.11 |
| n-Butyllithium (n-BuLi) | 64.06 |
| 1,2-Dibromoethane | 187.86 |
| Hydrochloric acid (HCl) | 36.46 |
| Ethyl acetate | 88.11 |
| Hexanes | - |
Experimental Protocol:
-
Protection of the Amino Group: Dissolve anthranilic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of a suitable base (e.g., triethylamine). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up and Isolation of the Protected Acid: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a mild acid (e.g., 1 M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-Boc protected anthranilic acid.
-
Directed ortho-Metalation and Bromination: Dissolve the N-Boc protected anthranilic acid (1 equivalent) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 2.2 equivalents) dropwise. After stirring for 1-2 hours at -78 °C, add a solution of 1,2-dibromoethane (1.2 equivalents) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Deprotection: Carefully quench the reaction with water at 0 °C. Acidify the aqueous layer with concentrated HCl to pH ~2. This will also effect the deprotection of the Boc group.
-
Isolation and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-amino-6-bromobenzoic acid.
Part 2: Construction of the this compound-4(3H)-one Core
With the key precursor in hand, the next step is the construction of the quinazolinone ring. The Niementowski reaction is a classical and reliable method for this transformation.
Protocol 2.1: Niementowski Synthesis of 5-Bromo-2-substituted-4(3H)-quinazolinones
The Niementowski reaction involves the condensation of an anthranilic acid with an amide. By varying the amide, different substituents can be introduced at the 2-position of the quinazolinone ring.
Reaction Scheme:
Caption: General scheme for the Niementowski synthesis.
Materials:
| Reagent/Solvent | R-Group Example |
| 2-Amino-6-bromobenzoic Acid | - |
| Formamide | H |
| Acetamide | CH₃ |
| Benzamide | Phenyl |
| Polyphosphoric acid (PPA) (optional) | - |
Experimental Protocol (for 5-Bromo-2-methyl-4(3H)-quinazolinone):
-
Reaction Setup: In a round-bottom flask, mix 2-amino-6-bromobenzoic acid (1 equivalent) and acetamide (3-5 equivalents).
-
Heating: Heat the mixture to 180-200 °C for 2-4 hours. The reaction can be monitored by TLC. For less reactive amides, a condensing agent like polyphosphoric acid (PPA) can be added.
-
Work-up: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Isolation and Purification: The solid product is collected by vacuum filtration, washed with water, and then with a cold non-polar solvent (e.g., hexanes or diethyl ether). The crude product can be purified by recrystallization from ethanol or another suitable solvent to give 5-bromo-2-methyl-4(3H)-quinazolinone.[1]
Table 1: Representative Conditions for Niementowski Synthesis
| R-Group in Amide | Amide | Reaction Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| H | Formamide | 150-160 | 3-5 | 85-95 |
| CH₃ | Acetamide | 180-200 | 2-4 | 70-80 |
| Phenyl | Benzamide | 200-220 | 4-6 | 60-70 |
Part 3: Advanced Functionalization of the this compound Core
For drug discovery applications, it is often necessary to introduce diverse substituents at various positions of the quinazoline ring. The this compound core can be readily converted into highly reactive intermediates, such as 5-bromo-4-chloroquinazoline and 5-bromo-2,4-dichloroquinazoline, which are amenable to a wide range of nucleophilic substitution and cross-coupling reactions.
Protocol 3.1: Synthesis of 5-Bromo-4-chloroquinazoline
This protocol describes the conversion of 5-bromo-4(3H)-quinazolinone to the corresponding 4-chloro derivative, a key intermediate for introducing substituents at the 4-position.
Reaction Scheme:
Sources
Application Notes and Protocols: The Versatile Reactivity of 5-Bromoquinazoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromoquinazoline is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its strategic placement of a bromine atom at the C5-position provides a reactive handle for a diverse array of chemical transformations, enabling the construction of complex molecular architectures. This guide offers an in-depth exploration of the key reaction mechanisms involving this compound, providing detailed application notes and adaptable protocols for its use in palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as well as nucleophilic aromatic substitution and cyanation reactions. By understanding the underlying principles and practical considerations of these transformations, researchers can effectively leverage this compound as a versatile scaffold for the synthesis of novel therapeutic agents and functional materials.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Consequently, quinazoline derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents, among others.[2][1] The functionalization of the quinazoline ring is a key strategy for modulating the biological and physicochemical properties of these molecules, and this compound serves as an excellent starting material for such endeavors.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering mild and efficient routes to complex molecules.[3] For this compound, these reactions are instrumental in introducing a wide variety of substituents at the 5-position.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4][5] This reaction is highly valued for its mild conditions and broad functional group tolerance.[5]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the 5-arylquinazoline product, regenerating the Pd(0) catalyst.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for the Suzuki coupling of other bromo-heterocycles and may require optimization for specific substrates.[4][6]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Water (if using a mixed solvent system)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-95 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 85-98 |
Note: Yields are highly dependent on the specific arylboronic acid and precise reaction conditions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[3][7] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.[8]
Mechanistic Rationale: The catalytic cycle involves:
-
Oxidative Addition: A Pd(0) complex reacts with this compound to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired 5-aminoquinazoline product is formed, and the Pd(0) catalyst is regenerated.[7]
Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 5-Bromoquinazoline in Advanced Materials and Optoelectronics: Application Notes and Protocols
Abstract: This technical guide provides researchers, materials scientists, and professionals in drug development with a comprehensive overview of the applications of 5-bromoquinazoline as a pivotal building block in materials science and optoelectronics. Beyond its established role in medicinal chemistry, the unique electronic properties of the quinazoline core, combined with the versatile reactivity of the bromine substituent at the 5-position, offer a powerful platform for the rational design of novel functional materials. This document details the synthesis of high-performance organic electronic materials and provides step-by-step protocols for their incorporation into devices such as Organic Light-Emitting Diodes (OLEDs).
Introduction: this compound as a Versatile Synthetic Platform
This compound (CAS: 958452-00-1) is a heterocyclic compound whose significance in modern organic synthesis is rapidly expanding beyond its traditional use in pharmaceutical research.[1] The quinazoline scaffold is a key feature in many biologically active molecules and advanced materials.[1][2] The strategic placement of a bromine atom at the 5-position provides a highly valuable reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig reactions.[1][2] This reactivity allows for the precise and efficient introduction of a wide array of functional groups, enabling the construction of complex molecular architectures with tailored electronic and photophysical properties.[1]
The fundamental properties of this compound are summarized below:
| Property | Value |
| Molecular Formula | C₈H₅BrN₂ |
| Molecular Weight | 209.04 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 958452-00-1 |
The inherent properties of the quinazoline nucleus, coupled with the synthetic versatility afforded by the 5-bromo substituent, pave the way for innovation in the development of specialized polymers and optoelectronic devices.[1]
Application in Organic Light-Emitting Diodes (OLEDs)
The quinazoline core is an attractive building block for fluorescent materials due to its rigid, planar structure and its electron-accepting nature. By coupling electron-donating moieties to the 5-position of the quinazoline ring, it is possible to create donor-acceptor (D-A) type molecules with high photoluminescence quantum yields (PLQY) and tunable emission colors.[3][4][5]
Rationale for Use in OLEDs
Derivatives of quinazoline have been successfully employed as active layers in the fabrication of blue OLEDs.[3][5] The donor-acceptor design is a classic and effective strategy for synthesizing novel fluorescent molecules.[3][4][5] In this context, the quinazoline moiety can act as the electron acceptor, and a variety of amine-based groups can be introduced as the electron donor. The resulting intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation leads to strong fluorescence. The emission color can be tuned from blue to red by varying the strength of the donor group.[3] For instance, fluorene-bridged quinazoline derivatives have been synthesized via Suzuki coupling and have demonstrated efficient blue emission in multilayer OLEDs.[6]
Synthesis Protocol: 5-(9,9-diphenyl-9H-fluoren-2-yl)quinazoline
This protocol describes the synthesis of a blue-emitting material for OLEDs using a Suzuki cross-coupling reaction.
Reaction Scheme:
Caption: Suzuki coupling of this compound with a fluoreneboronic acid derivative.
Materials:
-
This compound (1.0 mmol, 209 mg)
-
(9,9-diphenyl-9H-fluoren-2-yl)boronic acid (1.1 mmol, 400 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Toluene (20 mL)
-
Deionized water (5 mL)
-
Nitrogen gas (high purity)
Procedure:
-
To a 100 mL three-necked round-bottom flask, add this compound, (9,9-diphenyl-9H-fluoren-2-yl)boronic acid, and Pd(PPh₃)₄.
-
Fit the flask with a reflux condenser and a nitrogen inlet.
-
Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Add toluene and a 2M aqueous solution of K₂CO₃.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Recrystallize the purified product from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain the final product as a crystalline solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
OLED Fabrication Protocol (Thermal Evaporation)
This protocol describes the fabrication of a multilayer OLED device using the synthesized quinazoline derivative as the emissive layer.
Device Structure: ITO / NPB (50 nm) / Emissive Layer (30 nm) / Bphen (35 nm) / LiF (1 nm) / Al (100 nm)
Caption: Schematic of a multilayer OLED device incorporating a quinazoline-based emitter.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB)
-
Synthesized 5-(9,9-diphenyl-9H-fluoren-2-yl)quinazoline (Emissive Material)
-
4,7-Diphenyl-1,10-phenanthroline (Bphen)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning station (ultrasonic bath, deionized water, acetone, isopropanol)
-
UV-ozone or oxygen plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit a 50 nm thick hole-transport layer of NPB at a rate of 1-2 Å/s.
-
Deposit a 30 nm thick emissive layer of the synthesized 5-(9,9-diphenyl-9H-fluoren-2-yl)quinazoline at a rate of 1-2 Å/s.
-
Deposit a 35 nm thick electron-transport layer of Bphen at a rate of 1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit a 1 nm thick electron-injection layer of LiF at a rate of 0.1-0.2 Å/s.
-
Deposit a 100 nm thick aluminum cathode at a rate of 2-5 Å/s.
-
-
Encapsulation:
-
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass slide to prevent degradation from moisture and oxygen.
-
Expected Performance
The photophysical properties of quinazoline-based fluorophores are highly dependent on the nature of the donor and acceptor moieties.[3]
| Compound Type | Emission λ (nm) | Quantum Yield (%) | Stokes Shift (nm) |
| Quinazoline-Carbazole | 414 | 84.67 | 45 |
| Quinazoline-Diphenylamine | 450 (powder) | >80 | - |
| Quinazoline-Phenoxazine | 597 | - | 161 |
Data adapted from studies on various quinazoline derivatives in cyclohexane and powder form.[3][4]
Devices fabricated with fluorene-bridged quinazoline derivatives have been reported to exhibit efficient blue emission with external quantum efficiencies around 1.58% at 20 mA/cm².[6]
Prospective Applications in Organic Solar Cells (OSCs)
While direct applications of this compound in OSCs are not yet widely reported, its properties as a versatile building block suggest significant potential. The ability to create donor-acceptor systems makes it suitable for synthesizing novel non-fullerene acceptors (NFAs) or donor materials for bulk heterojunction (BHJ) solar cells.[7][8][9] The quinazoline core can be functionalized to tune the HOMO and LUMO energy levels for efficient charge separation and transport.
Proposed Synthesis of a Quinazoline-Based NFA
A potential synthetic route to a non-fullerene acceptor could involve a Stille or Suzuki coupling to attach electron-withdrawing end-groups to a quinazoline core that has been extended through previous coupling reactions at the 5-position.
Caption: Conceptual workflow for the synthesis of a non-fullerene acceptor from this compound.
General Protocol for BHJ Solar Cell Fabrication
-
Active Layer Solution Preparation: Dissolve the synthesized quinazoline-based material (as either donor or acceptor) and a suitable partner material (e.g., a polymer donor like PTB7-Th or a fullerene acceptor like PC₇₁BM) in a common organic solvent like chlorobenzene or o-dichlorobenzene.[10]
-
Substrate Preparation: Clean and treat ITO-coated glass substrates as described in the OLED fabrication protocol.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal.
-
Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the active layer solution onto the HTL. Anneal the film to optimize the morphology.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the device to a thermal evaporator. Deposit a thin ETL (e.g., Ca, ZnO) followed by a metal cathode (e.g., Al).
-
Encapsulation: Encapsulate the device to protect it from the ambient environment.
Potential for Chemosensor Development
The quinoline scaffold, a close structural relative of quinazoline, has been utilized in the development of fluorescent chemosensors for metal ion detection.[11] The principle often relies on the coordination of a metal ion to the heterocyclic nitrogen atoms and other appended chelating groups, leading to a change in the fluorescence properties (e.g., quenching or enhancement). Given the similar electronic structure, this compound provides an excellent starting point for designing new chemosensors. Functional groups capable of ion chelation can be introduced at the 5-position via cross-coupling reactions. The fluorescence of the resulting molecule could be modulated by the binding of a target analyte.
Conclusion
This compound is a highly valuable and versatile building block with significant untapped potential in materials science and optoelectronics. The reactivity of the 5-bromo position allows for the systematic design and synthesis of novel organic materials with tailored properties. The protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to explore the exciting opportunities that this compound and its derivatives offer for the development of next-generation organic electronic devices.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of this compound in Research and Industry.
- Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances.
- Suram, S. et al. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Preparation and photophysical properties of quinazoline-based fluorophores. ResearchGate.
- Preparation and photophysical properties of quinazoline-based fluorophores. RSC Publishing.
- Ökten, S. et al. Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate.
- Duke, R. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry.
- Al-Masri, M. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules.
- Ikram, M. et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- Lee, J. et al. Blue Organic Light-Emitting Diodes Based on Fluorene-Bridged Quinazoline and Quinoxaline Derivatives. Luminescence.
- Thakare, M. et al. Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. Asian Journal of Chemistry.
- Emami, L. et al. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry.
- Recent progress in organic solar cells based on non-fullerene acceptors: materials to devices. RSC Publishing.
- Organic Solar Cells: From Fundamental to Application. MDPI.
- Chang, C-Y. et al. Solution-Processed Organic Photovoltaics Based on Indoline Dye Molecules Developed in Dye-Sensitized Solar Cells. Molecules.
- Application of Bis-Adducts of Phenyl-C 61 Butyric Acid Methyl Ester in Promoting the Open-Circuit Voltage of Indoor Organic Photovoltaics. MDPI.
- A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Molecules.
- Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Molecules.
- Improving performance of organic solar cells by supplying additional acceptors to surface of bulk-heterojunction layers. RSC Publishing.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blue organic light-emitting diodes based on fluorene-bridged quinazoline and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and bioactivity evaluation of novel quinazoline based KRASG12C inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Solution-Processed Organic Photovoltaics Based on Indoline Dye Molecules Developed in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 20.2% Efficiency Organic Photovoltaics Employing a π‐Extension Quinoxaline‐Based Acceptor with Ordered Arrangement | Semantic Scholar [semanticscholar.org]
- 11. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Gram-Scale Synthesis of 5-Bromoquinazoline
Abstract: This document provides a comprehensive, technically detailed guide for the gram-scale laboratory synthesis of 5-Bromoquinazoline. This valuable heterocyclic compound serves as a crucial building block in the development of various pharmaceutical agents and functional materials. The presented protocol is based on the robust and widely applicable Niementowski quinazoline synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, and essential safety considerations.
Introduction and Scientific Context
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The strategic introduction of a bromine atom at the 5-position of the quinazoline scaffold provides a versatile chemical handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1] This versatility is paramount in medicinal chemistry for the exploration of structure-activity relationships (SAR) in drug discovery programs.[2]
The synthesis of the quinazoline core is most commonly achieved through the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide.[3][4] This method, while established, often requires high temperatures and long reaction times under conventional heating.[2][5] To address these limitations, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, significantly reducing reaction times and often improving yields.[2][5]
This application note details a reliable, gram-scale procedure for the synthesis of this compound, commencing with the bromination of anthranilic acid to yield the key intermediate, 5-bromoanthranilic acid, followed by a microwave-assisted Niementowski cyclization with formamide.
Mechanistic Rationale
The overall synthetic strategy is a two-step process. The initial step involves the electrophilic aromatic substitution of anthranilic acid using N-bromosuccinimide (NBS) to regioselectively install a bromine atom at the 5-position. The subsequent Niementowski reaction is believed to proceed via the formation of a Schiff base, followed by an intramolecular condensation to form an imine intermediate. A final dehydration step leads to the aromatic quinazoline ring system.[6]
Experimental Workflow Overview
The following diagram provides a high-level overview of the synthetic and purification workflow for the gram-scale production of this compound.
Caption: Workflow for the gram-scale synthesis of this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Anthranilic acid | ≥99% | Sigma-Aldrich | |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich | Light-sensitive, handle with care. |
| Acetonitrile | Anhydrous | Sigma-Aldrich | |
| Formamide | ≥99.5% | Sigma-Aldrich | |
| Ethyl acetate | HPLC grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | HPLC grade | Fisher Scientific | For chromatography. |
| Triethylamine | ≥99% | Sigma-Aldrich | For deactivating silica gel. |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
| Anhydrous sodium sulfate | Granular | Sigma-Aldrich | For drying organic extracts. |
Step 1: Synthesis of 5-Bromoanthranilic Acid
This procedure is adapted from a known method for the bromination of anthranilic acid.[7]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (13.7 g, 100 mmol) in 200 mL of acetonitrile.
-
Reagent Addition: In a separate beaker, dissolve N-bromosuccinimide (18.7 g, 105 mmol) in 150 mL of acetonitrile. Add this solution dropwise to the stirred solution of anthranilic acid over 30 minutes at room temperature.
-
Reaction: Stir the resulting mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, a precipitate will form. Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold acetonitrile.
-
Drying: Dry the collected solid under vacuum to afford 5-bromoanthranilic acid as a crystalline solid. The expected yield is approximately 60-70%.
Step 2: Gram-Scale Synthesis of this compound via Microwave-Assisted Niementowski Reaction
This protocol is based on the principles of the Niementowski synthesis, adapted for microwave conditions to enhance reaction efficiency.[2][5]
-
Reaction Mixture: In a microwave-safe reaction vessel, combine 5-bromoanthranilic acid (10.8 g, 50 mmol) and formamide (50 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150 °C and hold at this temperature for 40 minutes with stirring.
-
Work-up: After cooling the reaction mixture to room temperature, pour it onto crushed ice. A precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Purification and Characterization
Purification
Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. A two-step purification process involving column chromatography followed by recrystallization is recommended.
5.1.1. Column Chromatography
Due to the basic nature of the quinazoline ring, it may interact with the acidic silica gel, leading to poor separation or decomposition.[8] To mitigate this, the silica gel should be deactivated.
-
Slurry Preparation: Prepare a slurry of silica gel in a solvent system of hexanes containing 1% triethylamine.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
5.1.2. Recrystallization
For obtaining highly pure this compound, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes is recommended.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic aromatic proton signals. The spectrum can be compared with available data.[9] |
| ¹³C NMR | Signals corresponding to the carbon atoms in the quinazoline ring system. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (209.04 g/mol for C₈H₅BrN₂).[1] |
| Melting Point | Comparison with literature values. |
Safety and Handling
6.1. Chemical Hazards
-
N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[10] It is also an oxidizing agent and may intensify fire.[11] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Bromine (if used as an alternative to NBS): Highly corrosive and toxic. Causes severe burns to the skin, eyes, and respiratory tract.[12][13] All manipulations should be performed in a chemical fume hood with appropriate PPE.
-
Formamide: A teratogen. Handle with care, avoiding skin contact and inhalation.
-
Acetonitrile: Flammable and toxic.
6.2. Procedural Precautions
-
Microwave synthesis should be conducted in a dedicated microwave reactor with appropriate pressure and temperature monitoring.
-
Standard laboratory safety practices, including the use of eye protection and gloves, should be followed at all times.
-
Ensure that an eyewash station and safety shower are readily accessible.[14]
Conclusion
This application note provides a detailed and reliable protocol for the gram-scale synthesis of this compound. By employing a two-step sequence involving the bromination of anthranilic acid and a subsequent microwave-assisted Niementowski cyclization, this valuable synthetic intermediate can be obtained in good yield and high purity. The provided guidelines on purification, characterization, and safety are intended to assist researchers in successfully and safely implementing this procedure in their laboratories.
References
- ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366. (2010). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PMC.
- Bromine. (n.d.). University of California, Santa Barbara.
- Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and. (n.d.). Semantic Scholar.
- NBS N-bromosuccinimide.pdf - Safety Data Sheet. (2010, March 12). MilliporeSigma.
- 5-Bromoanthranilic Acid. (n.d.). PubChem.
- Niementowski quinoline synthesis. (n.d.). Wikipedia.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). National Center for Biotechnology Information.
- Niementowski quinazoline synthesis. (n.d.). Wikipedia.
- Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH.
- Niementowski synthesis of 4(3H)-quinazolinone; Condensation of.... (n.d.). ResearchGate.
- 2-Amino-5-bromobenzoic acid, 5 g, CAS No.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester.
- Niementowski quinazoline synthesis. (n.d.). chemeurope.com.
- The Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Bromo-quinazoline(958452-00-1) 1H NMR spectrum [chemicalbook.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. Bromine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. fishersci.com [fishersci.com]
Application Notes & Protocols for High-Throughput Screening of 5-Bromoquinazoline Derivatives
Abstract
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The introduction of a bromine atom, as in 5-bromoquinazoline, provides a key reactive handle for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) in drug discovery.[1][2] This versatility has led to the development of extensive libraries of this compound derivatives. High-Throughput Screening (HTS) is essential for efficiently interrogating these large compound collections to identify novel modulators of biological targets. This document provides a detailed guide to developing and executing robust HTS assays for this compound derivatives, with a focus on their prevalent role as protein kinase inhibitors. We present detailed protocols for biochemical and cell-based assays, principles of assay validation, and guidelines for data analysis to ensure the identification of high-quality, actionable hits.
Introduction: The Rationale for Screening this compound Derivatives
Quinazoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] A significant portion of these activities stems from their ability to inhibit protein kinases, a major class of drug targets.[3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Several FDA-approved kinase inhibitors, such as gefitinib and erlotinib, are based on the quinazoline scaffold and target the Epidermal Growth Factor Receptor (EGFR).[3]
The this compound core (Figure 1) is a valuable starting point for medicinal chemistry campaigns. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide array of functional groups via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1][2] This allows for the systematic modification of the molecule to optimize potency, selectivity, and pharmacokinetic properties. Given that derivatives of the closely related 6-bromoquinazoline have shown potent inhibitory activity against kinases like EGFR and cytotoxic effects against cancer cell lines such as MCF-7 and SW480, it is a rational strategy to screen libraries of this compound derivatives against similar targets.[3][5]
HTS provides the necessary throughput to evaluate thousands to millions of these derivatives, identifying starting points for lead optimization. The choice of HTS assay is critical and depends on the specific biological question, the nature of the target, and the desired screening outcome.
Figure 1: Chemical Structure of this compound Caption: The this compound scaffold, a key intermediate in medicinal chemistry.
Choosing the Right Assay: A Strategic Decision Framework
The primary goal of an HTS campaign is to identify compounds that modulate the activity of a biological target. For kinase targets, assays can be broadly categorized as biochemical or cell-based. The decision of which to employ for a primary screen depends on the desired outcome.
-
Biochemical Assays: These assays use purified, recombinant enzymes and substrates to directly measure a compound's effect on the kinase's catalytic activity or its ability to bind to the enzyme. They are highly controlled, reproducible, and less prone to artifacts related to cell permeability or off-target cytotoxic effects. They are ideal for identifying direct inhibitors of the target protein.
-
Cell-Based Assays: These assays measure a downstream consequence of kinase activity within a living cell, such as cell proliferation, apoptosis, or the phosphorylation of a cellular substrate. They provide more physiologically relevant data, as they inherently account for cell permeability, stability, and potential off-target effects. They are excellent for identifying compounds that are active in a complex biological system.
A common HTS workflow involves using a biochemical assay for the primary screen to identify all direct inhibitors, followed by a cell-based secondary assay to confirm on-target activity in a cellular context and filter out compounds with poor cellular characteristics.
Figure 2: High-Throughput Screening Workflow Caption: A typical workflow for an HTS campaign, from primary screen to hit validation.
Scientific Integrity: Building a Self-Validating HTS System
The reliability of an HTS campaign hinges on the quality of the assay. A robust assay must be able to clearly and consistently distinguish between active and inactive compounds. The Z'-factor is the industry-standard statistical parameter used to quantify the quality and suitability of an assay for HTS.[6]
The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive control (p, e.g., no inhibition) and negative control (n, e.g., full inhibition):
Z' = 1 - [ (3σp + 3σn) / |µp - µn| ]
The Z'-factor provides a measure of the separation between the control signals, taking into account the data variation.
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent | A large separation between controls with low data variability. Ideal for HTS.[6][7] |
| 0 to 0.5 | Marginal / Acceptable | The difference between controls is small and/or data variability is high. May be acceptable, but requires careful hit selection.[6][7] |
| < 0 | Unacceptable | The signal windows of the controls overlap. The assay is not suitable for screening.[6][7] |
During assay development, all key parameters (e.g., enzyme concentration, substrate/ATP concentration, incubation times) must be optimized to achieve a consistent Z'-factor of > 0.5 before commencing the full screen.[8]
Detailed Protocols for Key HTS Assays
Here we provide detailed, step-by-step protocols for two distinct and widely used biochemical assay formats suitable for screening this compound derivatives against protein kinase targets.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Principle: TR-FRET assays are a powerful technology for HTS. The Adapta™ Universal Kinase Assay is a TR-FRET-based platform that detects the formation of ADP, a universal product of kinase reactions.[2][6] The assay involves a kinase reaction followed by the addition of a detection mixture containing a europium (Eu)-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. When little kinase activity occurs (inhibited reaction), the tracer binds to the antibody, bringing the Eu-donor and Alexa Fluor® 647-acceptor into close proximity and generating a high TR-FRET signal. When kinase activity is high, the newly formed ADP displaces the tracer from the antibody, disrupting FRET and leading to a low signal.[2][6]
Target Example: Epidermal Growth Factor Receptor (EGFR)
Materials:
-
Adapta™ Universal Kinase Assay Kit
-
Recombinant human EGFR kinase
-
Poly-GT (4:1) peptide substrate
-
This compound compound library (10 mM in DMSO)
-
Staurosporine (positive control inhibitor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
384-well low-volume white assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer 50 nL of each library compound, staurosporine control, and DMSO (vehicle control) into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL final reaction volume.
-
-
Kinase/Substrate Addition:
-
Prepare a 2X Kinase/Substrate solution in Assay Buffer containing EGFR kinase and Poly-GT substrate at twice their final optimal concentrations (determined during assay development).
-
Dispense 2.5 µL of the 2X Kinase/Substrate solution into each well of the assay plate.
-
Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound pre-binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Assay Buffer. The ATP concentration should ideally be at or near the Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Add 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 5 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Prepare the Adapta Detection Mix by diluting the Eu-anti-ADP antibody and Alexa Fluor® 647 ADP tracer in TR-FRET Dilution Buffer containing EDTA, as per the kit instructions. The EDTA stops the kinase reaction.
-
Add 5 µL of the Detection Mix to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET capable plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Protocol 2: Luminescence-Based ATP Depletion Assay
Principle: The Kinase-Glo® Luminescent Kinase Assay measures kinase activity by quantifying the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation.[9][10][11] The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) which generates a luminescent "glow" signal that is proportional to the amount of ATP present.[11] Therefore, high kinase activity results in ATP depletion and a low luminescent signal, while inhibition of the kinase leads to less ATP consumption and a high luminescent signal.[9] The Kinase-Glo® Max version is suitable for kinases with high Km for ATP (up to 500 µM).[9][11]
Target Example: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
Materials:
-
Kinase-Glo® Max Luminescent Kinase Assay Kit
-
Recombinant human VEGFR2 kinase
-
VEGFR2 peptide substrate
-
This compound compound library (10 mM in DMSO)
-
Sunitinib (positive control inhibitor)
-
Kinase Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA
-
384-well solid white assay plates
-
Luminometer plate reader
Procedure:
-
Compound and Reagent Plating:
-
Dispense 50 nL of library compounds, sunitinib, and DMSO controls into the wells of a 384-well assay plate.
-
Prepare a 4X Kinase/Substrate solution in Kinase Assay Buffer. Add 2.5 µL to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a 4X ATP solution in Kinase Assay Buffer.
-
Add 2.5 µL of the 4X ATP solution to initiate the reaction. The final reaction volume is 10 µL.
-
Incubate for 45 minutes at 30°C.
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® Max Reagent and the assay plate to room temperature.
-
Add 10 µL of Kinase-Glo® Max Reagent to each well.
-
Mix on a plate shaker for 2 minutes at a low speed to induce cell lysis and signal generation.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Hit Identification
Once the primary screen is complete, the raw data must be processed to identify "hits"—compounds that exhibit a statistically significant level of activity compared to the controls.
-
Data Normalization: Raw data from each plate is normalized to account for plate-to-plate variability. A common method is to normalize relative to the plate-specific controls:
-
Percent Inhibition (%) = 100 * (1 - [ (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control) ])
-
-
Hit Selection: A hit threshold is established to separate potential actives from inactive compounds and experimental noise. A common approach is to define a hit as any compound that produces a percent inhibition greater than three standard deviations (3σ) from the mean of the vehicle (DMSO) control wells. Alternatively, a fixed percentage cutoff (e.g., >50% inhibition) can be used.
-
Hit Confirmation and Follow-up:
-
Re-testing: Primary hits should be re-tested under the same assay conditions to confirm their activity and rule out false positives.
-
Dose-Response: Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point dose-response curve) to determine their potency (IC₅₀).
-
Secondary Assays: Potent compounds are advanced to orthogonal or cell-based secondary assays to confirm their mechanism of action and cellular activity.
-
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. A successful HTS campaign for derivatives of this class requires a strategic approach, beginning with the selection of a robust and relevant assay format. By implementing rigorous assay validation, exemplified by achieving a Z'-factor > 0.5, and employing systematic data analysis, researchers can confidently identify high-quality hit compounds. The biochemical and cell-based protocols detailed in this guide provide a solid foundation for screening this compound libraries, ultimately accelerating the journey from a chemical library to a promising lead candidate in drug discovery programs.
References
- The Z prime value (Z´). (2025). BMG LABTECH.
- The Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Chemical Versatility of this compound in Research and Industry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (n.d.). ResearchGate.
- Discovery and lead identification of quinazoline-based BRD4 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2571-2576.
- Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. (1997). Neoplasma, 44(4), 240-246.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). BMC Chemistry, 18(1), 93.
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2024). Molecules, 29(10), 2339.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Pharmaceuticals, 15(2), 243.
- Investigation of targets and anticancer mechanisms of covalently acting natural products by functional proteomics. (2023). Acta Pharmaceutica Sinica B, 13(3), 1189-1202.
- 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). Chemistry & Biodiversity, 20(6), e202201245.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2022). Molecules, 27(19), 6653.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). ACS Omega, 8(20), 17897-17911.
- Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. (2020). Archiv der Pharmazie, 353(2), e1900234.
- Pharmacological Mechanism of the Non-hallucinogenic 5-HT2A Agonist Ariadne and Analogs. (2023). ACS Chemical Neuroscience, 14(8), 1419-1431.
- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2005). Journal of Medicinal Chemistry, 48(18), 5720-5736.
- Screening of quinoline, 1,3-benzoxazine, and 1,3-oxazine-based small molecules against isolated methionyl-tRNA synthetase and A549 and HCT116 cancer cells including an in silico binding mode analysis. (2015). Bioorganic & Medicinal Chemistry Letters, 25(21), 4818-4822.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 5. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 11. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Bromoquinazoline Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Bromoquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the preparation of this important synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds.[1][2] The strategic placement of the bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[1] This allows for the systematic exploration of the structure-activity relationships of novel therapeutic agents.
This guide will focus on the two most common synthetic strategies for obtaining this compound:
-
The Sandmeyer Reaction: Conversion of 5-aminoquinazoline to this compound.
-
Direct Electrophilic Bromination: Introduction of a bromine atom onto the quinazoline core.
We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer solutions to common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for preparing this compound: the Sandmeyer reaction or direct bromination?
The choice of synthetic route depends on the availability of starting materials and the desired purity of the final product.
-
The Sandmeyer reaction , starting from 5-aminoquinazoline, is generally the preferred method for achieving high regioselectivity. The position of the bromine atom is unequivocally determined by the position of the initial amino group. This method avoids the formation of other bromo-isomers, simplifying purification.
-
Direct electrophilic bromination of quinazoline can be a more direct approach if quinazoline itself is the readily available starting material. However, this method is often plagued by a lack of regioselectivity, leading to a mixture of mono- and poly-brominated isomers, which can be challenging to separate.[3]
Q2: I am getting a low yield in my Sandmeyer reaction. What are the common causes?
Low yields in the Sandmeyer reaction for this compound synthesis can often be attributed to several factors:
-
Incomplete Diazotization: The formation of the diazonium salt from 5-aminoquinazoline is a critical step. Ensure that the reaction temperature is kept low (typically 0-5 °C) to prevent premature decomposition of the diazonium salt.[4] The dropwise addition of sodium nitrite solution is crucial to maintain temperature control.
-
Instability of the Diazonium Salt: Diazonium salts are inherently unstable and can decompose before the addition of the copper(I) bromide. It is essential to use the freshly prepared diazonium salt solution immediately in the next step.
-
Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can participate in side reactions, such as dimerization to form biaryls or reaction with the solvent.[5] Using a well-dispersed suspension of CuBr and ensuring efficient stirring can help to favor the desired bromination.
Q3: My direct bromination of quinazoline is producing a mixture of isomers. How can I improve the selectivity for the 5-position?
Achieving high regioselectivity in the direct bromination of quinazoline is challenging due to the complex electronics of the heterocyclic system.
-
Reaction Conditions: Bromination in strong acids, such as concentrated sulfuric acid, can influence the position of substitution.[3] The protonated quinazoline ring is deactivated towards electrophilic attack, which then preferentially occurs on the benzene ring. However, a mixture of isomers is still likely.
-
Brominating Agent: The choice of brominating agent can affect selectivity. Milder brominating agents like N-bromosuccinimide (NBS) may offer better control compared to molecular bromine, although a mixture of products is still possible.[2]
-
Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography is necessary. The choice of stationary and mobile phases is critical for successful separation.
Q4: How do I purify this compound, especially from its isomers?
The purification of this compound from a mixture of isomers typically relies on column chromatography.
-
Stationary Phase: Standard silica gel is often the first choice.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is commonly used. The optimal solvent system will need to be determined by thin-layer chromatography (TLC).
-
Alternative Techniques: For challenging separations, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., phenyl or cyano-bonded phases) may be necessary.[6][7] In some cases, crystallization can also be an effective purification method if a suitable solvent system can be found.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Product Formation (Sandmeyer Reaction) | 1. Incomplete diazotization of 5-aminoquinazoline.2. Decomposition of the diazonium salt before addition of CuBr.3. Inactive CuBr catalyst. | 1. Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Use a calibrated thermometer. 2. Use the diazonium salt solution immediately after its preparation. Do not let it warm up. 3. Use freshly prepared or commercially available high-purity CuBr. |
| Formation of Multiple Products (Direct Bromination) | 1. Lack of regioselectivity in the electrophilic substitution.2. Over-bromination leading to di- or tri-brominated products. | 1. Attempt the reaction in a strong acid like concentrated H₂SO₄ to favor substitution on the benzene ring.[3] 2. Carefully control the stoichiometry of the brominating agent (e.g., NBS). Use 1.0-1.1 equivalents for mono-bromination. Consider reverse addition (adding the quinazoline solution to the brominating agent). |
| Difficult Purification of Isomers | Similar polarity of the bromoquinazoline isomers. | 1. Optimize the solvent system for column chromatography using TLC. A shallow gradient elution may be required. 2. Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. 3. If available, preparative HPLC is a powerful tool for separating closely related isomers.[6][7] |
| Dark-colored Reaction Mixture or Product | Formation of polymeric side products or impurities from the Sandmeyer reaction. | 1. Ensure efficient stirring to prevent localized high concentrations of reagents. 2. During workup, a wash with a sodium bisulfite or sodium thiosulfate solution can help to remove colored impurities. 3. Purification by column chromatography followed by recrystallization may be necessary to obtain a pure, colorless product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from established procedures for the Sandmeyer reaction of related heterocyclic amines.[8]
Step A: Diazotization of 5-Aminoquinazoline
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5-aminoquinazoline (1.0 eq) in a solution of hydrobromic acid (HBr, 48%, ~3-4 mL per gram of amine).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the cold sodium nitrite solution dropwise to the stirred 5-aminoquinazoline suspension over 30-45 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the 5-quinazolinediazonium bromide.
Step B: Sandmeyer Reaction
-
In a separate beaker, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr (48%, ~2 mL per gram of CuBr). Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step A to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the reaction mixture to 60-70 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: 60-75%
Protocol 2: Direct Bromination of Quinazoline
This protocol is based on general methods for the bromination of quinazolines in strong acid.[3] Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a round-bottom flask, carefully add quinazoline (1.0 eq) to concentrated sulfuric acid (~5-10 mL per gram of quinazoline) at 0 °C with stirring.
-
Once the quinazoline has dissolved, add N-bromosuccinimide (NBS, 1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a cold, concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is ~8.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired this compound from other isomers and unreacted starting material.
Expected Yield: Variable, typically lower than the Sandmeyer route, with the potential for a mixture of isomers.
Mechanistic Insights & Visualizations
Sandmeyer Reaction Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[5] The key steps are:
-
Diazotization: The amino group of 5-aminoquinazoline is converted to a diazonium salt.
-
Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.
-
Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product, this compound.
Caption: Workflow for Direct Bromination.
References
- A general electrochemical strategy for the Sandmeyer reaction. Chemical Science. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7839352/
- Selective Bromination of Tricyclic Quinazolones. World Wide Journal of Multidisciplinary Research and Development. URL: https://wwjmrd.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis. URL: https://www.researchgate.net/publication/244721118_Bromination_of_Isoquinoline_Quinoline_Quinazoline_and_Quinoxaline_in_Strong_Acid
- Researches on quinazolines (thirtieth paper). a study of the bromination and nitration of 4-quinazolones; the corresponding amin. Journal of the American Chemical Society. URL: https://www.scispace.com/paper/researches-on-quinazolines-thirtieth-paper-a-study-of-the-bromination-and-nitration-of-4-quinazolones-the-corresponding-amin-bogert-geiger-1912/
- The Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/the-role-of-5-bromoquinazoline-in-modern-organic-synthesis
- Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone. Benchchem. URL: https://www.benchchem.com/application-notes/B15071225/quinazoline-synthesis-using-2-amino-5-bromobenzophenone
- The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. ResearchGate. URL: https://www.researchgate.net/publication/285559384_The_bromination_of_quinoline_isoquinoline_thiazole_and_benzthiazole_in_the_gaseous_phase
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra06747e
- Sandmeyer type reaction troubleshoot. Reddit. URL: https://www.reddit.com/r/Chempros/comments/159z7z6/sandmeyer_type_reaction_troubleshoot/
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Bromination-of-Isoquinoline%2C-Quinoline%2C-and-in-Brown-Gouliaev/9519391054363294715f333a903c15370d10b7b1
- Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. Benchchem. URL: https://www.benchchem.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8550198/
- Sandmeyer reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction
- Troubleshooting a Sandmeyer reaction. Reddit. URL: https://www.reddit.com/r/chemistry/comments/b5q5f3/troubleshooting_a_sandmeyer_reaction/
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10629007/
- SANDMEYERS REACTION. PHARMD GURU. URL: https://www.pharmdguru.com/2022/01/sandmeyers-reaction.html
- Sandmeyer reaction (video). Khan Academy. URL: https://www.khanacademy.org/science/organic-chemistry/aromatic-compounds/reactions-of-substituents-on-benzene/v/sandmeyer-reaction
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2018/12/03/reactions-of-diazonium-salts-sandmeyer-reaction/
- Sandmeyer Reaction. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm
- SANDMEYERS REACTION. PHARMD GURU. URL: https://www.pharmdguru.com/2022/01/32-sandmeyers-reaction.html
- [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. URL: https://www.welchmat.
- 24.9: Reactions of Arylamines. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.09%3A_Reactions_of_Arylamines
- 2-Amino-5-bromobenzoic acid synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/5794-88-7.htm
- Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22138472/
- Mild synthesis of 6-amino-5-bromoquinoxaline. ResearchGate. URL: https://www.researchgate.net/publication/289312019_Mild_synthesis_of_6-amino-5-bromoquinoxaline
- Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU. URL: https://blogs.ntu.edu.
- separation of positional isomers. Chromatography Forum. URL: https://www.chromforum.org/viewtopic.php?t=29961
- Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. URL: https://m.youtube.
- 2-Amino-5-bromobenzaldehyde. Chemsrc. URL: https://www.chemsrc.com/en/cas/29124-57-0_1033333.html
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2015/an/c5an00806a/unauth
- 29124-57-0|2-Amino-5-bromobenzaldehyde|BLD Pharm. BLD Pharm. URL: https://www.bldpharm.com/products/29124-57-0.html
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. welch-us.com [welch-us.com]
- 7. separation of positional isomers - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
How to increase the yield of 5-Bromoquinazoline reactions
Welcome to the technical support center for 5-Bromoquinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions to help you increase the yield and purity of your this compound reactions.
Troubleshooting Guide: Enhancing Reaction Yields
This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
A common challenge in organic synthesis is a lower-than-expected yield. Several factors can contribute to this issue in this compound reactions.
Potential Cause 1: Incomplete Reaction
-
Explanation: The reaction may not have proceeded to completion, leaving a significant amount of starting material unreacted. This can be due to insufficient reaction time, inadequate temperature, or inefficient mixing.
-
Recommended Solutions:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. Continue the reaction until the starting material spot on the TLC plate has disappeared or is very faint.
-
Optimize Reaction Time and Temperature: Gradually increase the reaction time. If extending the time does not improve the yield, a modest increase in temperature may be necessary.[1] However, be cautious, as excessive heat can lead to decomposition or side product formation.
-
Ensure Efficient Stirring: Vigorous stirring is crucial, especially in heterogeneous reaction mixtures, to ensure proper mixing of reagents.
-
Potential Cause 2: Poor Reagent Quality or Stoichiometry
-
Explanation: The purity of starting materials and the precise ratio in which they are mixed are critical for a successful reaction. Impurities can interfere with the reaction, and incorrect stoichiometry can lead to an excess of one reactant and incomplete conversion of the other.[2]
-
Recommended Solutions:
-
Verify Reagent Purity: Use high-purity starting materials. If the purity is questionable, consider purifying them before use. For instance, N-bromosuccinimide (NBS), a common brominating agent, can be recrystallized to enhance its purity.[3]
-
Accurate Stoichiometric Calculations: Double-check all calculations for molar equivalents. Understanding the molecular weight of this compound (approximately 209.04 g/mol ) is fundamental for these calculations.[2][4][5]
-
Potential Cause 3: Inappropriate Solvent or Base
-
Explanation: The choice of solvent and base can significantly influence the reaction pathway and yield. Solvent polarity can affect the solubility of reactants and intermediates, while the strength of the base is crucial for specific deprotonation steps.[1]
-
Recommended Solutions:
-
Solvent Selection: For many quinazoline syntheses, polar aprotic solvents like DMF or DMSO are effective.[1] If you observe low yields in a non-polar solvent, switching to a more polar one may be beneficial.[1]
-
Base Strength: Ensure the base is strong enough to facilitate the desired reaction. If the reaction is sluggish, consider using a stronger base.[1]
-
Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate purification and reduce the overall yield of the desired product.
Potential Cause 1: Over-Bromination
-
Explanation: Using an excess of the brominating agent, such as NBS, can lead to the formation of di- or poly-brominated quinazoline derivatives.[3][6]
-
Recommended Solutions:
-
Control Stoichiometry: Carefully control the amount of the brominating agent used. It is often advisable to add the brominating agent portion-wise while monitoring the reaction by TLC.
-
Temperature Control: Perform the bromination at a low temperature (e.g., 0-5 °C) to minimize over-bromination.[6]
-
Potential Cause 2: Formation of Isomers
-
Explanation: Depending on the reaction conditions and the starting materials, the bromination step can sometimes lead to the formation of different constitutional isomers, which can be challenging to separate.[7]
-
Recommended Solutions:
-
Careful Control of Reaction Conditions: Strict control of temperature and the rate of addition of reagents can sometimes favor the formation of the desired isomer.[3]
-
Advanced Purification Techniques: If isomers are formed, specialized chromatographic techniques, such as using a different stationary phase like alumina, may be required for separation.[7]
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be a hurdle.
Potential Cause 1: Product Degradation on Silica Gel
-
Explanation: The acidic nature of standard silica gel can sometimes cause the degradation of nitrogen-containing heterocyclic compounds like quinazolines.[7]
-
Recommended Solutions:
Potential Cause 2: Co-elution with Impurities
-
Explanation: Impurities with similar polarity to the product can be difficult to separate using standard column chromatography.
-
Recommended Solutions:
-
Optimize Solvent System: Experiment with different solvent systems (eluents) for column chromatography to improve the separation of the product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several methods for synthesizing quinazoline derivatives. A common approach involves the cyclization of appropriately substituted anthranilic acid derivatives.[8] For instance, 5-bromoanthranilic acid can be reacted with a suitable nitrogen source and a one-carbon synthon to form the quinazoline ring.[8] Another strategy involves the direct bromination of a pre-formed quinazoline ring, although this can sometimes lead to issues with regioselectivity.
Q2: How does the bromine atom at the 5-position influence the reactivity of the quinazoline ring?
The bromine atom at the 5-position is a versatile functional group that serves as a "reactive handle" for further chemical modifications.[2] It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[2] This allows for the introduction of a wide range of substituents at this position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[2]
Q3: Are there any catalyst- and solvent-free methods for quinazoline synthesis?
While many traditional methods rely on catalysts and solvents, there is growing interest in developing more environmentally friendly "green" synthetic protocols. Some modern approaches for quinazoline synthesis aim to minimize or eliminate the use of hazardous solvents and metal catalysts.[9] These methods often utilize microwave irradiation or mechanochemical techniques to promote the reaction.
Q4: What analytical techniques are essential for characterizing this compound?
To confirm the structure and purity of the synthesized this compound, a combination of spectroscopic methods is typically employed. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]
-
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.[10]
Experimental Protocols
Protocol 1: General Synthesis of a 6-Bromo-Quinazoline Derivative
This protocol outlines a general procedure for the synthesis of a 6-bromo-quinazoline derivative starting from 2-amino-5-bromobenzophenone, which can be adapted for the synthesis of 5-bromo analogs with appropriate starting materials.[11]
Materials:
-
2-Amino-5-bromobenzophenone
-
Substituted Aniline
-
Iodine (catalyst)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 2-Amino-5-bromobenzophenone (1.0 mmol) and a substituted aniline (1.2 mmol) in DMSO (5 mL), add a catalytic amount of iodine (10 mol%).[11]
-
Stir the reaction mixture and heat it at 120 °C for 8-12 hours in an open-air atmosphere.[11]
-
Monitor the progress of the reaction using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[11]
-
Collect the resulting precipitate by filtration, wash it with water, and then with a saturated solution of sodium thiosulfate to remove any residual iodine.[11]
-
Dry the crude product and purify it by recrystallization or column chromatography to yield the pure product.[11]
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Appropriate eluent (e.g., a gradient of ethyl acetate in hexane)
-
Triethylamine (optional, for deactivation)
Procedure:
-
Prepare a slurry of silica gel in the initial eluent.
-
If deactivation is needed, add a small amount of triethylamine (0.1-1%) to the eluent.[7]
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | Monitor with TLC, optimize reaction time and temperature, ensure efficient stirring. |
| Poor Reagent Quality | Verify purity of starting materials, consider recrystallization of reagents like NBS. |
| Incorrect Stoichiometry | Double-check molar calculations, ensure accurate weighing of reagents. |
| Inappropriate Solvent | Consider switching to a more polar solvent like DMF or DMSO.[1] |
| Inappropriate Base | Use a base of sufficient strength to facilitate the desired reaction.[1] |
Visualizations
Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.
Caption: Key parameters influencing the yield and purity of this compound reactions.
References
- Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- Ningbo Inno Pharmchem Co.,Ltd. The Role of this compound in Modern Organic Synthesis.
- Request PDF.
- ResearchGate. Reaction optimization conditions for 5. | Download Table.
- ChemicalBook. 5-Bromoquinoline synthesis.
- NIH.
- Benchchem. Purification challenges for bromoquinoline compounds.
- Ningbo Inno Pharmchem Co.,Ltd.
- Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro.
- Benchchem. common side reactions in the synthesis of 5-Bromoindole.
- PMC.
- PMC. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- Benchchem. Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.
- ACS Publications. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | The Journal of Organic Chemistry.
- PMC. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines.
- ResearchGate.
- ResearchGate. Optimization of reaction conditions. a | Download Table.
- Organic Chemistry Portal. Synthesis of quinazolines.
- ResearchGate. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
- BOC Sciences.
- RSC Publishing. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction.
- Ningbo Inno Pharmchem Co.,Ltd. The Chemical Versatility of this compound in Research and Industry.
- ResearchGate. Optimization of the reaction conditions a | Download Table.
- ResearchGate. Optimization of the reaction conditions a . | Download Scientific Diagram.
- The Royal Society of Chemistry.
- MDPI. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting common problems in 5-Bromoquinazoline coupling reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Bromoquinazoline coupling reactions. As a Senior Application Scientist, I have designed this comprehensive guide to assist you in navigating the complexities of these crucial synthetic transformations. This resource is structured to provide not only solutions to common problems but also a deeper understanding of the underlying chemical principles, empowering you to optimize your reactions effectively.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses the most frequent challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound. The question-and-answer format is designed to provide direct and actionable advice.
Low to No Product Yield
Question: I am not observing any product formation, or the yield is very low in my coupling reaction with this compound. What are the likely causes and how can I fix it?
Answer:
Low or no yield is a common but often solvable issue. The root cause typically lies in one of three areas: the catalyst's activity, the reaction conditions, or the integrity of your starting materials.
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is the engine of your reaction. If it fails to form or is deactivated, the catalytic cycle will not proceed.[1]
-
Catalyst Poisoning by the Quinazoline Moiety: The nitrogen atoms in the quinazoline ring can coordinate strongly with the palladium center, leading to catalyst inhibition or "poisoning."[2] This is a critical consideration for N-heterocyclic substrates. To mitigate this, consider using ligands that are more sterically demanding, which can disfavor the binding of the quinazoline nitrogen to the palladium.
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient. Consider switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or using a modern pre-catalyst that is designed for rapid activation.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment.
-
-
Suboptimal Reaction Conditions: The interplay of base, solvent, and temperature is critical for success.
-
Base Selection: The choice of base is crucial and often substrate-dependent. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[3] For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LHMDS are often required, although weaker bases like K₃PO₄ can be effective with the right ligand and may prevent decomposition of sensitive substrates.[1][4][5]
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or DMF are generally effective. For Suzuki reactions, the addition of a small amount of water is often necessary to facilitate the transmetalation step. However, be aware that solvents like acetonitrile or pyridine can coordinate to the palladium and inhibit the reaction.[1]
-
Temperature: Many coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate. If you are running your reaction at a lower temperature, a gradual increase may be beneficial.
-
-
Starting Material Integrity: The quality of your reagents is paramount.
-
Boronic Acid Decomposition: Boronic acids are prone to decomposition, particularly protodeboronation in the presence of water and base. Use fresh, high-purity boronic acids or consider using more stable boronate esters.
-
This compound Stability: While generally stable, this compound can undergo decomposition under harsh basic conditions or at very high temperatures.
-
Formation of Side Products
Question: My reaction is producing significant byproducts, primarily the dehalogenated quinazoline (quinazoline) and/or homocoupled products. How can I suppress these side reactions?
Answer:
The formation of dehalogenated and homocoupled byproducts is a common challenge that points to specific mechanistic pathways competing with your desired cross-coupling.
-
Hydrodehalogenation (Formation of Quinazoline): This occurs when the this compound is reduced, replacing the bromine with a hydrogen atom.
-
Mechanism: The primary culprit is often the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with bases, trace water, or certain solvents (like alcohols).[6]
-
Troubleshooting Strategies:
-
Optimize the Base: Strong alkoxide bases can sometimes promote the formation of Pd-H species. Consider switching to a weaker inorganic base such as K₂CO₃ or K₃PO₄.[6]
-
Use Anhydrous Solvents: While some water is often necessary for Suzuki reactions, excess water can be a source of protons for dehalogenation. Use dry solvents and carefully control the amount of water added.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can often accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[6]
-
-
-
Homocoupling: This refers to the coupling of two molecules of your starting materials (e.g., two boronic acid molecules in a Suzuki reaction or two alkyne molecules in a Sonogashira reaction).
-
Suzuki Homocoupling (Biphenyl Formation): This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of boronic acids. Rigorous degassing of your reaction mixture is crucial to minimize this.
-
Sonogashira Homocoupling (Glaser Coupling): This is a well-known side reaction in Sonogashira couplings and is typically promoted by the copper co-catalyst.[7] To minimize Glaser coupling, you can:
-
Reduce Copper Catalyst Loading: Use the minimum effective amount of the copper salt.
-
Employ a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed and can be highly effective.[7][8][9][10] These often require specific ligand systems to facilitate the catalytic cycle without copper.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for Suzuki coupling with this compound?
A1: A reliable starting point for Suzuki coupling of this compound is Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2-5 mol%) with a phosphine ligand. For N-heterocyclic substrates, ligands like dppf in Pd(dppf)Cl₂ are often effective. If you encounter low reactivity, switching to more electron-rich and bulky biarylphosphine ligands such as SPhos or XPhos is a common and effective optimization strategy.
Q2: What are the key considerations when choosing a base for a Buchwald-Hartwig amination of this compound?
A2: The choice of base is critical and depends on the pKa of the amine you are coupling. Strong bases like NaOtBu or LiHMDS are often necessary to deprotonate the amine and facilitate the catalytic cycle.[1] However, these strong bases can sometimes lead to the decomposition of sensitive substrates. In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, often in combination with specialized ligands that promote the amination reaction under milder conditions.[1][11]
Q3: My Sonogashira reaction is not working well. What are some common pitfalls?
A3: Besides catalyst deactivation and homocoupling (discussed above), other common issues in Sonogashira reactions include:
-
Poor Quality Copper(I) Source: The Cu(I) co-catalyst is sensitive to oxidation. Use fresh, high-quality CuI.
-
Inappropriate Base: An amine base like triethylamine or diisopropylethylamine is typically used. The base not only facilitates the deprotonation of the alkyne but also acts as a solvent in some cases. Ensure the base is dry and of high purity.
-
Alkyne Stability: Some terminal alkynes can be unstable under the reaction conditions. Using a slight excess of the alkyne can sometimes be beneficial.
Q4: How can I purify my 5-substituted quinazoline product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of your product. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a common strategy. In some cases, if the product is a solid, recrystallization can be an effective purification method.[12]
Section 3: Experimental Protocols & Data
Table 1: Recommended Starting Conditions for this compound Coupling Reactions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | Xantphos (2-6) | NaOtBu (1.2-1.5) | Toluene or Dioxane | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (1-3) | PPh₃ (2-6) | Et₃N | DMF or THF | 25-80 |
| Sonogashira (Cu-free) | Pd(OAc)₂ (2-5) | SPhos (4-10) | Cs₂CO₃ (2-3) | Dioxane | 80-100 |
Note: These are general starting points. Optimization may be required for specific substrates.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed dioxane and water (4:1 v/v) to the flask via syringe.
-
In a separate vial under argon, prepare a solution of Pd(OAc)₂ (3 mol%) and SPhos (6 mol%) in a small amount of the degassed dioxane.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the 5-phenylquinazoline.
Section 4: Mechanistic Insights & Visualizations
Understanding the catalytic cycles is key to effective troubleshooting.
Catalytic Cycles
Troubleshooting Logic Flow
References
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
- Hartwig, J. F. (2014). Role of the Base in Buchwald–Hartwig Amination. Journal of Organic Chemistry, 79(24), 11961-11969.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 5a.
- Piou, T., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Li, J. H., Zhang, X. D., & Xie, Y. X. (2005). Efficient and Copper-Free Pd(OAc)2/DABCO-Catalyzed Sonogashira Cross-Coupling Reaction. The Journal of Organic Chemistry, 70(14), 5689-5691.
- Pharmaceuticals. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
- Sravanthi, G., & Sarangapani, M. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 553.
- Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7344-7367.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
- The Organic Chemistry Portal. (n.d.). Copper-free Sonogashira coupling.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- The Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- ResearchGate. (n.d.). (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
- ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction.
- Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7344-7367.
- Kashani, S. K., et al. (2021).
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
Sources
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Efficient and Copper‐Free Sonogashira Cross‐Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System | Semantic Scholar [semanticscholar.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 5-Bromoquinazoline by Column Chromatography
Welcome to the technical support center for the purification of crude 5-Bromoquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this critical synthetic intermediate. As a heterocyclic aromatic compound, this compound (C₈H₅BrN₂) presents unique purification challenges that require a nuanced approach to column chromatography.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter.
I. Foundational Knowledge & Initial Setup
Before addressing specific problems, a solid understanding of the principles of chromatography as they apply to this compound is essential.[3]
FAQ 1: What are the key chemical properties of this compound that influence its purification by column chromatography?
This compound is a moderately polar, basic compound.[4] Its quinazoline core contains two nitrogen atoms, which can interact strongly with the acidic silanol groups on the surface of standard silica gel.[4] This interaction is a primary cause of common purification issues like peak tailing and irreversible adsorption.[4][5] The bromine atom and the aromatic system also contribute to its overall polarity and solubility.[6] Understanding these properties is the first step in designing a successful purification strategy.
FAQ 2: How do I select an appropriate stationary phase for the purification of this compound?
For the majority of purifications, standard flash silica gel (230-400 mesh) is a good starting point due to its versatility and cost-effectiveness.[7][8] However, given the basic nature of this compound, you may encounter issues.[4]
Here's a decision-making framework:
-
Standard Silica Gel: Begin with this for initial trials. If you observe significant tailing or low recovery, consider the modifications below.
-
Deactivated Silica Gel: To mitigate the acidity of silica, you can add a basic modifier like triethylamine (0.1-2%) to your mobile phase.[4][5][9][10] This neutralizes the acidic sites on the silica surface, leading to more symmetrical peaks and improved recovery.[4][5]
-
Alumina (Neutral or Basic): If issues persist on silica, switching to a different stationary phase is a logical next step.[5][11] Neutral or basic alumina is an excellent alternative for acid-sensitive or basic compounds like this compound.[5][8][11]
Experimental Protocol: Preparing a Deactivated Silica Gel Column
-
Slurry Preparation: In a beaker, mix your calculated amount of silica gel with your initial, least polar solvent system (e.g., 10% Ethyl Acetate in Hexane).
-
Adding the Modifier: To this slurry, add triethylamine to a final concentration of 0.5% (v/v) of the total solvent volume.
-
Packing the Column: Swirl the slurry to ensure it's homogenous and quickly pour it into your column. Allow the silica to settle, ensuring a flat, even bed.[12]
-
Equilibration: Pass 2-3 column volumes of your initial mobile phase (containing the triethylamine) through the packed column before loading your sample.[13] This ensures the entire stationary phase is neutralized.
II. Developing the Elution Method
The choice of mobile phase is critical for achieving good separation.[10]
FAQ 3: How do I determine the best solvent system for my crude this compound?
Thin-Layer Chromatography (TLC) is an indispensable tool for developing your column chromatography method.[10][14][15] The goal is to find a solvent system where the this compound has an Rf value between 0.2 and 0.4, and there is good separation from impurities.[10][14]
Recommended Starting Solvent Systems for TLC Analysis:
| Solvent System | Ratio (v/v) | Polarity | Comments |
| Ethyl Acetate / Hexane | 10% to 50% EtOAc | Low to Medium | A standard starting point for many organic compounds.[9][10][16] |
| Dichloromethane / Methanol | 1% to 10% MeOH | Medium to High | Effective for more polar compounds.[9][10][16] |
| Dichloromethane / Acetone | 10% to 50% Acetone | Medium | An alternative to the above systems. |
Important Note: Always add 0.5% triethylamine to your TLC solvent system to mimic the conditions of a deactivated silica gel column and prevent streaking.[4]
Workflow for TLC Method Development
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. Chromatography [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. sorbtech.com [sorbtech.com]
- 15. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 16. Chromatography [chem.rochester.edu]
Technical Support Center: Recrystallization of 5-Bromoquinazoline Derivatives
Welcome to the technical support center for the purification of 5-Bromoquinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important class of halogenated heterocycles. Drawing from established principles of crystallization and extensive field experience, this resource aims to empower you to optimize your purification processes, leading to high-purity compounds essential for downstream applications.
I. Foundational Principles: Why Recrystallization Matters
Recrystallization is a powerful purification technique for solid organic compounds, including active pharmaceutical ingredients (APIs) and their intermediates.[1][2] The process leverages differences in solubility between the desired compound and impurities at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[5] This differential solubility allows for the selective crystallization of the pure compound upon cooling, while impurities remain in the mother liquor.[5]
For this compound derivatives, achieving high purity is critical as these compounds are often key building blocks in the synthesis of biologically active molecules. Impurities can interfere with subsequent synthetic steps or adversely affect biological assays.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound derivatives in a practical question-and-answer format.
Q1: My this compound derivative is not dissolving in the chosen solvent, even with heating. What should I do?
A1: Inadequate Solubility: A Common Hurdle
This issue typically points to a mismatch between the polarity of your compound and the solvent. The principle of "like dissolves like" is a good starting point for solvent selection.[3] Halogenated heterocycles like this compound derivatives possess moderate polarity.
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: If you are using a non-polar solvent (e.g., hexane, toluene), it may not be suitable. Consider switching to a more polar solvent. For nitrogen-containing, somewhat polar molecules, alcohol/water or alcohol/ketone mixed solvents are often a good choice.[3]
-
Increase Solvent Volume: While the goal is to use a minimum amount of solvent, you may have been too conservative. Add small, incremental volumes of the hot solvent until dissolution is achieved.[6]
-
Consider a Solvent Mixture (Two-Solvent System): This is a powerful technique when a single solvent is not ideal.[7]
-
Solvent 1 (Good Solvent): Dissolves the compound well at its boiling point.
-
Solvent 2 (Anti-Solvent/Poor Solvent): The compound is poorly soluble in this solvent.
-
Procedure: Dissolve your compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until you observe persistent cloudiness (saturation). A drop or two of the "good" solvent can be added to redissolve the precipitate, and then the solution is allowed to cool slowly.[8]
-
Q2: My compound dissolved, but no crystals are forming upon cooling. What's wrong?
A2: The Challenge of Supersaturation
This is a frequent problem indicating that the solution is supersaturated, or you have used too much solvent.[9]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9][10]
-
Seeding: Introduce a tiny crystal of the pure this compound derivative into the solution. This "seed" crystal provides a template for further crystallization.[4][10]
-
-
Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used.[9] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.
-
Extended Cooling: Ensure the solution has been cooled sufficiently. After reaching room temperature, place the flask in an ice bath to maximize crystal recovery.[3]
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: Preventing the Formation of Immiscible Liquids
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an oily liquid instead of solid crystals.[9] This is common with low-melting point compounds or when the solution is too concentrated.[9]
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point.[11]
-
Slower Cooling: Allow the solution to cool more slowly. Rapid cooling can sometimes promote oiling out.[11] Insulate the flask to encourage gradual temperature decrease.
-
Lower the Temperature of Saturation: In a two-solvent system, you can add more of the "good" solvent to lower the temperature at which the solution becomes saturated.
Q4: The recovered crystals are discolored or appear impure. What went wrong during the process?
A4: Addressing Persistent Impurities
Discoloration often points to the presence of colored impurities. Other impurities may co-precipitate if not managed correctly.
Troubleshooting Steps:
-
Use of Activated Charcoal (Decolorizing Carbon): If your hot, dissolved solution is colored, it may contain impurities that can be removed with activated charcoal.
-
Procedure: Add a small amount of activated charcoal to the hot solution and swirl. Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
-
-
Avoid Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[5][7] Slow, controlled cooling is key to forming pure crystals.[4]
-
Washing the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[4] Using warm solvent will dissolve some of your product.[5]
Q5: My final yield of pure this compound derivative is very low. How can I improve recovery?
A5: Maximizing Product Recovery
A low yield can result from several factors throughout the recrystallization process.[11]
Troubleshooting Steps:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the solution upon cooling, reducing your yield.[6][7]
-
Ensure Complete Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize precipitation, as solubility is lowest at colder temperatures.[6]
-
Avoid Excessive Washing: While washing is necessary to remove impurities, using too much cold solvent can dissolve a significant portion of your product.[3] Use a minimal amount for rinsing.
-
Check the Mother Liquor: If you suspect significant product loss, you can try to recover more material from the filtrate (mother liquor) by boiling off some of the solvent and attempting a second crystallization.
III. Standardized Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be the first approach if a suitable solvent can be identified.[7]
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, test the solubility of a small amount of your crude this compound derivative in various solvents at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility when hot.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a stir bar), adding more solvent in small portions until the solid just dissolves.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[4]
-
Drying: Dry the purified crystals to remove any residual solvent.[4]
Protocol 2: Two-Solvent Recrystallization
This method is employed when no single solvent has the ideal solubility characteristics.[8]
Step-by-Step Methodology:
-
Solvent Pair Selection: Choose a solvent in which your compound is highly soluble (Solvent A) and another in which it is poorly soluble (Solvent B). The two solvents must be miscible.[3]
-
Dissolution: Dissolve the crude this compound derivative in a minimum amount of boiling Solvent A.
-
Addition of Anti-Solvent: While the solution is still hot, add Solvent B dropwise until the solution becomes cloudy, indicating saturation.[8]
-
Clarification: Add a few drops of hot Solvent A until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using a chilled mixture of the two solvents for washing.
IV. Data Presentation
Table 1: Common Solvents for Recrystallization of Heterocyclic Compounds
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good starting point for quinazolines, can be used in a solvent system with water.[12] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile. |
| Isopropanol | 82 | Polar Protic | Less volatile than ethanol, good for slower crystal growth. |
| Acetone | 56 | Polar Aprotic | Can be effective, but its low boiling point may limit the solubility difference.[13] |
| Ethyl Acetate | 77 | Moderately Polar | A versatile solvent, often used in combination with hexanes.[13] |
| Toluene | 111 | Non-Polar | May be suitable for less polar derivatives, but often requires a co-solvent. |
| Hexane/Heptane | 69 / 98 | Non-Polar | Typically used as the "poor" solvent in a two-solvent system.[13] |
| Water | 100 | Very Polar | Can be used as an anti-solvent with alcohols for more polar derivatives.[13] |
Note: The optimal solvent or solvent system must be determined experimentally for each specific this compound derivative.[2]
V. Visualizations
Diagram 1: Troubleshooting Flowchart for Recrystallization
Caption: Decision logic for selecting a single vs. two-solvent system.
VI. References
-
Vertex Pharmaceuticals. (2023). Developing and Optimizing a Quench-Crystallization Operation in Drug Substance Manufacturing. ACS Publications.
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
-
Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
-
Unknown. (n.d.). Recrystallization I.
-
MDPI. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity.
-
Hindawi. (n.d.). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry.
-
Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
-
Unknown. (n.d.). Recrystallization1.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
-
Benchchem. (n.d.). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.
-
Biocyclopedia. (n.d.). Problems in recrystallization.
-
Unknown. (n.d.). Recrystallization - Single Solvent.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
-
RSC Education. (n.d.). Purifying by recrystallisation.
-
Professor Dave Explains. (2020). Recrystallization. YouTube.
-
Unknown. (n.d.). Recrystallization and Crystallization.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
-
Google Patents. (2013). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
-
Benchchem. (n.d.). Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers.
-
Sigma-Aldrich. (n.d.). Halogenated Heterocycles.
-
Unknown. (2023). Solubility of Organic Compounds.
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
-
MDPI. (2026). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines.
-
Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
-
University of Minnesota. (2022). Properties of Common Organic Solvents.
Sources
- 1. syrris.com [syrris.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Managing Solubility Challenges with 5-Bromoquinazoline
Welcome to the dedicated support center for 5-Bromoquinazoline. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate the common solubility challenges associated with this versatile heterocyclic compound. Here, we provide in-depth, experience-driven answers to your most pressing questions, complete with detailed protocols and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my desired organic solvent. What are the primary factors contributing to its poor solubility?
A1: The solubility of this compound is governed by a combination of its intrinsic physicochemical properties and the choice of solvent. Key factors include:
-
High Crystal Lattice Energy: this compound is a planar, aromatic molecule. In its solid state, these molecules can stack efficiently, leading to strong intermolecular forces (pi-pi stacking) and a highly stable crystal lattice. A significant amount of energy is required to overcome these forces and allow the solvent to surround individual molecules.
-
Polarity Mismatch: While the quinazoline core contains nitrogen atoms that can act as hydrogen bond acceptors, the molecule as a whole has a significant nonpolar character due to the benzene and pyrimidine rings and the bromo substituent. Its solubility is therefore highest in solvents that can effectively balance polar and nonpolar interactions.
-
Solvent-Solute Interactions: Effective dissolution requires the energy released from solvent-solute interactions to be comparable to the energy needed to break both the solute-solute (crystal lattice) and solvent-solvent interactions. If the solvent cannot establish strong enough interactions with this compound, the compound will remain as a solid.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: Based on empirical data and its chemical structure, the following solvents are recommended as starting points for solubilizing this compound.
| Solvent | Class | Typical Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | >10 mg/mL | DMSO is often the solvent of choice for creating high-concentration stock solutions due to its high polarity and ability to disrupt crystal lattice forces. However, be mindful of its potential to interfere with certain biological assays and its hygroscopic nature. |
| Dimethylformamide (DMF) | Aprotic, Polar | >10 mg/mL | Similar to DMSO, DMF is an excellent solvent for many poorly soluble compounds. It is less viscous than DMSO but can also be problematic in some cell-based assays. |
| Dichloromethane (DCM) | Chlorinated | Soluble | DCM is a good choice for organic synthesis and reactions where a non-polar, aprotic environment is needed. Its volatility makes it easy to remove post-reaction. |
| Chloroform | Chlorinated | Soluble | Similar in properties to DCM, chloroform can also be an effective solvent. |
| Ethanol (EtOH) | Protic, Polar | Sparingly Soluble | While this compound is not highly soluble in ethanol alone, it can be used, especially with heating. It is often used as a co-solvent or in final formulations where less toxic solvents are required. Its solubility is significantly lower than in DMSO or DMF. |
| Methanol (MeOH) | Protic, Polar | Sparingly Soluble | Similar to ethanol, methanol can dissolve this compound to a limited extent. Gentle heating can improve solubility. |
| Tetrahydrofuran (THF) | Ether | Moderately Soluble | THF is a versatile solvent for a range of organic compounds and can be effective for this compound, particularly in the context of organic reactions. |
Troubleshooting Guides
Issue 1: My this compound is not fully dissolving in my chosen solvent, even with vortexing.
This is a common issue stemming from reaching the solubility limit at a given temperature. Here is a systematic workflow to address this.
Caption: Troubleshooting workflow for dissolving this compound.
-
Initial Attempt: Add the desired amount of this compound to your chosen solvent (e.g., ethanol) in a sealed vial. Vortex vigorously for 1-2 minutes.
-
Apply Gentle Heat: If solid particles remain, place the sealed vial in a water bath or on a heat block set to a temperature between 30-40°C. Caution: Do not overheat, as this can cause solvent evaporation or compound degradation. Ensure the vial is properly sealed.
-
Intermittent Agitation: While heating, periodically remove the vial and vortex for 30-60 seconds to aid dissolution.
-
Sonication: If heating alone is insufficient, place the vial in an ultrasonic bath for 10-15 minutes. The high-frequency sound waves will provide mechanical agitation, helping to break up solid aggregates.
-
Final Assessment: After the chosen treatment, allow the solution to cool to room temperature. A successfully dissolved sample will be a clear solution with no visible particulate matter. If precipitation occurs upon cooling, the solution was likely supersaturated.
Issue 2: My compound dissolves in the primary organic solvent (e.g., DMSO), but precipitates when I dilute it into my aqueous experimental medium (e.g., cell culture media, buffer).
This is a classic problem that occurs when a compound that is soluble in a water-miscible organic solvent is introduced into an aqueous environment where its solubility is much lower.
The key is to minimize the abrupt change in solvent polarity that the compound experiences. Using a co-solvent and a careful dilution process can prevent precipitation.[1]
Caption: Step-wise dilution protocol to prevent precipitation.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[2] Ensure it is fully dissolved. Store this stock in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[2]
-
Prepare Intermediate Dilutions (if necessary): From your high-concentration stock, you can prepare intermediate dilutions in pure DMSO.[2] This allows for smaller volumes to be added to the final aqueous solution.
-
The Critical Dilution Step:
-
Pre-warm your final aqueous medium (e.g., cell culture media) to its working temperature (e.g., 37°C).
-
Add the required small volume of your DMSO stock solution directly to the pre-warmed medium while vortexing or stirring gently.
-
Crucially, ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, to avoid solvent-induced artifacts or toxicity in biological assays. [3]
-
Experimental Protocol: Determining the Approximate Solubility of this compound
If you need to determine the solubility of this compound in a new solvent system, this standardized protocol provides a reliable method.
-
Preparation: Add a pre-weighed excess amount of this compound (e.g., 5-10 mg) to a known volume of the test solvent (e.g., 1 mL) in a sealed, inert vial (e.g., a glass HPLC vial).
-
Equilibration: Place the vial on a rotator or shaker and allow it to equilibrate at a constant temperature (e.g., 25°C) for 24 hours. This ensures that the solvent becomes fully saturated with the compound.
-
Separation of Undissolved Solid: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. For a more effective separation, centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Sample Analysis: Carefully withdraw a specific volume of the clear supernatant. Be extremely careful not to disturb the solid pellet. Filter the supernatant using a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent) into a clean vial.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as mg/mL or mol/L.
References
- Vertex AI Search, Grounding API. Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
- Vertex AI Search, Grounding API. Cosolvent - Wikipedia.
- Vertex AI Search, Grounding API. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands.
- Vertex AI Search, Grounding API. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
- Vertex AI Search, Grounding API. Cosolvent.
- Vertex AI Search, Grounding API. Preparing Stock Solutions - PhytoTech Labs.
- Vertex AI Search, Grounding API. Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients.
- Vertex AI Search, Grounding API. Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds - Benchchem.
- Vertex AI Search, Grounding API. Cosolvent – Knowledge and References - Taylor & Francis.
- Vertex AI Search, Grounding API. Compound Handling Instructions - MCE.
- Vertex AI Search, Grounding API. Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
- Vertex AI Search, Grounding API. Application Note: A Protocol for the Preparation of Stock Solutions of [Compound] - Benchchem.
- Vertex AI Search, Grounding API. Co-solvent: Significance and symbolism.
- Vertex AI Search, Grounding API. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- Vertex AI Search, Grounding API. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF - ResearchGate.
- Vertex AI Search, Grounding API. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH.
- Vertex AI Search, Grounding API. 13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts.
- Vertex AI Search, Grounding API. Temperature Effects on Solubility - Chemistry LibreTexts.
- Vertex AI Search, Grounding API. Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers - Benchchem.
- Vertex AI Search, Grounding API. Heats and Entropies of Polymerization, Ceiling Temperatures, Equilibrium Monomer Concentrations, and Polymerizability of Heterocyclic Compounds - ResearchGate.
- Vertex AI Search, Grounding API. Effect of Temperature and Solvent on Solubility - IU Pressbooks.
- Vertex AI Search, Grounding API. 1445781-43-0|this compound-8-carbaldehyde|BLD Pharm.
- Vertex AI Search, Grounding API. Solubility of Organic Compounds.
- Vertex AI Search, Grounding API. Common Solvents Used in Organic Chemistry: Table of Properties 1.
- Vertex AI Search, Grounding API. SOLUBILITY DATA SERIES.
Sources
Preventing decomposition of 5-Bromoquinazoline during purification
Welcome to the Technical Support Center for the purification of 5-Bromoquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of purifying this compound while minimizing decomposition and maximizing yield and purity.
Introduction: The Challenge of Purifying this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its purification, however, can be challenging due to the potential for decomposition under various conditions. The quinazoline core can be susceptible to hydrolysis, particularly under harsh pH and high temperatures, while the carbon-bromine bond can undergo dehalogenation. This guide provides a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be decomposing on the silica gel column. What can I do?
A1: Decomposition on silica gel is a common issue for acid-sensitive compounds, as silica gel is inherently acidic.[2] You can test for decomposition by running a 2D TLC.[2] If decomposition is observed, consider neutralizing the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1%) before packing the column.[2] Alternatively, using a different stationary phase such as neutral or basic alumina, or Florisil, can be effective.[3]
Q2: What is the best solvent system for column chromatography of this compound?
A2: The optimal solvent system depends on the specific impurities present in your crude material. A good starting point for silica gel chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Based on protocols for similar compounds, a gradient of ethyl acetate in hexanes is often effective.[4] It is crucial to develop your solvent system using thin-layer chromatography (TLC) first to achieve good separation between this compound and any impurities.
Q3: I'm observing a new spot on my TLC that I suspect is a decomposition product. What could it be?
A3: A common decomposition pathway for bromoaromatic compounds is reductive dehalogenation, which would result in the formation of quinazoline. This can sometimes occur if trace metals or other reducing agents are present. Another possibility is hydrolysis of the quinazoline ring, especially if the purification is conducted at elevated temperatures with acidic or basic mobile phases.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization is a viable and often preferred method for purifying solid compounds like this compound, especially on a larger scale.[5] Ethanol has been successfully used for the recrystallization of similar 6-bromoquinazoline derivatives.[6] The key is to find a solvent or solvent pair in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q5: How can I prevent discoloration of my purified this compound?
A5: Discoloration, often appearing as a yellow or brown tint, can be due to trace impurities or minor degradation products. If you suspect residual bromine from the synthesis, a pre-chromatography wash of the crude product with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate can be beneficial.[2] Ensuring all solvents are high purity and running the purification promptly after synthesis can also help.
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
Symptoms:
-
Significantly lower than expected recovery of this compound after pooling and evaporating fractions.
-
Streaking or tailing of the product spot on TLC plates of the column fractions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Acid-Catalyzed Decomposition | The acidic nature of standard silica gel can lead to the degradation of this compound.[2] | 1. Assess Stability: Perform a 2D TLC to confirm instability on silica.[2] 2. Neutralize Silica: Prepare a slurry of silica gel in your starting eluent containing 0.5-1% triethylamine. Pack the column with this slurry. 3. Alternative Stationary Phase: Consider using neutral alumina, basic alumina, or Florisil.[3] |
| Irreversible Adsorption | Highly polar impurities or the product itself may bind too strongly to the silica gel. | 1. Modify Mobile Phase: Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine to the eluent to reduce strong interactions with the stationary phase. |
| Column Overloading | Applying too much crude material relative to the amount of stationary phase leads to poor separation and co-elution of the product with impurities.[2] | 1. Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase. 2. Increase Column Size: Use a larger diameter column for larger sample quantities.[2] |
Problem 2: Appearance of New Impurities During Purification
Symptoms:
-
A new spot appears on the TLC analysis of column fractions that was not present in the crude material.
-
The purified product shows unexpected peaks in NMR or LC-MS analysis.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Dehalogenation | The C-Br bond can be cleaved under certain conditions, leading to the formation of quinazoline. | 1. Avoid Reducing Conditions: Ensure no residual reducing agents from the synthesis are carried into the purification. 2. Use High-Purity Solvents: Trace metal impurities in solvents can sometimes catalyze dehalogenation. |
| Hydrolysis | The quinazoline ring can be susceptible to hydrolysis, especially in the presence of strong acids or bases and water.[7] | 1. Ensure Dry Solvents: Use anhydrous solvents for chromatography if water-mediated decomposition is suspected. 2. Control pH: If using buffered mobile phases, maintain a neutral pH. Avoid prolonged exposure to strongly acidic or basic conditions during workup and purification. |
| Photodecomposition | Some bromoaromatic compounds can be sensitive to light, leading to degradation.[8] | 1. Protect from Light: Wrap the chromatography column and collection flasks in aluminum foil to exclude light. 2. Work Efficiently: Minimize the time the compound is exposed to light, especially when in solution. |
Problem 3: Poor Separation of this compound from Impurities
Symptoms:
-
Overlapping spots on TLC.
-
Mixed fractions from column chromatography.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Inappropriate Solvent System | The polarity of the eluent is not optimized for the separation. | 1. Systematic TLC Analysis: Test a range of solvent systems with varying polarities (e.g., different ratios of hexanes:ethyl acetate, or trying dichloromethane:methanol).[2] 2. Use a Shallow Gradient: During column chromatography, a slow, gradual increase in solvent polarity can improve the resolution of closely eluting compounds.[2] |
| Poor Column Packing | An unevenly packed column with channels or air bubbles will lead to a non-uniform solvent front and poor separation. | 1. Proper Packing Technique: Pack the column using a slurry method to ensure a homogenous and dense bed. Gently tap the column while packing to dislodge air bubbles. Add a layer of sand on top to prevent disturbance of the silica bed.[2] |
Experimental Protocols
Protocol 1: Stability Test using 2D Thin-Layer Chromatography
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a square TLC plate, carefully spot the solution in one corner, about 1 cm from the edges.
-
Develop the TLC plate in a chamber with your chosen eluent system.
-
Remove the plate and mark the solvent front. Dry the plate thoroughly.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same eluent system.
-
Visualize the plate under UV light. If the compound is stable, the spots will form a diagonal line. The appearance of any spots off this diagonal indicates decomposition on the silica.[2]
Protocol 2: Purification by Column Chromatography with Neutralized Silica Gel
-
Weigh out the required amount of silica gel for your column.
-
Prepare a slurry of the silica gel in your starting eluent (e.g., 98:2 hexanes:ethyl acetate) containing 0.5-1% triethylamine.
-
Pour the slurry into your column and allow it to pack under gravity or with gentle pressure, ensuring a level and compact bed.
-
Dissolve your crude this compound in a minimal amount of the starting eluent or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica bed.
-
Begin eluting with your solvent system, gradually increasing the polarity as needed while monitoring the separation by TLC.
-
Collect fractions and combine those containing the pure product.
-
Remove the solvent under reduced pressure.
Visualizing Decomposition Pathways and Purification Workflow
Potential Decomposition Pathways
Caption: Potential degradation routes for this compound.
Purification Troubleshooting Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Catalyst Loading for 5-Bromoquinazoline Cross-Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 5-bromoquinazoline. The unique electronic properties of the quinazoline ring system present specific challenges and opportunities in catalysis, which this guide will address with scientifically grounded, field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst optimization for this compound.
Q1: Why is optimizing catalyst loading so critical for this compound cross-coupling?
A1: Optimizing catalyst loading is a crucial balance between reaction efficiency, cost, and product purity. For a substrate like this compound, this is particularly important for several reasons:
-
Cost and Metal Contamination: Palladium, a common catalyst, is a precious metal.[1] Minimizing its usage is economically vital, especially in process development and scale-up. Furthermore, stringent regulations in the pharmaceutical industry demand extremely low levels of residual palladium in the final active pharmaceutical ingredient (API). Overloading the catalyst can lead to costly and complex purification challenges.
-
Reaction Kinetics and Side Reactions: Catalyst loading directly impacts reaction rate. While a higher loading might accelerate the desired transformation, it can also increase the rate of side reactions such as hydrodehalogenation (reduction of the C-Br bond) or catalyst decomposition, leading to lower yields and complex product mixtures.[2]
-
Catalyst Inhibition: The nitrogen atoms in the quinazoline ring can coordinate to the palladium center, potentially acting as an inhibitor and deactivating the catalyst.[3] Finding the minimum effective catalyst loading is key to mitigating this potential issue without using a large, wasteful excess.
Q2: What is a reasonable starting catalyst loading (mol%) for a new this compound cross-coupling reaction?
A2: A pragmatic starting point for most palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, is between 0.5 to 2.5 mol% of the palladium precursor relative to the limiting reagent.[4] For highly active, modern catalyst systems (e.g., those using Buchwald-type ligands), starting at the lower end of this range (0.5-1.0 mol%) is often feasible.[4][5] It is rare that loadings above 5 mol% are necessary for an optimized process; high loadings often indicate an underlying issue with other reaction parameters.[6]
Q3: How do I know if poor catalyst performance, rather than another parameter, is the root cause of a failed reaction?
A3: Diagnosing catalyst failure requires a systematic approach. Here are key indicators that point towards a catalyst-specific problem:
-
No Reaction or Immediate Stall: If you observe no product formation by TLC or LC-MS analysis even after a reasonable time at elevated temperatures, the active catalyst may not be forming or is being immediately deactivated.
-
Formation of Palladium Black: The precipitation of black solids is a classic sign of catalyst decomposition into inactive palladium(0) metal.[7] This indicates that the ligand is failing to stabilize the active catalytic species under the reaction conditions.
-
Inconsistent Results: If reproducibility is an issue, with yields varying significantly between identical runs, it could point to inconsistent generation of the active Pd(0) species or sensitivity to trace impurities in reagents or solvents.[8]
-
Control Experiment Fails: A reliable diagnostic is to run a parallel reaction with a "known good" substrate combination for your chosen catalyst system (e.g., bromobenzene with phenylboronic acid for a Suzuki coupling). If this control reaction also fails, it strongly implicates your catalyst, reagents (base, solvent), or general technique (e.g., inadequate degassing).[7]
II. Troubleshooting Guide: Common Problems & Solutions
This section provides a problem-oriented approach to troubleshooting your this compound cross-coupling reactions.
Problem 1: Low or No Conversion to the Desired Product
Low or zero conversion is the most common issue. The flowchart below outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low conversion.
Potential Cause 1.1: Ineffective Catalyst Activation or Rapid Deactivation
The active catalyst in most cross-coupling reactions is a monoligated Pd(0) species, L1Pd(0).[9] Its formation from a Pd(II) precatalyst and subsequent stability are critical.
-
Solution:
-
Switch to a Precatalyst: Instead of generating the catalyst in situ from sources like Pd(OAc)2 or Pd2(dba)3, use a well-defined, air-stable Pd(II) precatalyst.[5] Buchwald's G3 or G4 precatalysts or Organ's PEPPSI-type precatalysts are designed for clean, rapid, and stoichiometric generation of the active Pd(0) species, improving reliability.[5][10]
-
Increase Ligand Ratio: If using an in situ system, ensure a sufficient ligand-to-palladium ratio. For monodentate ligands, a ratio of 1.5:1 to 2.5:1 (Ligand:Pd) is a common starting point to ensure the palladium center remains stabilized.
-
Select a More Robust Ligand: The nitrogen-rich this compound can be challenging. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often superior to simpler ligands like PPh3.[5][11] They promote faster reductive elimination and stabilize the catalyst against decomposition.[5]
-
Potential Cause 1.2: Incorrect Choice of Base or Solvent
The base is not just a proton scavenger; it plays a key role in the transmetalation step of reactions like the Suzuki-Miyaura coupling.[12][13] The solvent dictates the solubility of all components, which is crucial for reaction success.
-
Solution:
-
Screen Bases: For Suzuki couplings, common bases include K3PO4, K2CO3, and Cs2CO3.[12] K3PO4 is often a good starting point. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LHMDS is typically required.[14]
-
Screen Solvents: Aprotic polar solvents are common.[2] Toluene, dioxane, and DMF are frequently used.[2][15] For Suzuki reactions, the addition of a small amount of water is often necessary to solubilize the base and facilitate transmetalation.[2][7] If your starting materials have poor solubility, switching to a solvent like DMF or DMAc at a higher temperature may be necessary.[15]
-
Problem 2: Significant Byproduct Formation
Even with good conversion of the starting material, yields can be low due to the formation of unwanted side products.
| Common Byproduct | Potential Cause(s) | Recommended Solution(s) |
| Hydrodehalogenation (5-H-quinazoline) | 1. Presence of water or protic impurities.2. β-hydride elimination pathway competing with reductive elimination (more common with alkyl coupling partners).3. Catalyst decomposition leading to species that promote reduction. | 1. Use rigorously dried solvents and reagents.2. Switch to a bulkier ligand (e.g., XPhos) to sterically disfavor β-hydride elimination.3. Lower the reaction temperature. |
| Homo-coupling (e.g., Biphenyl from Phenylboronic Acid) | 1. Presence of oxygen in the reaction mixture.2. Inefficient transmetalation, allowing the oxidative homo-coupling pathway to compete. | 1. Ensure thorough degassing of the reaction mixture (e.g., via several vacuum/inert gas cycles or sparging).[8]2. Optimize the base and/or add water (for Suzuki) to accelerate transmetalation.[12] |
| Protodeboronation (Loss of boronic acid group) | 1. Boronic acid instability, especially at high temperatures or in the presence of water. | 1. Use the corresponding boronic acid pinacol (BPin) ester, which is more stable.[12]2. Add the boronic acid portion-wise or use a slow-addition funnel.3. Use a milder base or lower the reaction temperature. |
Problem 3: Reaction is Sluggish or Stalls Before Completion
A reaction that starts well but fails to reach full conversion often points to catalyst deactivation over the course of the reaction.
-
Solution:
-
Incremental Catalyst Loading Increase: If a reaction with 1 mol% catalyst stalls at 60% conversion, repeating the reaction with 2-3 mol% is a logical first step. This provides a higher concentration of active catalyst to overcome gradual deactivation pathways.[11]
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. While higher heat increases reaction rates, it's a double-edged sword. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Check Reagent Purity: Impurities in the starting materials or solvents (even at ppm levels) can act as catalyst poisons.[16] Re-purifying the this compound or the coupling partner can sometimes resolve stalling issues.
-
III. Experimental Protocols & Optimization Strategy
Protocol 1: Screening for Optimal Catalyst Loading
This protocol uses a parallel reaction setup to efficiently determine the minimum effective catalyst loading.
-
Setup: In an inert atmosphere glovebox, arrange five reaction vials, each with a magnetic stir bar.
-
Add Solids: To each vial, add this compound (e.g., 0.2 mmol, 1.0 eq), the coupling partner (e.g., 1.2-1.5 eq), and the base (e.g., 2.0-3.0 eq).
-
Prepare Catalyst Stock Solution: Prepare a stock solution of the chosen palladium precatalyst and ligand in the reaction solvent. This ensures accurate dispensing of small catalyst quantities.
-
Add Catalyst: Add the calculated volume of the stock solution to each vial to achieve the target catalyst loadings (e.g., 0.5%, 1.0%, 1.5%, 2.0%, and 2.5% ).
-
Reaction: Add the final volume of solvent, seal the vials, and place them in a pre-heated reaction block or oil bath.
-
Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion.
-
Analysis: Compare the conversion rates across the different loadings. The optimal loading is the lowest amount that gives maximum conversion in a reasonable timeframe.
Catalyst Optimization and Scale-Up Strategy
The following diagram illustrates a logical strategy for moving from an initial screen to an optimized, scalable reaction.
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Scaling Up 5-Bromoquinazoline Reactions
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance for scaling up chemical reactions involving 5-Bromoquinazoline from the laboratory bench to the pilot plant. Authored from the perspective of a Senior Application Scientist, this guide offers practical, field-proven insights into troubleshooting common issues and navigating the complexities of process scale-up.
The transition from a laboratory-scale synthesis to a pilot plant campaign is a critical phase in chemical development. It is at this stage that unforeseen challenges related to mass transfer, heat transfer, reaction kinetics, and safety often emerge. This compound, a key heterocyclic scaffold in medicinal chemistry, frequently participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which have their own unique set of scale-up challenges.[1][2] This guide is designed to address these challenges directly, providing a robust framework for successful process scale-up.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process in a direct question-and-answer format.
Question: My Suzuki-Miyaura coupling reaction yield dropped from 90% in a 1-liter flask to 60% in a 50-liter reactor. What are the most likely causes?
Answer: A significant drop in yield upon scale-up is a common and multifaceted problem. It rarely stems from a single cause. The primary culprits are typically related to physical and chemical phenomena that do not scale linearly.
-
Inefficient Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio than lab glassware. This makes it harder to control the internal temperature.
-
Causality: A common issue is the failure to manage the reaction exotherm. Even a mildly exothermic reaction at the 1L scale can lead to a significant temperature spike in a 50L reactor. This can cause thermal degradation of the starting material, product, or catalyst, leading to new impurity profiles and lower yields.[3] It is crucial to understand the reaction's thermal profile through techniques like reaction calorimetry before scaling up.[4]
-
Solution:
-
Control Dosing: Instead of adding reagents all at once, implement a controlled, slow addition of the most reactive component (e.g., the boronic acid or base) to manage the rate of heat generation.
-
Jacket Temperature: Ensure the reactor's heating/cooling jacket is responsive and set appropriately to anticipate and counteract temperature changes.
-
-
-
Poor Mixing and Mass Transfer: Agitation that appears vigorous in a flask may be inadequate in a large, baffled reactor.
-
Causality: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration. In a Suzuki coupling, this can accelerate catalyst decomposition.[5] Furthermore, if your reaction involves multiple phases (e.g., a solid base like K₂CO₃ in an organic solvent), poor mixing will limit the interfacial area where the reaction occurs, slowing the reaction rate and potentially leading to incomplete conversion.[6]
-
Solution:
-
Impeller Selection: Work with a chemical engineer to select the appropriate impeller type (e.g., pitched-blade turbine, anchor) and agitation speed (RPM) for your specific reaction mixture's viscosity and phase composition.
-
Mixing Studies: If possible, perform mixing studies to ensure homogeneity is achieved efficiently.
-
-
-
Increased Sensitivity to Air (Oxygen):
-
Causality: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state. While achieving an inert atmosphere in a small flask is straightforward, it is more challenging in a large reactor with a larger headspace and more potential leak points.[7]
-
Solution:
-
Inerting Protocol: Develop a robust inerting protocol. This should involve multiple vacuum/nitrogen (or argon) backfill cycles.
-
Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction.
-
Degassing: Ensure all solvents and reagent solutions are thoroughly degassed before addition to the reactor.
-
-
Question: I'm observing a new, major impurity in the pilot plant batch that was only a trace component in the lab. How do I identify and mitigate it?
Answer: The emergence of new or enriched impurities is often a direct consequence of the longer reaction times or higher temperatures encountered during scale-up.
-
Identification: The first step is characterization. Use analytical techniques like LC-MS to determine the mass of the impurity. This can provide immediate clues. For example, an impurity with a mass corresponding to the starting this compound minus bromine plus hydrogen (M-Br+H) indicates a hydrodebromination side reaction. An impurity with a mass corresponding to a dimer of the boronic acid suggests a competing homocoupling pathway.
-
Common Side Reactions and Mitigation:
| Impurity Type | Common Cause | Mitigation Strategy |
| Hydrodebromination Product | Excess base, high temperature, or prolonged reaction times can promote this protodeboronation pathway.[8] | Re-optimize the stoichiometry of the base. Reduce the reaction temperature if kinetics allow, and monitor the reaction closely to avoid unnecessarily long hold times. |
| Homocoupling of Boronic Acid | Often promoted by the presence of oxygen, which can interfere with the catalytic cycle. | Improve the inerting and degassing procedures as described previously. Ensure the palladium catalyst is of high quality. |
| Product Degradation | The desired product may not be stable to the reaction conditions over the extended timeframes of a pilot-plant batch. | Perform stability studies on the isolated product under the reaction conditions (temperature, base, solvent) to confirm. If unstable, a lower reaction temperature or shorter reaction time is necessary. |
Question: My workup and isolation are inefficient at the pilot scale, leading to product loss and long cycle times. What are the best strategies for purifying this compound derivatives in a plant setting?
Answer: Column chromatography is generally not feasible for large-scale purification. The focus must shift to crystallization and liquid-liquid extraction.
-
Develop a Robust Crystallization Protocol:
-
Causality: A well-designed crystallization is the most effective method for purification at scale. It relies on the differential solubility of your product and its impurities in a given solvent system.
-
Solution:
-
Solvent Screening: Screen a variety of solvents and solvent/anti-solvent systems to find one that provides high recovery of your product with good impurity rejection. Key parameters are high solubility at high temperature and low solubility at low temperature.
-
Controlled Cooling: Implement a controlled cooling profile. A crash-cool will trap impurities, while a slow, linear cooling ramp promotes the growth of pure crystals.
-
Seeding: Develop a seeding strategy. Adding a small amount of pure product crystals at the point of supersaturation can control the crystal size and morphology, improving filterability.
-
-
-
Optimize Liquid-Liquid Extractions:
-
Causality: Emulsions and poor phase splits are far more problematic in a large reactor than in a separatory funnel.[9]
-
Solution:
-
Phase System Selection: Choose solvent pairs with significant density differences and low mutual solubility.
-
Brine Washes: Use brine (saturated aqueous NaCl) washes to help break emulsions.[9]
-
Agitation: During extraction, use gentle agitation to create sufficient interfacial area without forming a stable emulsion. Allow adequate settling time for a clean phase split.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor when scaling up a Suzuki-Miyaura reaction with this compound?
A1: The key is to move from a "recipe-based" lab procedure to a "parameter-based" manufacturing process. The most critical parameters to control are:
-
Temperature: As discussed, this directly impacts reaction rate and impurity formation.[10][11]
-
Agitation Rate: This controls mixing efficiency and mass transfer.
-
Reagent Dosing Rate: This is your primary tool for managing reaction exotherms.
-
Reaction Time: Monitor for completion to avoid impurity formation from side reactions or product degradation.
-
Catalyst Loading: While it may be tempting to reduce expensive catalyst, lowering it too much can stall the reaction. The optimal loading may need to be re-evaluated at scale.
Q2: What are the key safety considerations when handling this compound and palladium catalysts in a pilot plant?
A2: Safety protocols must be significantly enhanced for pilot-plant operations.[12]
-
Material Handling: this compound and its derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including respirators, gloves, and protective clothing.
-
Catalyst Safety: Many phosphine ligands used with palladium catalysts (e.g., triphenylphosphine) are irritants. Some palladium catalysts can be pyrophoric, especially finely divided Pd on carbon after hydrogenation use. Handle these materials in an inert atmosphere.
-
Solvent Safety: Large volumes of flammable organic solvents pose a significant fire risk. Ensure the pilot plant is equipped with proper grounding, ventilation, and fire suppression systems.
-
Waste Disposal: Palladium is a heavy metal, and waste streams containing it must be collected and treated according to environmental regulations.
Q3: Which analytical techniques are most suitable for in-process monitoring of a this compound reaction at scale?
A3: In-process monitoring, a cornerstone of Process Analytical Technology (PAT), is crucial for understanding and controlling the reaction in real-time.[13][14]
-
HPLC/UPLC: This is the workhorse technique. Taking periodic samples from the reactor and analyzing them by HPLC allows you to track the consumption of starting materials and the formation of the product and key impurities.[15] This data is vital for determining the reaction endpoint.
-
Spectroscopic Methods: Techniques like mid-infrared (FTIR) or Raman spectroscopy can sometimes be used with immersion probes directly in the reactor. These methods can provide real-time concentration data without the need for sampling, offering a more advanced level of process control.[16]
Experimental Protocols
Protocol: Pilot-Scale Suzuki-Miyaura Coupling of this compound
This is a representative protocol and must be adapted based on specific substrates and safety assessments.
-
Reactor Inerting: The 50L glass-lined reactor is sealed. The vessel is subjected to three cycles of evacuation to <100 mbar followed by backfilling with nitrogen gas. A slight positive nitrogen pressure (e.g., 0.1 barg) is maintained.
-
Charge Reagents:
-
Charge this compound (1.0 eq).
-
Charge the arylboronic acid (1.1 eq).
-
Charge the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq).[17]
-
Charge the primary reaction solvent (e.g., Toluene, 10 volumes), ensuring it has been previously degassed by bubbling nitrogen through it for at least 30 minutes.
-
-
Heating and Base Addition:
-
Begin agitation at a pre-determined RPM to ensure good suspension.
-
Heat the reactor contents to the target temperature (e.g., 85 °C) via the reactor jacket.
-
Separately, prepare a degassed aqueous solution of the base (e.g., 2M K₂CO₃, 3.0 eq).
-
Once the reactor is at temperature, begin the controlled addition of the base solution via a dosing pump over 2-3 hours. Monitor the internal temperature closely to ensure it does not exceed the setpoint by more than 2-3 °C.
-
-
Reaction Monitoring:
-
Once the base addition is complete, hold the reaction mixture at 85 °C.
-
Every hour, take a sample from the reactor using a designated sampling port.
-
Quench the sample and prepare it for HPLC analysis to monitor the disappearance of this compound. The reaction is considered complete when <1% of the starting material remains.
-
-
Workup:
-
Cool the reactor to room temperature.
-
Stop agitation and allow the aqueous and organic layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with water, followed by a brine wash to aid in phase separation.
-
-
Isolation:
-
Transfer the organic layer to a crystallization vessel.
-
Concentrate the solution by distilling off a portion of the solvent under vacuum.
-
Implement a controlled cooling profile to induce crystallization, seeding if necessary.
-
Isolate the product by filtration and wash the filter cake with a cold, appropriate solvent.
-
Dry the product in a vacuum oven at a specified temperature until a constant weight is achieved.
-
Visualizations
Troubleshooting Workflow for Low Yield on Scale-Up
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Lab - Scale-up Systems [scale-up.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Thermodynamics and Kinetics [web.stanford.edu]
- 11. Khan Academy [khanacademy.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Real-time quality control for chemical and biotechnological processes: a brief review | Journal of Medical Science [jms.ump.edu.pl]
- 14. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ict.fraunhofer.de [ict.fraunhofer.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Bromo-Quinazoline Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromo-isomers of quinazoline. The quinazoline scaffold is a privileged structure in medicinal chemistry, and bromination is a common strategy to modulate potency and pharmacokinetic properties.[1][2] However, the characterization of the resulting regioisomers presents significant challenges that can lead to ambiguous results and stalled projects.
This guide is structured to address the common pitfalls encountered during synthesis, purification, and structural elucidation. It moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and ensure the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Q1: My synthesis was intended to produce a single bromo-quinazoline isomer, but I suspect I have a mixture. What's the first step?
A: The first and most critical step is to obtain clear, high-resolution data from at least two orthogonal analytical techniques. Do not rely on a single method. The most common and powerful combination is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for initial assessment, followed by detailed Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal structural assignment. A simple Thin Layer Chromatography (TLC) might show a single spot, which can be misleading due to the similar polarities of the isomers.
Q2: Why is it so difficult to distinguish between bromo-quinazoline isomers?
A: The difficulty arises from the fundamental similarities between the isomers. They share the same molecular formula and mass, making them indistinguishable by low-resolution mass spectrometry alone. Their polarity and chromatographic behavior can also be nearly identical, leading to co-elution.[3][4] The most reliable differentiation relies on subtle differences in the electronic environment of the nuclei, which can be probed effectively using advanced NMR techniques.[5][6]
Q3: What are the most common bromo-quinazoline isomers I am likely to encounter?
A: Bromination of an unsubstituted quinazoline ring typically occurs on the benzene portion of the scaffold. Therefore, you are most likely to encounter a mixture of 5-, 6-, 7-, and 8-bromoquinazoline. The exact ratio depends heavily on the reaction conditions and any pre-existing substituents on the ring, which can direct the electrophilic substitution.
Troubleshooting Guide: From Synthesis to Structure
This section provides detailed troubleshooting for specific experimental challenges.
Area 1: Synthesis & Regiocontrol
Problem: My bromination reaction is not selective and produces a mixture of isomers.
This is a classic challenge in electrophilic aromatic substitution. The quinazoline ring system's reactivity profile dictates where the bromine will add, and controlling this is key.
Troubleshooting Steps:
-
Re-evaluate Your Brominating Agent: The choice of reagent is critical.
-
N-Bromosuccinimide (NBS): Often provides better regioselectivity than molecular bromine, especially when used with a radical initiator like benzoyl peroxide (BZP) for allylic bromination or in polar solvents for electrophilic substitution.[7]
-
Molecular Bromine (Br₂): A powerful brominating agent, but often less selective. Its reactivity can be modulated by the choice of solvent and the presence of a Lewis acid catalyst.
-
-
Control Reaction Conditions:
-
Solvent: The polarity of the solvent (e.g., acetic acid, CCl₄, DMF) can influence the reaction pathway and selectivity.[8]
-
Temperature: Lowering the reaction temperature can often increase the selectivity of the kinetically favored product over the thermodynamically favored one.
-
-
Leverage Directing Groups: If your synthetic route allows, consider the electronic effects of existing substituents on the quinazoline core. Electron-donating groups will activate the ring and direct bromination to ortho and para positions, while electron-withdrawing groups will deactivate the ring and direct to meta positions.
Area 2: Chromatographic Separation
Problem: My bromo-quinazoline isomers are co-eluting in HPLC.
Resolving isomers with very similar physicochemical properties requires methodical optimization of your chromatographic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC isomer separation.
Detailed Protocol: HPLC Method Development
-
Initial Screening: Start with a standard reverse-phase C18 column.
-
Gradient Optimization: If partial separation is observed, flatten the gradient around the elution time of the isomers. A 10-20% decrease in the gradient slope can significantly improve resolution.
-
Mobile Phase Modification:
-
Organic Modifier: Switching from acetonitrile to methanol (or using a ternary mixture) changes the selectivity of the separation.
-
pH Adjustment: If your molecule has ionizable groups, adjusting the mobile phase pH with buffers (e.g., phosphate, formate) can alter retention times.
-
-
Stationary Phase Screening: If reverse-phase C18 fails, explore alternative column chemistries. Phenyl-hexyl columns can provide alternative selectivity for aromatic compounds through π-π interactions. For highly polar or non-polar compounds, consider switching to normal phase chromatography.[9]
Table 1: Example HPLC Starting Conditions
| Parameter | Condition 1 (Reverse-Phase) | Condition 2 (Normal-Phase) |
| Column | C18, 4.6 x 150 mm, 5 µm | Silica, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | Hexane |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ethyl Acetate |
| Gradient | 5% to 95% B over 20 min | 2% to 50% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm and 280 nm | UV at 254 nm and 280 nm |
Area 3: Mass Spectrometry (MS) Characterization
Problem: My isomers give identical mass spectra.
This is expected, as isomers have the same mass. The key is to look at the fragmentation patterns , not just the molecular ion peak.
Troubleshooting Steps:
-
Confirm Bromine Presence: First, verify that your compound contains one bromine atom. Look for the characteristic isotopic pattern of the molecular ion (M+). You should see two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).[10][11]
-
Increase Collision Energy: In MS/MS experiments (e.g., using a Q-TOF or ion trap), systematically increase the collision energy (CE) or collision-induced dissociation (CID) energy. Different isomers may require different energies to fragment, and their fragmentation "fingerprints" will change with energy.
-
Analyze Fragmentation Pathways: The position of the bromine atom can influence the stability of adjacent bonds and charged fragments, leading to different daughter ions. For example, the loss of HBr or a C₂H₂N fragment might be more or less favorable depending on the isomer. Meticulously map the fragmentation pathways for each chromatographic peak.[12][13]
Caption: Hypothetical fragmentation difference in MS/MS.
Area 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: I can't assign the bromine position using 1D ¹H NMR alone.
This is the most common and definitive challenge. While 1D ¹H NMR is essential, it is often insufficient for unequivocal isomer identification due to complex signal overlap and second-order coupling effects. 2D NMR is not optional; it is mandatory for confident characterization.[5][14]
The Self-Validating Protocol: A 2D NMR Approach
This protocol uses a combination of 2D NMR experiments to build a complete, self-validating picture of the molecule's structure.
Step 1: Acquire High-Quality 1D Spectra
-
¹H NMR: Obtain a high-resolution spectrum. Note the chemical shifts, integration, and multiplicity (singlet, doublet, triplet, etc.) of all signals, especially in the aromatic region (typically 7.0-9.0 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.
Step 2: Establish Proton-Proton Connectivity with COSY
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (typically through 2-3 bonds).[15] It is invaluable for tracing the connectivity of protons around the benzene and pyrimidine rings. A proton at position 5, for example, will show a correlation to the proton at position 6 (if present).
Step 3: Link Protons to Carbons with HSQC
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a correlation map between each proton and the carbon it is directly attached to. This allows you to definitively assign the chemical shifts of the protonated carbons.
Step 4: The Decisive Experiment - HMBC for Long-Range Connectivity
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for distinguishing regioisomers. It reveals correlations between protons and carbons over 2-3 bonds.[5] By observing long-range correlations from a known proton to a quaternary (non-protonated) carbon, you can "walk" across the molecular skeleton and pinpoint the location of the bromine atom.
Example Application: Distinguishing 6-Bromo vs. 7-Bromoquinazoline
| Isomer | Key Protons | Expected Key HMBC Correlations |
| 6-Bromo | H-5 (singlet or narrow doublet) | H-5 should show a ³J correlation to C-7 and C-8a. |
| H-7 (doublet) | H-7 should show a ³J correlation to C-5 and C-8a. | |
| H-8 (doublet) | H-8 should show a ³J correlation to C-6 (the C-Br carbon) and C-4a. | |
| 7-Bromo | H-5 (doublet) | H-5 should show a ³J correlation to C-7 (the C-Br carbon) and C-8a. |
| H-6 (doublet of doublets) | H-6 should show a ³J correlation to C-8 and C-4a. | |
| H-8 (singlet or narrow doublet) | H-8 should show a ³J correlation to C-6 and C-4a. |
Note: Couplings and correlations depend on the specific substitution pattern. This table is illustrative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. news-medical.net [news-medical.net]
- 7. wwjmrd.com [wwjmrd.com]
- 8. scispace.com [scispace.com]
- 9. Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography. (2018) | Nilesh Joshi | 8 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. scienceready.com.au [scienceready.com.au]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy - Dialnet [dialnet.unirioja.es]
How to remove unreacted starting material from 5-Bromoquinazoline product
Welcome to the technical support guide for the purification of 5-Bromoquinazoline. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to address common challenges encountered during the purification of this important chemical intermediate.[1][2][3]
Introduction: The Challenge of Purity
This compound is a key heterocyclic building block in medicinal chemistry and materials science.[2][3] Its molecular formula is C₈H₅BrN₂ and it has a molecular weight of approximately 209.04 g/mol .[1][2][3] The strategic placement of the bromine atom at the 5-position provides a reactive handle for various synthetic transformations, such as palladium-catalyzed cross-coupling reactions.[1][3] Achieving high purity is critical, as residual starting materials can interfere with subsequent reactions and compromise the integrity of final compounds.
This guide assumes a common synthetic route where the primary unreacted starting material is an anthranilic acid derivative, such as 2-amino-6-bromobenzoic acid , which possesses distinct chemical properties that can be exploited for separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction?
A: The most common impurities are typically unreacted starting materials.[4] In many quinazoline syntheses, this includes the anthranilic acid derivative (e.g., 2-amino-6-bromobenzoic acid) and potentially byproducts from the cyclization agent (e.g., formamide or its derivatives). Incomplete cyclization can also lead to acyclic intermediates.[4]
Q2: How can I quickly assess the purity of my crude product?
A: Thin-Layer Chromatography (TLC) is the most effective initial method. Spot your crude reaction mixture, the pure starting material, and a co-spot (crude + starting material) on a silica gel plate. A typical eluent system to start with is a mixture of ethyl acetate and hexane.[5] By observing the retention factor (Rf) values under UV light, you can visualize the separation of the product from the more polar starting material (which will have a lower Rf).
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A: Quinazoline derivatives can be sensitive to the acidic nature of standard silica gel, as the basic nitrogen atoms can interact with acidic silanol groups, leading to degradation.[5] To mitigate this, you can:
-
Deactivate the Silica Gel: Prepare a slurry of the silica gel in your eluent system containing a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃) before packing the column.[5][6]
-
Use an Alternative Stationary Phase: Consider using less acidic alternatives such as neutral or basic alumina, or Florisil.[5][6]
-
Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound spends on the stationary phase.[5][6]
Purification Methodologies: A Troubleshooting Guide
Choosing the right purification strategy depends on the specific properties of the impurities. Below are three common methods, each with detailed protocols and troubleshooting advice.
Method 1: Acid-Base Extraction
Principle: This technique is highly effective for separating the basic this compound product from the acidic (or amphoteric) 2-amino-6-bromobenzoic acid starting material.[7][8] By washing an organic solution of the crude product with an aqueous acid, the basic quinazoline is protonated and selectively drawn into the aqueous layer as a salt, leaving non-basic impurities behind. The aqueous layer is then basified to regenerate the neutral product, which can be extracted back into an organic solvent.[9]
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Collect the aqueous layer. Repeat the extraction on the organic layer to ensure complete transfer of the product.
-
Backwash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper). The this compound product should precipitate out or form an organic layer.
-
Final Extraction: Extract the basified aqueous solution multiple times with an organic solvent (DCM or ethyl acetate).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the solvent interface, try adding a small amount of brine (saturated NaCl solution) to break it up.
-
Poor Recovery: The product might have some solubility in the aqueous phase even after basification. Ensure you perform multiple extractions (at least 3) with the organic solvent to maximize recovery.
Workflow for Acid-Base Extraction
Caption: Workflow diagram for purification via acid-base extraction.
Method 2: Flash Column Chromatography
Principle: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (eluent).[10][11][12] Less polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for separation.[12][13]
Experimental Protocol:
-
TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate.[14] Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3-0.4.[5]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent system you plan to use.[5] Pack the column evenly, ensuring there are no air bubbles or cracks.[9]
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and carefully load it onto the top of the silica gel.
-
Elution: Add the mobile phase to the column and apply pressure to maintain a steady flow.[5] Collect fractions in a series of test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[5]
Data Presentation: Eluent Selection Guide
| Starting Material Polarity | Product Polarity | Recommended Starting Eluent System |
| High (e.g., 2-amino-6-bromobenzoic acid) | Medium | 10-20% Ethyl Acetate in Hexane/Petroleum Ether |
| Medium | Medium (close polarity) | Use a shallow gradient (e.g., 5% to 15% Ethyl Acetate) |
Method 3: Recrystallization
Principle: This method purifies solid compounds based on differences in solubility. The crude material is dissolved in a hot solvent in which it is highly soluble, but in which the impurities are either very soluble or insoluble. Upon cooling, the desired compound crystallizes out, leaving the impurities in the solution or behind.[9]
Experimental Protocol:
-
Solvent Selection: The key is finding a suitable solvent or solvent pair. Good single solvents for quinazoline derivatives can include ethanol or acetic acid.[15] Mixed systems like ethanol/water or ethyl acetate/hexane are also common.[9] The ideal solvent should dissolve the product well when hot but poorly when cold.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Afterwards, place the flask in an ice bath to maximize crystal formation.[9]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum.[9]
Troubleshooting:
-
Product "Oiling Out": If the product separates as an oil instead of crystals, it may be due to a supersaturated solution or too-rapid cooling.[9] Try reheating the solution to dissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool more slowly.[9][15]
-
No Crystals Form: The solution may not be saturated enough. Try boiling off some of the solvent. If that fails, scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.[15]
Final Purity Verification
After purification, it is essential to confirm the identity and purity of the this compound. Standard methods include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[16]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
By following these guidelines and understanding the principles behind each technique, researchers can effectively remove unreacted starting materials and obtain high-purity this compound for their downstream applications.
References
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
- Benchchem. (n.d.). This compound-8-carbaldehyde.
- Benchchem. (n.d.). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of this compound in Research and Industry.
- ChemicalBook. (2025). 5-Bromo-quinazoline | 958452-00-1.
- ResearchGate. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Quinazolinone Derivatives.
- Benchchem. (n.d.). Purification challenges for bromoquinoline compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Understanding the Basics of a Key Chemical Intermediate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.
- University of California, Los Angeles. (n.d.). Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- ResearchGate. (n.d.). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity.
- Benchchem. (n.d.). Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products.
- PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities.
- Sigma-Aldrich. (n.d.). 2-Amino-6-bromobenzoic acid | 20776-48-1.
- Der Pharma Chemica. (n.d.). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal.
- Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification.
- MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
- Chemistry LibreTexts. (2023). B. Column Chromatography.
- Sigma-Aldrich. (n.d.). 2-Bromobenzoic acid 97 88-65-3.
- Benchchem. (n.d.). Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers.
- PubMed Central. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- PubChem. (n.d.). 2-Amino-6-bromobenzoic acid | C7H6BrNO2 | CID 10560649.
- ChemicalBook. (2025). 2-Amino-5-bromobenzoic acid | 5794-88-7.
- AMERICAN ELEMENTS. (n.d.). 2-Amino-6-Bromobenzoic Acid.
- Thermo Scientific Chemicals. (n.d.). 2-Amino-6-bromobenzoic acid, 97+% 1 g.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- YouTube. (2021). column chromatography & purification of organic compounds.
- TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING.
- ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography | Request PDF.
- Strem. (n.d.). 2-Amino-6-bromobenzoic acid, min 98%, 100 grams.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- BLD Pharm. (n.d.). 1445781-43-0|this compound-8-carbaldehyde.
- Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of 3-Bromoquinoline.
- BLD Pharm. (n.d.). 958452-00-1|this compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. column-chromatography.com [column-chromatography.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of Brominated Quinazolines: A Comparative Analysis Using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals vested in the intricate world of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the vast landscape of heterocyclic compounds, quinazolines and their halogenated derivatives represent a class of significant therapeutic interest. This guide provides an in-depth technical comparison of nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of such compounds, with a particular focus on the strategic application of ¹H and ¹³C NMR.
The Central Role of NMR in Structural Verification
In the synthesis of complex molecules like 5-Bromoquinazoline, seemingly minor positional differences of a substituent, such as a bromine atom, can dramatically alter the compound's biological activity and pharmacokinetic profile. Therefore, definitive structural confirmation is not merely a procedural step but a critical determinant of a research program's trajectory. NMR spectroscopy stands as the preeminent technique for this purpose, offering a detailed roadmap of the molecular architecture through the precise measurement of nuclear spin transitions in a magnetic field.
This guide will navigate the nuances of acquiring and interpreting ¹H and ¹³C NMR spectra, providing the causal logic behind experimental choices and a self-validating framework for data analysis.
¹H and ¹³C NMR Spectral Data of 6-Bromoquinoline: A Case Study
To illustrate the power of NMR in distinguishing isomers and confirming structure, we present the spectral data for 6-Bromoquinoline, a structural isomer of our target compound. The data is typically acquired in a deuterated solvent such as chloroform-d (CDCl₃) to avoid interference from solvent protons.
Table 1: ¹H NMR Spectral Data for 6-Bromoquinoline in CDCl₃
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2 | ~8.90 | dd | J = 4.2, 1.7 |
| H-3 | ~7.41 | dd | J = 8.3, 4.2 |
| H-4 | ~8.15 | dd | J = 8.3, 1.7 |
| H-5 | ~8.08 | d | J = 9.0 |
| H-7 | ~7.72 | dd | J = 9.0, 2.2 |
| H-8 | ~8.00 | d | J = 2.2 |
Note: The chemical shifts and coupling constants are approximate values based on typical spectra and may vary slightly depending on experimental conditions.[1]
Table 2: ¹³C NMR Spectral Data for 6-Bromoquinoline in CDCl₃
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-2 | ~151.2 |
| C-3 | ~121.8 |
| C-4 | ~136.0 |
| C-4a | ~147.9 |
| C-5 | ~130.3 |
| C-6 | ~120.7 |
| C-7 | ~132.8 |
| C-8 | ~129.0 |
| C-8a | ~128.5 |
Note: The chemical shifts are approximate values and may vary slightly depending on experimental conditions.[1]
Interpreting the Spectra: A Window into Molecular Structure
The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of each nucleus. In the ¹H NMR spectrum of 6-bromoquinoline, the protons on the pyridine ring (H-2, H-3, and H-4) exhibit distinct chemical shifts and coupling patterns compared to those on the benzene ring (H-5, H-7, and H-8). The electronegativity of the nitrogen atom deshields the adjacent protons, causing them to resonate at a lower field (higher ppm values).
The coupling constants (J) provide valuable information about the connectivity of the protons. For instance, the doublet of doublets (dd) multiplicity for H-2, H-3, H-4, and H-7 arises from coupling to two non-equivalent neighboring protons. This intricate splitting pattern is a powerful tool for assigning each proton to its specific position on the quinoline ring.
Similarly, in the ¹³C NMR spectrum, the chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbon atom bonded to the bromine (C-6) would be expected to have a chemical shift in the range of 110-130 ppm. The specific value is influenced by the electronic effects of the bromine atom and the overall aromatic system.
A Comparative Approach: Distinguishing this compound from its Isomers
While the specific data for this compound is not presented, we can predict how its NMR spectra would differ from that of 6-bromoquinoline. The position of the bromine atom on the quinazoline ring system will significantly alter the electronic environment of the neighboring protons and carbons.
For this compound, the bromine atom is on the benzene ring, adjacent to the ring fusion. This would lead to a different set of chemical shifts and coupling patterns for the aromatic protons compared to 6-bromoquinoline. Specifically, the proton at C-6 would likely experience a downfield shift due to the anisotropic effect of the bromine atom. Furthermore, the coupling patterns of the protons on the benzene ring would be distinct, allowing for unambiguous differentiation between the two isomers.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a detailed, step-by-step methodology for obtaining ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for quinazoline derivatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.
NMR Spectrometer Setup and Data Acquisition
The following diagram illustrates the general workflow for NMR spectral analysis:
Sources
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 5-Bromoquinazoline and Its Fragments
This guide provides an in-depth technical comparison and analysis of the mass spectrometric behavior of 5-Bromoquinazoline, a key heterocyclic scaffold in contemporary drug discovery. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of methods to explain the underlying principles and strategic choices that enable robust characterization of this and similar molecules. We will explore the nuances of ionization, the logic of fragmentation, and the practical steps to develop a reliable analytical method, all supported by experimental data and established chemical principles.
The Analytical Imperative: Why Mass Spectrometry for this compound?
This compound serves as a crucial building block in the synthesis of a multitude of pharmacologically active agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases. Its precise structural confirmation and purity assessment are non-negotiable in a regulated drug development environment. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone technique for this purpose. It offers unparalleled sensitivity, selectivity, and the ability to elucidate structural details through controlled fragmentation, ensuring the unambiguous identification of the target molecule and its potential impurities or metabolites.
High-resolution mass spectrometry (HRMS) is particularly pivotal, providing mass measurements with high accuracy and precision. This capability allows for the determination of elemental compositions, which is a critical step in confirming the identity of a novel compound and its fragments[1].
Ionization of this compound: A Comparative Overview
The initial and most critical step in the mass spectrometric analysis of any molecule is its conversion into gas-phase ions. For a moderately polar, nitrogen-containing heterocycle like this compound, several atmospheric pressure ionization (API) techniques are viable. However, the choice of ionization source can significantly impact sensitivity and data quality.
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is exceptionally well-suited for polar and semi-polar molecules that can be readily ionized in solution. Given the two nitrogen atoms in the quinazoline ring, this compound is easily protonated in an acidic mobile phase to form a stable [M+H]⁺ ion. This makes ESI the preferred method for achieving high sensitivity and a clean, easily interpretable full-scan mass spectrum dominated by the molecular ion.
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is generally more suitable for less polar molecules. While it can ionize this compound, it is often a more energetic process than ESI, which can lead to in-source fragmentation. This can complicate the interpretation of the full-scan spectrum, although it can sometimes provide structural information without the need for tandem MS.
Comparative Performance:
| Ionization Technique | Suitability for this compound | Expected Primary Ion | Propensity for In-Source Fragmentation | Typical Sensitivity |
| Electrospray Ionization (ESI) | High | [M+H]⁺ | Low | High |
| Atmospheric Pressure Chemical Ionization (APCI) | Moderate | [M+H]⁺ | Moderate to High | Moderate |
For the remainder of this guide, we will focus on ESI as the optimal ionization technique for the analysis of this compound.
Deciphering the Molecular Blueprint: High-Resolution Mass Spectrometry and Tandem MS (MS/MS)
Accurate Mass and Isotopic Signature
The molecular formula of this compound is C₉H₅BrN₂. One of the most telling features in its mass spectrum is the isotopic pattern of the molecular ion, a direct consequence of the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%). This results in a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units, for any bromine-containing ion.
Table of Expected m/z Values for the Molecular Ion of this compound:
| Ion Formula | Isotope | Calculated Monoisotopic Mass (Da) |
| [C₉H₅⁷⁹BrN₂ + H]⁺ | ⁷⁹Br | 207.9763 |
| [C₉H₅⁸¹BrN₂ + H]⁺ | ⁸¹Br | 209.9743 |
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure these masses with an accuracy of <5 ppm, providing strong evidence for the elemental composition.
Collision-Induced Dissociation (CID) and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In a typical MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺ at m/z 208/210) is isolated and then subjected to fragmentation through collision with an inert gas, a process known as collision-induced dissociation (CID)[2]. The structure of the molecule is the primary factor governing its fragmentation behavior[1].
The quinazoline ring system, being aromatic, is relatively stable. Fragmentation is therefore likely to be initiated by the loss of stable neutral molecules or by ring cleavage. Based on the fragmentation of related quinazoline and brominated aromatic compounds, we can propose the following fragmentation pathways for the [M+H]⁺ ion of this compound[1][3][4]:
-
Loss of HBr: A common fragmentation pathway for brominated compounds is the elimination of hydrogen bromide. This would result in a fragment ion at m/z 128.
-
Loss of HCN: The quinazoline ring contains two nitrogen atoms and can readily lose hydrogen cyanide, a stable neutral molecule. This would lead to a fragment ion at m/z 181/183.
-
Sequential Loss of HCN: Following the initial loss of HCN, a second molecule of HCN could be lost from the remaining ring structure.
-
Ring Cleavage: More energetic collisions can lead to the cleavage of the quinazoline ring system itself, yielding smaller fragment ions.
Proposed Fragmentation Scheme for this compound
The following diagram illustrates the proposed major fragmentation pathways for protonated this compound under CID conditions.
Caption: Proposed CID fragmentation pathways for protonated this compound.
Table of Predicted Major Fragment Ions for this compound:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Formula |
| 208/210 | 181/183 | HCN | [C₈H₅BrN]⁺ |
| 208/210 | 128 | HBr | [C₉H₅N₂]⁺ |
| 181/183 | 154/156 | HCN | [C₇H₄Br]⁺ |
Comparative Analysis: this compound vs. 5-Bromoquinoline
To understand the influence of the second nitrogen atom on fragmentation, it is instructive to compare the expected fragmentation of this compound with that of its close structural analog, 5-Bromoquinoline. The fragmentation of quinoline derivatives has been studied, and a key pathway involves the loss of HCN from the protonated molecule[5].
For 5-Bromoquinoline ([M+H]⁺ at m/z 208/210), the primary fragmentation would also be the loss of HCN, leading to a fragment at m/z 181/183. However, the subsequent fragmentation pathways would differ due to the absence of the second nitrogen atom. The loss of HBr would also be a competing fragmentation pathway. The presence of the additional nitrogen in this compound provides an alternative site for protonation and influences the stability of the resulting fragment ions, potentially altering the relative abundances of the observed fragments compared to 5-Bromoquinoline.
Experimental Protocols
The following protocols provide a robust starting point for the LC-MS/MS analysis of this compound. Optimization will be necessary based on the specific instrumentation and analytical goals.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare working standards for method development and calibration curves.
Liquid Chromatography (LC) Method
-
LC System: An HPLC or UHPLC system capable of delivering accurate gradients.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
This gradient is a generic starting point and should be optimized to ensure sufficient retention and good peak shape for this compound.
Mass Spectrometry (MS) Method
-
Mass Spectrometer: A tandem quadrupole, Q-TOF, or Orbitrap mass spectrometer.
-
Ionization Mode: ESI, Positive.
-
Scan Mode:
-
Full Scan (for initial analysis): m/z 100-300 to observe the protonated molecular ion and its isotopic pattern.
-
Tandem MS (MS/MS or Product Ion Scan): Isolate the precursor ion (m/z 208) and scan for product ions (e.g., m/z 50-220).
-
-
Source Parameters (instrument-dependent, starting points):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Nebulizing Gas Flow: Instrument dependent
-
Drying Gas Flow: Instrument dependent
-
-
MS/MS Parameters:
-
Collision Gas: Argon
-
Collision Energy: Optimize by ramping from 10-40 eV to find the optimal energy for producing a rich and informative fragment spectrum.
-
Workflow for Analysis
The following diagram outlines a logical workflow for the complete analysis of this compound.
Caption: A comprehensive workflow for the analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound is a clear demonstration of the power of modern analytical techniques in pharmaceutical development. Through the judicious selection of ionization techniques, the application of high-resolution mass spectrometry, and the systematic study of fragmentation patterns using tandem MS, a complete and unambiguous structural characterization can be achieved. The principles and protocols outlined in this guide provide a solid foundation for the analysis of this important heterocyclic compound and can be readily adapted for the broader class of quinazoline derivatives that are of increasing importance in medicinal chemistry.
References
- Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton.
- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate.
- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
- Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate.
- Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.
- Application of LCMS in small-molecule drug development. New Food Magazine.
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
- Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University Mass Spectrometry.
- Current developments in LC-MS for pharmaceutical analysis. SciSpace.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Development and practical application of a library of CID accurate mass spectra of more than 2500 toxic compounds for systematic toxicological analysis by LC-QTOF-MS with data-dependent acquisition. PubMed.
- Fragmentation (mass spectrometry). Wikipedia.
- 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.
- Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato.
- Mass Spectrometry of Heterocyclic Compounds. DTIC.
- Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NIH.
- Application Notes: LC-MS. LCGC International.
- Quantitation of Trace Level Emerging Contaminants in Water Using Online SPE with LC/MS/MS. Agilent.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. arkat-usa.org.
Sources
- 1. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to Elucidating 5-Bromoquinazoline Derivative Structures: A Comparative Analysis of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, quinazoline derivatives stand out as a "privileged scaffold," forming the core of numerous therapeutic agents due to their wide spectrum of biological activities.[1][2] The precise three-dimensional arrangement of atoms within these molecules is paramount, dictating their interaction with biological targets and ultimately their efficacy and selectivity. Among the various methods to determine molecular structure, single-crystal X-ray crystallography remains the gold standard, providing an unambiguous and high-resolution map of the atomic positions in a crystalline solid.[3][4]
This guide offers a deep dive into the application of X-ray crystallography for the structural determination of 5-bromoquinazoline derivatives, a class of compounds with significant potential in drug discovery.[5] We will explore the causality behind the experimental choices in the crystallographic workflow, compare its performance with robust alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, and provide actionable, field-proven protocols.
The Unrivaled Precision of X-ray Crystallography
X-ray crystallography leverages the diffraction of X-rays by the ordered array of atoms within a crystal.[4] The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map, from which the atomic structure can be elucidated with exceptional precision, revealing bond lengths, angles, and stereochemistry.[3] For complex heterocyclic systems like this compound derivatives, this technique provides unequivocal structural proof, which is crucial for establishing structure-activity relationships (SAR) in drug development.[5]
The Crystallographic Workflow: A Step-by-Step Rationale
The journey from a synthesized this compound derivative to its fully resolved crystal structure is a multi-step process, where each stage is critical for success.
Experimental Protocol: Crystallization of a Bromo-Substituted Quinazoline Derivative
This protocol is a representative example based on common crystallization techniques for organic small molecules.
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the this compound derivative at an elevated temperature but not at room temperature. Start by testing the solubility of a few milligrams of the compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to identify a suitable candidate or solvent system.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the purified this compound derivative in a minimal amount of the chosen hot solvent to create a saturated solution.[6]
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small or poorly ordered crystals. Covering the flask with a watch glass and leaving it undisturbed on the benchtop is a common practice.
-
Inducing Crystallization: If crystals do not form spontaneously, induce nucleation by gently scratching the inside of the flask with a glass rod or by adding a seed crystal of the compound.[6]
-
Crystal Harvesting: Once a sufficient number of well-formed crystals have appeared, carefully collect them by vacuum filtration.
-
Drying: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities and then allow them to air dry or dry under a gentle stream of nitrogen.
Comparative Analysis: Beyond X-ray Crystallography
While X-ray crystallography provides unparalleled detail of the solid-state structure, other techniques offer complementary information, particularly for the molecule's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[7][8] For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of the signals.[9]
Key Comparisons:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing | Connectivity, chemical environment, dynamic processes, conformational information in solution |
| Resolution | Atomic | Atomic (connectivity), lower for 3D structure |
| Requirement | High-quality single crystal | Soluble compound |
| Ambiguity | Unambiguous structure determination | Can have ambiguity in complex structures, requiring 2D techniques |
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further reveal through-bond and through-space correlations, which are invaluable for assigning complex spectra and confirming the connectivity of the quinazoline scaffold.
Computational Crystal Structure Prediction (CSP)
Computational methods, particularly Crystal Structure Prediction (CSP), have emerged as a valuable tool to complement experimental techniques. CSP algorithms aim to predict the crystal structure of a molecule based solely on its chemical diagram by searching for the most thermodynamically stable packing arrangements.
Advantages of CSP:
-
Polymorph Screening: CSP can predict potential polymorphs (different crystal forms of the same compound), which is critical in the pharmaceutical industry as different polymorphs can have different physical properties, including solubility and bioavailability.
-
Structure Solution from Powder Data: When single crystals are not available, CSP can be used in conjunction with powder X-ray diffraction (PXRD) data to solve crystal structures.[9]
-
Rationalizing Crystallization Behavior: By understanding the predicted stable crystal packing, researchers can design more effective crystallization experiments.
Case Study: Crystal Structure of a Bromo-Substituted Quinazoline Derivative
To illustrate the power of X-ray crystallography, we present the crystallographic data for N-(3-Bromo-phenyl)quinazoline-4,6-diamine, a related bromo-substituted quinazoline derivative.[3]
Table 1: Crystallographic Data for N-(3-Bromo-phenyl)quinazoline-4,6-diamine [3]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₁BrN₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.123 (3) |
| b (Å) | 12.016 (2) |
| c (Å) | 15.678 (3) |
| β (°) | 108.45 (3) |
| Volume (ų) | 2522.9 (8) |
| Z | 8 |
| R-factor (%) | 4.8 |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC).
The data in Table 1 provides a precise description of the unit cell dimensions and symmetry of the crystal. The low R-factor indicates a good agreement between the experimental diffraction data and the final refined structural model, signifying a high-quality structure determination. The analysis of this structure reveals crucial details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.[3]
Conclusion
For the unambiguous structural elucidation of this compound derivatives, single-crystal X-ray crystallography remains the definitive technique. It provides a high-resolution snapshot of the molecule's three-dimensional structure, which is indispensable for understanding its biological activity. However, a comprehensive characterization often involves a multi-faceted approach, integrating the solution-state insights from NMR spectroscopy and the predictive power of computational methods like CSP. By leveraging the strengths of each technique, researchers can gain a holistic understanding of their target molecules, accelerating the journey from a promising compound to a potential therapeutic agent.
References
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- Wikipedia. (2023, December 15). Crystal structure prediction.
- Schrödinger. (2024). Crystal structure prediction workflow for small molecule drug formulation.
- Blagden, N., & Davey, R. J. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1736–1748.
- Arumugam, N., et al. (2010). N-(3-Bromo-phen-yl)quinazoline-4,6-diamine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o447.
- Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible.
- Al-Ostath, A., et al. (2021). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 26(11), 3321.
- ResearchGate. (n.d.). Prediction of small molecule crystal structures.
- ResearchGate. (n.d.). Structure of quinazoline and its isomers.
- Pakrashi, S. C., & Bhattacharyya, J. (1980). CARBON-13 NMR ANALYSIS OF SOME 4-QUINAZOLINONE ALKALOIDS AND RELATED COMPOUNDS. Heterocycles, 14(10), 1469.
- Vertex AI Search. (n.d.). MicroED vs. X-Ray vs. Cryo-EM for Small Molecules: Unveiling High-Resolution Structures.
- ResearchGate. (n.d.). Chemical structure of substituted quinazoline derivatives.
- Zhang, Y., et al. (2025). Prediction of small molecule crystal structures. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.
- ResearchGate. (n.d.). Structures of some important quinazoline derivatives and atom numbering of compound 1.
- Chen, J., et al. (2024). Rapid prediction of molecular crystal structures using simple topological and physical descriptors. Nature Communications, 15(1), 1-11.
- TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING.
- Creative Biostructure. (n.d.). NMR in Structure Determination of Biomolecules.
- PubMed. (2015). Micropreparative isolation and NMR structure elucidation of metabolites of the drug candidate 1-isopropyl-4-(4-isopropylphenyl)-6-(prop-2-yn-1-yloxy) quinazolin-2(1H)-one from rat bile and urine.
- Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
- Rybakov, V. B., et al. (2002). X-ray Mapping in Heterocyclic Design: VI. X-ray Diffraction Study of 3-(Isonicotinoyl)-2-Oxooxazolo[3,2-a]pyridine and the Product of Its Hydrolysis. Crystallography Reports, 47(1), 69–74.
- YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy.
- MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study.
- ResearchGate. (n.d.). X‐ray crystal structure of 5‐bromo‐4H‐pyrrolo[3,2,1‐ij]quinoline‐1,2‐dione 2 a..
- ResearchGate. (n.d.). X-ray mapping in heterocyclic design: VIII. Synthesis and X-ray diffraction study of dimethyl 3-(p-chlorobenzoyl)-5-hloroindolizine-1,2-dicarboxylate and the product of its cyclization 1,2-bis(carbomethoxy)-6-chloro-3H-isoquinolino[1,2,3-d,c]indolizine-3-one.
- ResearchGate. (2021, June 30). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione.
- Iowa State University. (n.d.). X-ray Diffraction Basics.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.
- MDPI. (2021). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex.
- National Institutes of Health. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin.
Sources
- 1. Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. N-(3-Bromo-phen-yl)quinazoline-4,6-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. resources.rigaku.com [resources.rigaku.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of 5-Bromoquinazoline and 6-Bromoquinazoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, quinazoline and its derivatives represent a cornerstone scaffold for the development of novel functional molecules. The strategic functionalization of the quinazoline core is paramount in tuning the physicochemical and pharmacological properties of these compounds. Among the various halogenated quinazolines, 5-bromoquinazoline and 6-bromoquinazoline serve as versatile intermediates, offering a reactive handle for a multitude of synthetic transformations. This guide provides an in-depth comparative analysis of the reactivity of these two isomers, supported by theoretical principles and experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The Quinazoline Core: A Tale of Two Rings
The quinazoline scaffold is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrimidine ring. The reactivity of a substituted quinazoline is dictated by the intricate interplay of electronic effects from the nitrogen atoms and the nature and position of the substituent. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which generally deactivates the entire ring system towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the pyrimidine ring.
When considering the reactivity of the carbocyclic (benzene) ring, the position of the bromine atom becomes a critical determinant. In 6-bromoquinazoline, the bromine is para to N1 and meta to N3, while in this compound, it is ortho to N1 and meta to N3. These differing electronic environments, coupled with steric considerations, give rise to distinct reactivity profiles for the two isomers.
Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are indispensable tools for the functionalization of aryl halides. The reactivity of the aryl halide in these reactions is primarily governed by the strength of the carbon-halogen bond, with the general trend being I > Br > Cl > F.[1] This indicates that bromoquinazolines are generally more reactive than their chloro counterparts and less reactive than their iodo analogs.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While direct side-by-side comparative studies for 5-bromo- and 6-bromoquinazoline are not extensively documented, we can infer their relative reactivity based on established principles and data from analogous systems.
Electronic Effects: The electron-withdrawing nature of the quinazoline core enhances the electrophilicity of the carbon atom attached to the bromine, facilitating the oxidative addition step in the catalytic cycle. The proximity of the bromine atom to the electron-withdrawing nitrogen atoms influences this effect. In this compound, the bromine is ortho to N1, leading to a more pronounced inductive electron withdrawal compared to the 6-bromo isomer, where the bromine is para to N1. This suggests that the C5-Br bond might be more polarized and potentially more susceptible to oxidative addition.
Steric Effects: The steric environment around the bromine atom can also play a significant role. The C5 position is flanked by the fused pyrimidine ring and a hydrogen atom at C6, while the C6 position is situated between two hydrogen atoms at C5 and C7. The proximity of the N1 atom and the perihydrogen at C4 could create a more sterically hindered environment around the C5 position compared to the C6 position. This steric hindrance could potentially slow down the approach of the bulky palladium catalyst, counteracting the electronic activation.
Experimental Insights: While a direct comparison is scarce, studies on related heterocyclic systems often show subtle differences in reactivity. For instance, in the Suzuki coupling of various bromopyridines, the position of the bromine atom relative to the nitrogen significantly impacts reaction yields and times. It is plausible that for many standard Suzuki conditions, both 5-bromo- and 6-bromoquinazoline would provide good to excellent yields, with potential minor differences in reaction kinetics.
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 6-Bromoquinazoline | Rationale |
| Electronic Activation | Potentially higher | Moderate | Proximity of bromine to N1 in the 5-isomer leads to stronger inductive electron withdrawal. |
| Steric Hindrance | Potentially higher | Lower | The C5 position is more sterically encumbered due to the adjacent fused ring and peri-interactions. |
| Predicted Reactivity | Good, but may require optimized catalyst systems to overcome steric effects. | Good to excellent with standard catalyst systems. | A balance between electronic activation and steric hindrance. |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of Bromoquinazolines
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
Materials:
-
Bromoquinazoline (5-bromo or 6-bromo) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1, toluene, DMF)
Procedure:
-
To an oven-dried Schlenk flask, add the bromoquinazoline, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle
Sources
Validating the In Vitro Anticancer Activity of 5-Bromoquinazoline Compounds: A Comparative Guide
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2][3] Its derivatives have demonstrated significant potential by inhibiting key signaling pathways involved in tumor growth and proliferation.[4] This guide provides a comprehensive framework for validating the in vitro anticancer activity of a promising subclass, the 5-bromoquinazoline compounds. We will delve into the experimental rationale, present detailed protocols for essential assays, and compare their potential efficacy against established alternatives.
The Rationale for Investigating 5-Bromoquinazolines
The quinazoline core has proven to be a versatile scaffold for designing tyrosine kinase inhibitors (TKIs).[2][5] Several FDA-approved drugs, such as gefitinib and erlotinib, are based on this structure and primarily target the Epidermal Growth Factor Receptor (EGFR).[3] The introduction of a bromine atom at the 5-position of the quinazoline ring can modulate the compound's electronic properties and steric interactions within the ATP-binding pocket of target kinases, potentially enhancing potency and selectivity.[6][7] Preliminary studies on various brominated quinazoline derivatives have shown promising cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer.[6][8]
Our investigation will focus on a multi-faceted approach to characterize the anticancer properties of novel this compound compounds. This involves assessing their cytotoxic effects, elucidating their mechanism of action by analyzing their impact on cell cycle progression and apoptosis, and confirming their molecular targets through protein expression analysis.
Comparative Landscape: Established Quinazoline-Based Inhibitors
To establish a relevant benchmark for the newly synthesized this compound compounds, it is crucial to compare their in vitro activity with clinically approved quinazoline-based drugs.
| Compound | Primary Target(s) | Commonly Used Cancer Cell Lines for In Vitro Testing | Reported IC50 Range (nM) |
| Gefitinib | EGFR | A549 (Lung), MCF-7 (Breast), HCT-116 (Colon) | 10 - 1000 |
| Erlotinib | EGFR | NCI-H460 (Lung), PC-3 (Prostate), MDA-MB-231 (Breast) | 20 - 2000 |
| Vandetanib | VEGFR-2, EGFR | HUVEC (Endothelial), Medullary Thyroid Cancer cell lines | 50 - 500 (VEGFR-2), 100 - 1000 (EGFR) |
| Afatinib | Pan-HER (EGFR, HER2, HER4) | H1975 (Lung, T790M mutant), SK-BR-3 (Breast, HER2+) | 0.5 - 10 |
Note: IC50 values are highly dependent on the specific cell line and assay conditions.[1]
Experimental Workflow for In Vitro Validation
A logical and stepwise approach is essential for the robust evaluation of any potential anticancer compound. The following workflow ensures a comprehensive assessment of the this compound derivatives.
Caption: A stepwise workflow for the in vitro validation of anticancer compounds.
Phase 1: Assessing Cytotoxicity with the MTT Assay
The initial step is to determine the cytotoxic potential of the this compound compounds across a panel of relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: The following day, treat the cells with serial dilutions of the this compound compounds (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or gefitinib).[10]
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.[10]
Phase 2: Unraveling the Mechanism of Action
Once the cytotoxic potential is established, the next crucial step is to understand how these compounds are killing the cancer cells. This involves investigating their effects on the cell cycle and their ability to induce programmed cell death (apoptosis).
Cell Cycle Analysis via Flow Cytometry
Anticancer agents often exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division.[11] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]
Detailed Protocol for Cell Cycle Analysis:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the this compound compound at its IC50 concentration for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash them with cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[14]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[13][14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the fluorescence intensity of the PI.[15]
-
Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[12]
Apoptosis Detection Assays
A hallmark of many effective anticancer drugs is their ability to induce apoptosis.[16][17] Several robust methods can be employed to detect and quantify apoptosis.
-
Annexin V/PI Staining: This flow cytometry-based assay is a popular choice for early-stage apoptosis detection.[10][18] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to identify these cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[19] Commercially available kits, such as the Caspase-Glo® 3/7 Assay, provide a luminescent readout that is directly proportional to the activity of executioner caspases 3 and 7.
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a later-stage event in apoptosis.[19] This can be analyzed by either flow cytometry or fluorescence microscopy.
Phase 3: Validating the Molecular Target
Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways.[4] Western blotting is an indispensable technique to investigate the effect of the this compound compounds on the expression and phosphorylation status of key signaling proteins.[20][21]
Potential Signaling Pathways to Investigate
Given the known targets of quinazoline scaffolds, the EGFR and VEGFR-2 signaling pathways are primary candidates for investigation.
Caption: Potential inhibitory action of this compound on EGFR and VEGFR-2 signaling pathways.
Western Blotting Protocol:
-
Protein Extraction: Treat cancer cells with the this compound compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, Bcl-2, Bax, and cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[22]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using a digital imager or X-ray film.[22]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and untreated samples.
Conclusion
This guide provides a robust and scientifically grounded framework for the in vitro validation of this compound compounds as potential anticancer agents. By systematically evaluating their cytotoxicity, elucidating their mechanisms of action through cell cycle and apoptosis analysis, and validating their molecular targets via western blotting, researchers can build a comprehensive profile of these novel compounds. The comparative analysis against established drugs provides essential context for their therapeutic potential. This structured approach, rooted in established methodologies, ensures the generation of reliable and reproducible data, which is paramount for advancing promising compounds in the drug discovery pipeline.
References
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
- Assaying cell cycle status using flow cytometry. (n.d.). National Institutes of Health.
- Application Note and Protocols for Determining the Effective Concentration of Novel Anticancer Agents in Apoptosis Assays. (n.d.). Benchchem.
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.). National Institutes of Health.
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024).
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (n.d.).
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
- Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors. (n.d.). ResearchGate.
- Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences.
- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PubMed Central.
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. (2024). Pharmaceutical Sciences.
- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). Benchchem.
- MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
- Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. (2023). JoVE.
- Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PubMed Central.
- Western Blotting Protocol. (n.d.). Cell Signaling Technology.
- Cell Cycle Analysis. (n.d.).
- Cell Viability Assays. (2013). National Center for Biotechnology Information.
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Institutes of Health.
- MTT Cell Assay Protocol. (n.d.).
- Western blot protocol. (n.d.). Abcam.
- What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (2014). ResearchGate.
- SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.
- Apoptosis assays for quantifying the bioactivity of anticancer drug products. (n.d.). PubMed.
- Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. (n.d.). National Institutes of Health.
- Apoptosis-based drug screening and detection of selective toxicity to cancer cells. (n.d.). PubMed.
- Application Notes: Western Blot Protocol for Target Validation of "Anticancer Agent 114". (n.d.). Benchchem.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
- Navigating the Anti-Cancer Potential of Brominated Quinolines: A Comparative Analysis of In Vitro Studies. (n.d.). Benchchem.
- Western Blotting Protocol. (n.d.). CST | Cell Signaling Technology.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health.
- Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. (n.d.). PubMed.
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI.
- IN-VITRO ANTICANCER ACTIVITY, ANTIMICROBIAL AND IN-SILICO STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. (n.d.). Rasayan Journal of Chemistry.
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. medium.com [medium.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. CST | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Efficacy of Bromoquinazoline Derivatives and Standard Cancer Therapeutics
This guide provides an in-depth, objective comparison of the efficacy of emerging bromoquinazoline derivatives against established standard-of-care drugs in oncology. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the therapeutic potential of this promising class of compounds. We will delve into the mechanistic underpinnings of their action, present comparative cytotoxicity data, and provide detailed experimental protocols to ensure the reproducibility and validation of the findings discussed.
The Quinazoline Scaffold: A Privileged Structure in Oncology
The quinazoline core is a foundational scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its structural versatility and high affinity for the ATP-binding pocket of tyrosine kinases have made it a cornerstone for designing potent enzyme inhibitors.[1][3] Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, are built upon this quinazoline framework and have become standard treatments for specific cancer types.[3] These drugs primarily target the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival pathways that is often dysregulated in various cancers.[4][5]
The introduction of a bromine atom onto the quinazoline ring represents a strategic chemical modification aimed at enhancing potency, selectivity, and pharmacokinetic properties. This guide focuses on comparing the efficacy of these next-generation bromoquinazoline derivatives with their well-established predecessors and other standard chemotherapeutic agents.
Mechanism of Action: Inhibition of the EGFR Signaling Cascade
The primary mechanism of action for many quinazoline-based anticancer agents is the competitive inhibition of the EGFR tyrosine kinase domain.[4][6][7] EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intracellular kinase domain through autophosphorylation.[4] This activation triggers downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which drive crucial cellular processes like proliferation, survival, and angiogenesis.[8][9]
In cancer cells where EGFR is overexpressed or mutated, this signaling pathway becomes constitutively active, leading to uncontrolled cell growth.[5][10] Quinazoline derivatives, acting as ATP-mimetics, bind to the ATP pocket within the EGFR kinase domain, preventing autophosphorylation and blocking the entire downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis.[11][6][8][10]
Comparative Efficacy Analysis: In Vitro Cytotoxicity
The efficacy of novel therapeutic agents is initially benchmarked through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of a drug required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency.
Recent studies have synthesized and evaluated series of 6-bromoquinazoline derivatives against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines.[12][13][14] Their performance was compared directly with standard chemotherapeutic drugs, including Cisplatin and Doxorubicin, and the established EGFR inhibitor, Erlotinib.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Bromoquinazoline Derivatives and Standard Drugs
| Compound/Drug | Target Cancer Cell Line | IC50 (µM) | Source |
| 6-Bromoquinazoline Derivative (8a) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [12] |
| SW480 (Colorectal Cancer) | 17.85 ± 0.92 | [12] | |
| 6-Bromoquinazoline Derivative (5b) | MCF-7 (Breast Cancer) | 0.53 | [14][15] |
| SW480 (Colorectal Cancer) | 1.95 | [14][15] | |
| Erlotinib (Standard EGFR TKI) | MCF-7 (Breast Cancer) | 9.9 ± 0.14 | [12] |
| Cisplatin (Standard Chemo) | MCF-7 (Breast Cancer) | 11.20 ± 1.21 | [12] |
| SW480 (Colorectal Cancer) | 13.12 ± 0.52 | [12] | |
| Doxorubicin (Standard Chemo) | MCF-7 (Breast Cancer) | 0.61 ± 0.03 | [12] |
| SW480 (Colorectal Cancer) | 1.02 ± 0.22 | [12] | |
| 9-Bromo-tetrazolo-quinazoline (BMTQ) | HeLa (Cervical Cancer) | 29.8 - 74.6 | [16] |
Note: Data is compiled from multiple independent studies. Direct comparison should be made with caution, considering potential variations in experimental conditions.
Expert Analysis of Efficacy Data:
The data reveals several key insights. The 6-bromoquinazoline derivative 5b , featuring a fluoro substitution on a phenyl moiety, demonstrates exceptional potency against the MCF-7 breast cancer cell line, with an IC50 value of 0.53 µM.[14][15] This is significantly more potent than the standard EGFR inhibitor Erlotinib (IC50 = 9.9 µM) and the conventional chemotherapy agent Cisplatin (IC50 = 11.20 µM) in the same cell line, and its activity is comparable to that of Doxorubicin (IC50 = 0.61 µM).[12]
Another derivative, 8a , while less potent than 5b, still showed superior or comparable activity against MCF-7 cells when compared to Erlotinib.[12] These findings strongly suggest that the bromoquinazoline scaffold is a highly promising backbone for developing potent anticancer agents. The variation in activity between derivatives 8a and 5b highlights the critical role of other substitutions on the quinazoline ring in modulating biological activity, a key aspect of structure-activity relationship (SAR) studies.[12]
Furthermore, several of the tested 6-bromoquinazoline derivatives showed favorable selectivity, exhibiting lower cytotoxicity against normal cell lines (MRC-5) compared to cancer cell lines, which is a crucial attribute for minimizing side effects in potential drug candidates.[12]
Experimental Protocols for Efficacy Determination
To ensure scientific integrity and enable independent validation, this section details the standard methodologies used to generate the cytotoxicity data presented above.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality of Experimental Choices:
-
Cell Lines: MCF-7 and SW480 are chosen as they are well-characterized and widely used models for breast and colorectal cancer, respectively. The use of a non-tumorigenic cell line like MRC-5 is essential for assessing the selectivity of the compounds.[12]
-
MTT Reagent: The yellow MTT is reduced to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
-
Solubilization: DMSO is used to dissolve the insoluble formazan crystals, allowing for spectrophotometric quantification.[12]
-
Concentration Range: Testing a wide range of compound concentrations is crucial for accurately determining the IC50 value.[12]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) and normal cells (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromoquinazoline derivatives and standard drugs (e.g., Cisplatin) in the appropriate cell culture medium. Add 100 µL of these dilutions to the respective wells. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[12]
-
MTT Addition: Remove the treatment media and add 100 µL of fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well and incubate in the dark for 10-15 minutes with gentle shaking to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Conclusion and Future Directions
The compelling efficacy observed in these preclinical studies warrants further investigation. Future research should focus on:
-
Expanded SAR Studies: Synthesizing and testing a broader array of bromo-substituted derivatives to further optimize potency and selectivity.
-
In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models to assess their antitumor activity, pharmacokinetics, and safety profiles in a whole-organism context.
-
Mechanism of Resistance: Investigating whether these new derivatives can overcome known resistance mechanisms that affect first and second-generation EGFR inhibitors, such as the T790M mutation.[5][17]
References
- Gefitinib | Drug Guide - MedSchool. MedSchool. ()
- Lap
- Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applic
- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. MDPI. ([Link])
- Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate.
- Lapatinib for Advanced or Metastatic Breast Cancer - PMC - PubMed Central.
- The Role of Gefitinib in Lung Cancer Treatment - AACR Journals.
- Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC - PubMed Central.
- Lapatinib (Tykerb): What to Expect, Side Effects, and More - Breast Cancer.org. Breastcancer.org. ([Link])
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. ([Link])
- Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review - International Journal of Pharmacy and Biological Sciences. International Journal of Pharmacy and Biological Sciences. ([Link])
- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed Central.
- Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug - PubMed.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH.
- 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies | Request PDF - ResearchGate.
- 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed.
Sources
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijpbs.com [ijpbs.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 11. medschool.co [medschool.co]
- 12. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
Head-to-head comparison of different catalytic systems for 5-Bromoquinazoline synthesis
An In-Depth Guide to Catalytic Systems for 5-Bromoquinazoline Synthesis
Introduction: The Strategic Importance of this compound in Drug Discovery
In the landscape of medicinal chemistry and pharmaceutical development, quinazoline derivatives represent a "privileged scaffold" due to their presence in numerous biologically active compounds and approved drugs.[1][2] Among these, this compound stands out as a critical synthetic intermediate. Its structure, featuring a bromine atom at the 5-position, provides a versatile chemical handle for a variety of cross-coupling reactions. This allows for the strategic introduction of diverse functional groups, a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[3] The ability to efficiently and selectively synthesize this key building block is therefore of paramount importance to researchers in the field.
This guide provides a head-to-head comparison of different catalytic systems for the synthesis of this compound and its precursors. We will delve into the mechanistic underpinnings, field-proven experimental protocols, and performance metrics of palladium, copper, and other emerging transition-metal-catalyzed systems. Our analysis aims to equip researchers, scientists, and drug development professionals with the technical insights needed to select the most appropriate synthetic strategy for their specific objectives.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the this compound core generally involves the formation of the pyrimidine ring onto a pre-brominated benzene derivative or the direct functionalization of a quinazoline precursor. Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve these transformations with high efficiency and selectivity. The most prominent and well-established methods utilize palladium and copper catalysts, while newer approaches employing rhodium, cobalt, and other metals are gaining traction for their unique advantages in C-H activation.[4][5][6]
Palladium-Catalyzed Cross-Coupling Systems
Palladium catalysis is the gold standard for many C-C and C-N bond-forming reactions, offering high reliability, broad functional group tolerance, and well-understood reaction mechanisms.[7][8] For bromoquinazoline synthesis, Suzuki and Buchwald-Hartwig couplings are particularly relevant.
Mechanistic Insight: The Suzuki Coupling Catalytic Cycle
The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool. In the context of synthesizing a substituted this compound, one might couple a bromo-substituted quinazoline with a boronic acid. The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.
-
Transmetalation : A base activates the organoboron species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the final product.
Caption: Generalized catalytic cycle for a Palladium-catalyzed Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki Coupling for Quinazoline Functionalization
This protocol describes the synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates from a bromo-substituted quinazoline, demonstrating a typical Suzuki coupling application.[9][10]
Materials:
-
Bromo-substituted quinazoline (e.g., 6-bromo-4-(N,N-dimethylamino)-2-phenylquinazoline) (1.0 mmol)
-
Boronic acid pinacol ester (e.g., 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-phenyl-1,3,4-thiadiazole) (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Tetrabutylammonium bromide (Bu₄NBr) (1.0 mmol)
-
Toluene (5 mL)
-
Water (2.5 mL)
Procedure:
-
To a reaction vessel, add the bromo-substituted quinazoline, the boronic acid pinacol ester, Pd(dppf)Cl₂, Na₂CO₃, and Bu₄NBr.
-
Add the toluene and water solvent system.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Performance Analysis
-
Advantages : Palladium-catalyzed reactions are known for their high yields (often >80-90%), excellent functional group tolerance, and vast library of available ligands that can be tuned for specific substrates.[7][9] The mechanisms are well-documented, making troubleshooting more straightforward.
-
Limitations : The primary drawback is the high cost and relative scarcity of palladium. The catalyst can also be sensitive to impurities, and removal of residual palladium from the final product is a critical concern in pharmaceutical synthesis, often requiring additional purification steps.
Copper-Catalyzed Systems
Copper catalysis presents a more economical and sustainable alternative to palladium for certain transformations, particularly for C-N bond formation via Ullmann-type reactions and C-H amination.[4][11]
Mechanistic Insight: The Cu(I)/Cu(III) Catalytic Cycle
While several mechanistic pathways are possible, a common cycle for copper-catalyzed C-H functionalization involves Cu(I)/Cu(III) intermediates.[11]
-
Oxidative Addition : A Cu(I) species undergoes a two-electron oxidative addition with a substrate (e.g., an aryl halide), forming an organocopper(III) intermediate. This step can also proceed through C-H activation.
-
Ligand Exchange/Coordination : The amine or other nucleophile coordinates to the copper center.
-
Reductive Elimination : The C-N bond is formed through reductive elimination from the Cu(III) center, which regenerates the active Cu(I) catalyst and releases the product.
Caption: A plausible Cu(I)/Cu(III) catalytic cycle for C-N bond formation.
Experimental Protocol: Copper-Catalyzed Cascade Synthesis of Quinazolines
This protocol details a one-pot synthesis of quinazolines from (2-bromophenyl)methylamines and amidine hydrochlorides, showcasing a cascade C-N coupling and cyclization.[4]
Materials:
-
(2-Bromophenyl)methylamine derivative (1.0 mmol)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.2 mmol)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
Procedure:
-
Combine the (2-bromophenyl)methylamine, amidine hydrochloride, CuBr, and K₂CO₃ in a dry reaction flask.
-
Add DMSO as the solvent.
-
Flush the flask with nitrogen and heat the mixture to 100 °C for 24 hours.
-
After 24 hours, open the reaction to the air (using a balloon of air or by simply removing the nitrogen atmosphere) and continue stirring at 100 °C for another 30 minutes to facilitate the final oxidative aromatization step.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the quinazoline product.
Performance Analysis
-
Advantages : Copper is significantly cheaper and more abundant than palladium. Copper catalysts often excel in C-N, C-O, and C-S bond formations.[11] Recent advances have led to milder reaction conditions and improved efficiency.[12]
-
Limitations : Copper-catalyzed reactions can sometimes require higher reaction temperatures, stronger bases, or longer reaction times compared to their palladium counterparts. Catalyst loading can also be higher, and catalyst deactivation can be an issue.
Emerging Systems: C-H Activation via Rhodium & Cobalt Catalysis
Direct C-H activation is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials (like organohalides or organometallics).[5] Rhodium and cobalt are at the forefront of this methodology for quinazoline synthesis.
Mechanistic Insight: Directed C-H Activation
These reactions typically employ a directing group on the substrate to position the metal catalyst in close proximity to the C-H bond targeted for activation.
-
Coordination : The directing group on the substrate coordinates to the metal center (e.g., Rh(III)).
-
C-H Activation : The metal catalyst cleaves a nearby C-H bond, often via a concerted metalation-deprotonation (CMD) pathway, to form a metallacycle intermediate.
-
Insertion & Cyclization : The coupling partner (e.g., a dioxazolone) coordinates and inserts into the metal-carbon bond. This is followed by intramolecular cyclization.
-
Product Release & Catalyst Regeneration : The product is released, and the metal catalyst is regenerated for the next cycle.
Caption: A simplified workflow for quinazoline synthesis via directed C-H activation.
Experimental Protocol: Rh(III)-Catalyzed Synthesis from Benzimidates
This protocol describes the synthesis of highly substituted quinazolines from benzimidates and dioxazolones via a redox-neutral C-H functionalization.[13]
Materials:
-
Benzimidate derivative (0.2 mmol)
-
Dioxazolone derivative (0.3 mmol)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
Silver tetrafluoroborate (AgBF₄) (10 mol%)
-
1,2-Dichloroethane (DCE) (1.0 mL)
Procedure:
-
In a sealed reaction tube, combine the benzimidate, dioxazolone, [Cp*RhCl₂]₂, and AgBF₄.
-
Add DCE as the solvent.
-
Heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, concentrate the mixture directly.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure quinazoline product.
Performance Analysis
-
Advantages : This approach offers exceptional atom and step economy by utilizing otherwise inert C-H bonds, reducing waste from pre-functionalization steps. It allows for the rapid construction of complex quinazolines from simple precursors.[5][13]
-
Limitations : These catalysts (especially rhodium) can be very expensive. The substrate scope may be limited by the requirement for a suitable directing group, and optimization of reaction conditions can be more complex than for traditional cross-coupling reactions.
Head-to-Head Performance Comparison
| Feature | Palladium-Catalyzed Systems | Copper-Catalyzed Systems | Rh/Co-Catalyzed C-H Activation |
| Primary Application | C-C & C-N cross-coupling (Suzuki, Buchwald-Hartwig) | C-N, C-O, C-S cross-coupling (Ullmann-type) | Direct C-H functionalization/annulation |
| Typical Yields | Very Good to Excellent (80-98%)[9] | Moderate to Very Good (60-95%)[4][12] | Good to Excellent (70-95%)[13] |
| Catalyst Cost | High | Low | Very High (Rh), Moderate (Co) |
| Reaction Conditions | Generally mild to moderate temperatures (60-110 °C) | Often require higher temperatures (100-140 °C) | Often require high temperatures (100-130 °C) |
| Substrate Scope | Very broad, extensive ligand library available | Good, particularly for N- and O-nucleophiles | Dependent on directing group compatibility |
| Key Advantage | High reliability, versatility, well-understood | Low cost, excellent for heteroatom coupling | High atom economy, avoids pre-functionalization |
| Key Limitation | Catalyst cost, potential for product contamination | Harsher conditions, sometimes lower selectivity | Catalyst cost, requirement for directing groups |
Conclusion and Recommendations for System Selection
The choice of a catalytic system for this compound synthesis is a strategic decision that depends on the specific goals of the project, scale, and available resources.
-
For Versatility and Reliability in Discovery Chemistry : Palladium-catalyzed systems remain the top choice. Their broad substrate scope and predictable reactivity are ideal for rapidly generating diverse libraries of compounds for SAR studies. The higher cost is often justified by the high success rate and speed of development at the lab scale.
-
For Cost-Effective, Large-Scale Synthesis : Copper-catalyzed systems are highly attractive. When a specific C-N or C-O bond formation is the key step, copper provides a robust and economical alternative to palladium, which is a critical consideration for process development and manufacturing.
-
For Innovative and Atom-Economical Route Design : Rhodium or cobalt-catalyzed C-H activation represents the cutting edge. This approach is best suited for projects where minimizing synthetic steps and waste is a primary goal. While the initial investment in catalyst and optimization may be higher, it can provide novel and elegant pathways to complex molecular architectures that are difficult to access via traditional cross-coupling.
Ultimately, a thorough understanding of the strengths and limitations of each catalytic system empowers the modern chemist to design and execute the most efficient, cost-effective, and innovative synthesis of this compound and its invaluable derivatives.
References
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (No specific source information available in the provided search result)
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024).
- Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone. BenchChem.
- Recent advances in copper-catalyzed synthesis of quinazolinones. Source not specified.
- 5-Bromoquinoline synthesis. ChemicalBook.
- Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry.
- Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry.
- Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry (RSC Publishing).
- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022).
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2023).
- Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(II) catalyst. (2025). Organic & Biomolecular Chemistry.
- A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). Arkivoc.
- The Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). Organic Chemistry Frontiers.
- Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. (2016). Organic Letters.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
Sources
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 5. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. soc.chim.it [soc.chim.it]
- 12. Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(II) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Bromoquinazoline Purity Assessment
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For 5-Bromoquinazoline, a key building block in the synthesis of a multitude of therapeutic agents, rigorous purity assessment is paramount.[1][2] The presence of even minute impurities can lead to unforeseen side reactions, diminished yields, and potentially adverse pharmacological effects. This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, underpinned by the principles of cross-validation to ensure data integrity and regulatory compliance.
The strategic placement of a bromine atom on the quinazoline core makes this compound a versatile intermediate for creating complex heterocyclic systems, which are often the basis for APIs.[1] This reactivity, however, also necessitates a robust analytical strategy to identify and quantify potential process-related impurities and degradation products. This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of orthogonal analytical techniques, detailed experimental protocols, and the logic behind creating a self-validating system for purity assessment.
Pillar 1: Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A single analytical method, no matter how robust, can have inherent biases and limitations. A comprehensive purity assessment, therefore, relies on the principle of orthogonality—employing multiple analytical techniques that measure the same attribute (purity) through different physicochemical principles. This approach provides a more complete and reliable picture of the sample's composition.
For this compound, a multi-pronged strategy is recommended, leveraging the strengths of chromatography, spectroscopy, and thermal analysis.
-
High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase.[3] It excels at quantifying known and unknown impurities with high precision and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile and semi-volatile substances, GC separates components in the gas phase.[4] Coupled with a mass spectrometer, it provides powerful identification capabilities for volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about a molecule by observing the behavior of atomic nuclei in a magnetic field.[5][6] Quantitative NMR (qNMR) offers a primary method for purity assessment without the need for a specific reference standard of the analyte.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the mass analysis capabilities of MS.[8][9] It is invaluable for the identification and structural elucidation of non-volatile impurities.[8]
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of a material.[10][11][12] DSC can be used to determine purity by analyzing the melting behavior of a crystalline solid, while TGA measures changes in mass as a function of temperature, useful for detecting residual solvents or inorganic impurities.[13]
Comparative Analysis of Key Purity Assessment Techniques
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis. The following table provides a comparative overview of the primary techniques for this compound purity assessment.
| Analytical Technique | Principle | Information Provided | Key Advantages | Potential Limitations |
| HPLC-UV | Differential partitioning between liquid and solid phases | Quantitative purity (% area), detection of non-volatile impurities | High precision, sensitivity, and robustness for routine analysis | Requires a chromophore for UV detection; may not detect all impurities |
| GC-MS | Separation of volatile compounds followed by mass-based identification | Quantitative purity (% area), identification of volatile impurities and residual solvents | High sensitivity and specificity for volatile compounds | Not suitable for non-volatile or thermally labile compounds |
| qNMR | Nuclear magnetic resonance of atomic nuclei | Absolute quantitative purity, structural confirmation | Primary method (no need for identical reference standard), provides structural information | Lower sensitivity compared to chromatographic methods, requires specialized equipment |
| LC-MS | HPLC separation coupled with mass spectrometry | Identification and structural elucidation of impurities | High sensitivity and specificity, provides molecular weight information | Can be complex to operate, potential for ion suppression effects |
| DSC | Measurement of heat flow during thermal transitions | Purity of crystalline solids (based on melting point depression) | Rapid, requires small sample size, no solvents needed | Only applicable to crystalline and thermally stable compounds, less sensitive to amorphous impurities |
| TGA | Measurement of mass change with temperature | Detection of residual solvents, water content, and inorganic impurities | Quantitative, straightforward data interpretation | Does not provide structural information on impurities |
Pillar 2: The Imperative of Cross-Validation
Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when compared with a different method.[14] This is a critical step in ensuring data integrity, especially in a regulatory environment.[14][15] The goal is to demonstrate the equivalence of results from two or more orthogonal methods, thereby building confidence in the reported purity value.
The cross-validation process involves analyzing the same batch of this compound using two or more of the techniques described above and comparing the results. The acceptance criteria for the comparison should be pre-defined and scientifically justified.
Workflow for Cross-Validation of Purity Methods
Caption: Workflow for cross-validating HPLC and qNMR methods.
Pillar 3: Detailed Experimental Protocols
The reproducibility and reliability of any analytical method hinge on a meticulously detailed protocol. The following sections provide step-by-step methodologies for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed as a stability-indicating assay, capable of separating this compound from its potential impurities and degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.[16]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[16]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with 90% A, hold for 1 minute.
-
Ramp to 10% A over 15 minutes.
-
Hold at 10% A for 2 minutes.
-
Return to 90% A over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[17]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.[17]
-
Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in acetonitrile. Dilute with the initial mobile phase composition to a working concentration of 0.1 mg/mL.[7]
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[7]
Quantitative NMR (qNMR) for Absolute Purity Assessment
qNMR provides a direct measurement of purity against a certified internal standard.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.[7]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[7]
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).[7]
-
Sample Preparation:
-
NMR Parameters:
-
Pulse Sequence: A standard 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure accurate integration.
-
-
Purity Calculation: The purity of this compound is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is crucial for identifying and quantifying residual solvents and volatile byproducts from the synthesis.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.[7]
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Oven Program:
-
Initial temperature of 50°C, hold for 2 minutes.
-
Ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
Injection Mode: Splitless (1 µL).[18]
-
MS Transfer Line Temperature: 280°C.[7]
-
Ion Source Temperature: 230°C.[7]
-
Mass Range: m/z 40-450.[7]
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.[7]
Authoritative Grounding and Comprehensive References
All analytical method validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[19][20][21] These guidelines provide a comprehensive framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[21]
The cross-validation of analytical methods is a critical practice to ensure inter-laboratory reproducibility and support regulatory compliance.[14][22] It confirms the reliability of the method across different conditions and is essential in regulated industries like pharmaceuticals.[14]
Logical Relationship of Analytical Techniques in Purity Assessment
Caption: Logical relationship of analytical techniques.
By integrating these orthogonal analytical techniques within a robust cross-validation framework, researchers and scientists can establish a high degree of confidence in the purity assessment of this compound. This comprehensive approach not only ensures the quality and consistency of this critical synthetic intermediate but also upholds the principles of scientific integrity and regulatory compliance that are fundamental to drug development.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025-08-11).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). U.S. Food and Drug Administration.
- Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024-04-17).
- 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. (2023-08-13). NETZSCH Analyzing & Testing.
- Quality Guidelines - ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024-04-24).
- Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Thermal Analysis in the Pharmaceutical Industry - TA Instruments.
- Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ.
- Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation.
- Thermal Analysis Techniques - www.impactanalytical.com.
- Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies | Pharmaceutical Technology. (2017-04-02).
- Micropreparative isolation and NMR structure elucidation of metabolites of the drug candidate 1-isopropyl-4-(4-isopropylphenyl)-6-(prop-2-yn-1-yloxy) quinazolin-2(1H)-one from rat bile and urine - ResearchGate. (2025-08-09).
- Micropreparative isolation and NMR structure elucidation of metabolites of the drug candidate 1-isopropyl-4-(4-isopropylphenyl)-6-(prop-2-yn-1-yloxy) quinazolin-2(1H)-one from rat bile and urine - PubMed. (2015-05-01).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11).
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025-05-08).
- Mass spectrometry in impurity profiling - ResearchGate. (2025-08-07).
- Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities - Innovational Journals.
- Gas Chromatography - Chemistry LibreTexts. (2023-08-29).
- The Role of this compound in Modern Organic Synthesis.
- IMPURITY PROFILING OF DRUGS: A RE- VIEW - IJNRD. (2023-06-06).
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024-07-04).
- The Chemical Versatility of this compound in Research and Industry.
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity.
- 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... - ResearchGate.
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica.
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI.
- How to Analyze GC Results for Lab - YouTube. (2020-02-08).
- Live qualification/validation of purity methods for protein products - CS@Purdue.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH.
- How To Read Gas Chromatography Analysis? - Chemistry For Everyone - YouTube. (2025-01-20).
- High Information Spectroscopic Detection Techniques for Gas Chromatography - PMC - NIH.
- a validated rapid rp-uhplc method for determination of assay and related substances in ttbb - IJRPC.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Quinazoline(253-82-7) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. mt.com [mt.com]
- 13. tainstruments.com [tainstruments.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. fda.gov [fda.gov]
- 21. database.ich.org [database.ich.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Halogen Wars: A Comparative Guide to the Biological Activity of Fluorinated vs. Brominated Quinazolines
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a testament to its remarkable versatility and broad spectrum of biological activities.[1][2][3] From anticancer to antimicrobial and enzyme inhibition, quinazoline derivatives have been extensively explored in the quest for novel therapeutic agents.[3][4][5] A key strategy in modulating the potency and pharmacokinetic properties of these molecules is the introduction of halogen atoms. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and brominated quinazolines, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.
The Rationale Behind Halogenation: More Than Just an Atomic Swap
The substitution of a hydrogen atom with a halogen can dramatically alter a molecule's physicochemical properties, influencing its size, shape, lipophilicity, and electronic character. Fluorine, the most electronegative element, and bromine, a larger and more polarizable atom, impart distinct characteristics to the quinazoline core, thereby fine-tuning its interaction with biological targets.
-
Fluorine: Often considered a "super-hydrogen" due to its small size, fluorine's high electronegativity can enhance binding affinity through favorable electrostatic interactions and by lowering the pKa of nearby functional groups. The introduction of fluorine can also block metabolic pathways, thereby increasing the drug's half-life.[6]
-
Bromine: The larger atomic radius of bromine can provide a steric handle for specific receptor interactions. Its ability to form halogen bonds, a type of non-covalent interaction, can also contribute to enhanced binding affinity. Brominated compounds often serve as versatile intermediates for further synthetic modifications.[7]
Comparative Analysis of Biological Activities
This section delves into a head-to-head comparison of the biological activities of fluorinated and brominated quinazolines, drawing upon published experimental data.
Anticancer Activity
Halogenated quinazolin-4(3H)-ones have emerged as a promising class of chemotherapeutic agents, with many derivatives exhibiting significant inhibitory activity against various cancer cell lines.[8][9]
A study on quinazoline derivatives as Aurora A kinase inhibitors revealed that halogen substitution on the terminal phenyl ring enhanced activity.[10] Specifically, a compound bearing a fluorine atom on the quinazoline scaffold and a bromine atom on the terminal phenyl ring (compound 6e) exhibited the most potent inhibitory activity.[10] This highlights a potential synergistic effect of having both fluorine and bromine in the same molecule.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Source |
| 6,8-dibromo-4(3H)quinazolinone derivatives | MCF-7 | 1.7 - 1.83 µg/mL | Doxorubicin | Not Specified | [11] |
| 6-Bromo quinazoline derivative | MCF-7 | 15.85 ± 3.32 | Erlotinib | Not Specified | [11] |
| 6-Bromo quinazoline derivative | SW480 | 17.85 ± 0.92 | Erlotinib | Not Specified | [11] |
| Fluorinated quinazolinone-sulphonamide hybrid | NCI, MCF-7, HEK-293 | Micromolar range | - | - | [12] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | SNB-75 (CNS cancer) | Potent cytotoxic activity | - | - | [10] |
The data suggests that both fluorinated and brominated quinazolines possess significant anticancer potential. While direct comparison of IC50 values is challenging due to variations in experimental conditions and compound structures, the literature indicates that the position and nature of the halogen substituent play a crucial role in determining the cytotoxic potency.[11][13] For instance, the introduction of bromine at the C-5 and C-7 positions of the quinoline ring demonstrated significant inhibition of C6, HeLa, and HT29 cell proliferation.[13]
Antimicrobial Activity
The emergence of drug-resistant microbial pathogens necessitates the development of novel antimicrobial agents. Quinazoline derivatives have shown promising potential in this area.[14]
-
Fluorinated Quinazolines: A study on fluorinated piperazinyl substituted quinazolines revealed that the majority of the synthesized compounds exhibited potent antibacterial activity with remarkable minimum inhibitory concentrations (MICs), even against multidrug-resistant strains.[15][16] The presence of fluoro and trifluoromethyl groups on the piperazine ring was found to influence the biological activity.[15][16] Another study highlighted that the introduction of a fluorine atom into the aniline fragment of certain quinazoline derivatives led to an increase in activity against Escherichia coli and Klebsiella pneumonia.[17]
-
Brominated Quinazolines: The incorporation of bromine into the quinazoline scaffold has also yielded compounds with significant antimicrobial properties. For instance, 6-bromo- or 6,8-dibromo quinazolin-3,4-dione derivatives bearing various substituents at the 3-position were found to be highly potent against both gram-positive and gram-negative bacteria, as well as fungi.[14] Another study reported that 6-bromo-2-alkyl/aryl-3-{[phenyl(phenyldiazenyl)methylene]amino}quinazolin-4(3H)-ones exhibited antimicrobial activities.[17]
| Compound Type | Microbial Strain(s) | Activity | Source |
| Fluorinated piperazinyl substituted quinazolines | Multidrug-resistant bacteria | Potent antibacterial activity | [15][16] |
| Quinazoline with fluorine on aniline fragment | E. coli, K. pneumonia | Increased activity | [17] |
| 6-bromo- or 6,8-dibromo quinazolin-3,4-diones | Gram-positive and Gram-negative bacteria, Fungi | Potent activity | [14] |
| 6-bromo-2-alkyl/aryl-3-{[...]}quinazolin-4(3H)-ones | Bacteria | Antimicrobial activity | [17] |
The available data suggests that both fluorination and bromination are effective strategies for enhancing the antimicrobial properties of quinazolines. The choice between fluorine and bromine would likely depend on the specific microbial target and the desired pharmacokinetic profile.
Enzyme Inhibitory Activity
Quinazoline derivatives have been extensively investigated as inhibitors of various enzymes, particularly kinases, which are crucial targets in cancer therapy.[18]
-
Fluorinated Quinazolines: Fluorinated quinazolines have shown significant promise as enzyme inhibitors.[6] For example, a fluorinated quinazoline-based type-II Trk inhibitor was developed with nanomolar potencies for TrkA/B/C.[19] Another study reported the synthesis of 2-(4-Fluorophenyl)-quinazolin-4(3H)-one as a novel tyrosinase inhibitor, suggesting its potential in treating hyperpigmentation.[20] The high electronegativity of fluorine can enhance binding to the enzyme's active site.[6]
-
Brominated Quinazolines: While the focus on enzyme inhibition has been more pronounced for fluorinated analogs, brominated quinazolines also exhibit inhibitory activity. A study on Aurora A kinase inhibitors demonstrated that a compound with a bromine substitution on the terminal phenyl ring showed higher activity than its unsubstituted counterpart.[10]
The current body of research suggests a strong leaning towards fluorinated derivatives in the design of potent and selective enzyme inhibitors, particularly for kinases. However, the role of bromine in modulating enzyme activity should not be overlooked, as it can contribute to enhanced binding and provide avenues for further structural modifications.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of halogenated quinazolines.
General Synthetic Approach for Halogenated Quinazolines
The synthesis of fluorinated and brominated quinazolines often involves multi-step procedures starting from readily available precursors like anthranilic acid derivatives.[4][21]
Caption: A generalized workflow for the synthesis of halogenated quinazolines.
Protocol 1: Synthesis of a Brominated Quinazoline Derivative
This protocol is a generalized method based on established procedures for the synthesis of brominated quinazolines.[22][23][24]
-
Step 1: Bromination of the Starting Material: To a solution of the appropriate anthranilic acid derivative in a suitable solvent (e.g., concentrated sulfuric acid), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., -25°C to 0°C).[22]
-
Step 2: Reaction Monitoring: Stir the reaction mixture for a specified duration (e.g., 2-5 hours), monitoring the progress by thin-layer chromatography (TLC).[22]
-
Step 3: Work-up: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonia solution).
-
Step 4: Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.
-
Step 5: Cyclization: The brominated intermediate can then be cyclized to the corresponding quinazoline using various methods, such as heating with formamide or reacting with an appropriate orthoester.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the widely used MTT assay for assessing the cytotoxic activity of the synthesized compounds.[11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and brominated quinazolines) and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rphsonline.com [rphsonline.com]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-(4-Fluorophenyl)-quinazolin-4(3H)-one as a novel tyrosinase inhibitor: Synthesis, inhibitory activity, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 23. wwjmrd.com [wwjmrd.com]
- 24. [PDF] Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Bromoquinazoline and Its Positional Isomers
In the landscape of medicinal chemistry and drug development, quinazoline scaffolds are of paramount importance, forming the structural core of a multitude of pharmacologically active agents. The precise substitution pattern on the quinazoline ring is critical to a compound's biological activity, making the unambiguous identification of positional isomers a cornerstone of synthetic and analytical workflows. This guide provides an in-depth spectroscopic comparison of 5-bromoquinazoline and its positional isomers—6-bromoquinazoline, 7-bromoquinazoline, and 8-bromoquinazoline.
The Challenge of Isomeric Differentiation
Positional isomers, such as the bromoquinazolines, present a unique analytical challenge. Sharing the same molecular formula (C₈H₅BrN₂) and molecular weight (approximately 209.04 g/mol ), their differentiation relies on subtle differences in their physical and chemical properties that manifest in their spectroscopic signatures.[1][2][3] The location of the bromine atom on the benzenoid ring of the quinazoline nucleus significantly influences the electronic environment of the neighboring protons and carbons, providing a key handle for spectroscopic distinction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation
NMR spectroscopy stands as the most definitive method for the structural elucidation of organic molecules, and the differentiation of bromoquinazoline isomers is no exception. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.
¹H NMR Spectroscopy: Unraveling Proton Environments
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the bromine substituent. The electron-withdrawing nature of the bromine atom and the nitrogen atoms in the quinazoline ring creates a unique electronic landscape for each isomer.
Expected ¹H NMR Spectral Characteristics:
| Isomer | Key Differentiating Protons and Expected Chemical Shift Ranges (ppm) | Expected Coupling Patterns |
| This compound | H-6, H-7, H-8 | The protons on the brominated ring will exhibit distinct splitting patterns. H-6 will likely be a doublet of doublets, H-7 a triplet (or doublet of doublets), and H-8 a doublet. |
| 6-Bromoquinazoline | H-5, H-7, H-8 | H-5 and H-7 will appear as doublets, and H-8 as a singlet (or a narrow doublet due to long-range coupling). The deshielding effect of the bromine will be most pronounced on the adjacent protons. |
| 7-Bromoquinazoline | H-5, H-6, H-8 | H-8 will likely be the most downfield proton on the benzene ring. H-5 and H-6 will show a characteristic ortho-coupling. |
| 8-Bromoquinazoline | H-5, H-6, H-7 | The protons H-5, H-6, and H-7 will show a complex splitting pattern, with H-7 being the most deshielded proton adjacent to the bromine atom. |
Note: The predicted chemical shifts are relative and can be influenced by the solvent and other experimental conditions.
For instance, in derivatives of 6-bromoquinazolin-4(3H)-one, the proton at the 5-position typically appears as a doublet at a downfield chemical shift due to the anisotropic effects of the nearby carbonyl group and the bromine atom.[4]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information, with the chemical shifts of the carbon atoms being directly influenced by the electronegativity of the bromine substituent. The carbon atom directly attached to the bromine atom will experience a significant downfield shift.
Expected ¹³C NMR Spectral Characteristics:
| Isomer | Key Differentiating Carbon and Expected Chemical Shift Range (ppm) |
| This compound | C-5 |
| 6-Bromoquinazoline | C-6 |
| 7-Bromoquinazoline | C-7 |
| 8-Bromoquinazoline | C-8 |
The chemical shifts of the other carbon atoms in the benzene ring will also be affected, providing a unique fingerprint for each isomer. For comparison, in 6-bromoquinoline, the carbon C-6 appears at approximately 120.7 ppm.[5]
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups and the overall vibrational modes of a molecule. While the IR spectra of the bromoquinazoline isomers are expected to be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Expected IR Spectral Characteristics:
-
Aromatic C-H stretching: Typically observed between 3100-3000 cm⁻¹.
-
C=N and C=C stretching: Strong absorptions in the 1650-1450 cm⁻¹ region are characteristic of the quinazoline ring system. The exact positions of these bands may shift slightly depending on the bromine position.
-
C-Br stretching: A weak to medium absorption in the 600-500 cm⁻¹ region. The precise frequency can be influenced by the substitution pattern on the aromatic ring.
-
Out-of-plane C-H bending: The pattern of these bands in the 900-675 cm⁻¹ region is often characteristic of the substitution pattern on the benzene ring and can be a valuable diagnostic tool.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Patterns
Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrometry Characteristics:
All four bromoquinazoline isomers will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). The molecular ion peaks ([M]⁺ and [M+2]⁺) will be observed at m/z values corresponding to the molecular weight of bromoquinazoline.
Fragmentation Pathways:
While detailed fragmentation studies for each isomer are not widely reported, general fragmentation pathways for quinazolines can be predicted. The initial fragmentation is likely to involve the loss of Br radical, followed by the sequential loss of HCN molecules from the pyrimidine ring. Subtle differences in the relative intensities of the fragment ions may be observed between the isomers due to the influence of the bromine position on the stability of the resulting fragments.
Caption: A generalized fragmentation pathway for bromoquinazolines in mass spectrometry.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of this compound and its positional isomers requires a multi-pronged spectroscopic approach. While ¹H NMR spectroscopy often provides the most definitive evidence through the analysis of proton chemical shifts and coupling patterns, ¹³C NMR, IR, and MS provide crucial complementary data. By carefully acquiring and interpreting a full suite of spectroscopic data, researchers can confidently and accurately characterize these important synthetic intermediates, paving the way for advancements in medicinal chemistry and materials science.
References
- BenchChem. An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline. BenchChem. Accessed January 7, 2026.
- Emami, L., Mardaneh, P., Zare, F., et al.
- PubChem. 6-Bromoquinazoline.
- PubChem. 5-Bromoquinoline.
- PubChem. 7-Bromoquinoline.
- PubChem. 8-Bromoquinoline.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 7, 2026. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of this compound in Research and Industry. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 7, 2026. [Link]
- Zare, S., et al. Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity.
- Zare, S., et al. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed. 2023;20(7):e202201245.
- BenchChem. Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone. BenchChem. Accessed January 7, 2026.
- PubChem. 6-bromo-quinazoline. PubChemLite. Accessed January 7, 2026. [Link]
- NIST. 6-Bromoquinaldine. NIST WebBook. Accessed January 7, 2026. [Link]
- PubChem. 6-Bromo-2-phenylquinazolin-4(1H)-one.
- SpectraBase. 8-Bromoquinoline - Optional[1H NMR] - Spectrum. SpectraBase. Accessed January 7, 2026. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. PubChemLite - 6-bromo-quinazoline (C8H5BrN2) [pubchemlite.lcsb.uni.lu]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Multi-Faceted Approach to Confirming the Mechanism of Action for BQC-K1, a Novel 5-Bromoquinazoline-Based Kinase Inhibitor
A Senior Application Scientist's Guide for Drug Development Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly renowned for its role as an ATP-competitive "hinge-binding" motif in numerous approved kinase inhibitors.[1][2] Our latest candidate, BQC-K1 , a novel 5-Bromoquinazoline derivative, has demonstrated potent anti-proliferative effects in preliminary cancer cell line screens. This guide presents a comprehensive, multi-phase experimental workflow designed to rigorously confirm its hypothesized mechanism of action as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of tumor angiogenesis.[3][4]
This is not merely a sequence of protocols; it is a logical framework for building a robust, evidence-based case for a drug candidate's mechanism of action (MoA). Each phase is designed to answer a critical question, with the data from one experiment informing the next, creating a self-validating system that ensures scientific integrity. We will compare BQC-K1's performance against Sunitinib, a well-characterized multi-kinase inhibitor with known VEGFR2 activity, to provide a clear benchmark.[5]
Phase 1: Confirming Direct Target Engagement and Selectivity
The foundational step in any MoA study is to prove that the drug physically interacts with its intended target in a biologically relevant setting and to understand its broader interaction profile across the kinome. An inhibitor's efficacy is intrinsically linked to its ability to engage its target, while its safety profile is often dictated by its selectivity.
Experiment 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Rationale: Before delving into enzymatic inhibition or downstream effects, we must first confirm that BQC-K1 directly binds to VEGFR2 inside intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[6][7] An increase in the melting temperature of VEGFR2 in the presence of BQC-K1 is direct evidence of physical interaction.[8][9]
}
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for VEGFR2 Target Engagement
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2, to 80-90% confluency.
-
Compound Treatment: Treat cells with 10 µM BQC-K1, 10 µM Sunitinib (positive control), or DMSO (vehicle control) for 2 hours.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., in a gradient from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.[6]
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantification: Collect the supernatant and quantify the amount of soluble VEGFR2 at each temperature point using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble VEGFR2 relative to the non-heated control against temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each treatment condition.
Comparative Data: VEGFR2 Thermal Stabilization
| Compound | Concentration | Apparent Melting Temp. (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | 0.1% | 52.1 °C | - | Baseline thermal stability of VEGFR2. |
| BQC-K1 | 10 µM | 59.8 °C | +7.7 °C | Robust target engagement and stabilization. |
| Sunitinib | 10 µM | 58.5 °C | +6.4 °C | Confirms positive control engagement. |
Table 1: Hypothetical CETSA results demonstrating that BQC-K1 induces a significant thermal stabilization of VEGFR2 in intact HUVEC cells, indicating direct target engagement.
Experiment 2: Quantitative Kinome Profiling
Rationale: The this compound scaffold can interact with the ATP-binding site of many kinases.[1] Therefore, early and comprehensive assessment of selectivity is crucial to predict potential off-target effects and to confirm that the desired phenotype is caused by inhibiting the primary target. Kinome profiling provides a broad view of a compound's binding affinities across a large panel of human kinases.[10][11]
Protocol: Activity-Based Kinome Profiling
-
Compound Submission: Submit BQC-K1 and Sunitinib to a commercial kinome profiling service (e.g., Reaction Biology, Eurofins).
-
Assay Format: Select an activity-based biochemical assay format, which measures the direct inhibition of kinase enzymatic activity.[10][12] A common choice is a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay.
-
Screening: The compound is typically screened at a single high concentration (e.g., 1 µM) against a panel of >400 human kinases.
-
Data Analysis: Results are reported as Percent of Control (POC) or Percent Inhibition. Hits below a certain threshold (e.g., <35% POC) are flagged for further analysis.
-
Follow-up (Optional): For key on- and off-targets, determine the IC50 or dissociation constant (Kd) to quantify binding affinity.
Comparative Data: Kinase Selectivity Profile
| Kinase Target | BQC-K1 (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) | Biological Family |
| VEGFR2 (KDR) | 99% | 98% | VEGFR Family |
| VEGFR1 | 35% | 95% | VEGFR Family |
| VEGFR3 | 42% | 89% | VEGFR Family |
| PDGFRβ | 15% | 97% | PDGF Receptor Family |
| c-KIT | 10% | 92% | RTK Class III |
| EGFR | 5% | 12% | EGFR Family |
| SRC | 8% | 45% | SRC Family |
Table 2: Hypothetical kinome profiling data. BQC-K1 demonstrates high selectivity for VEGFR2, with significantly less activity against other kinases compared to the multi-kinase inhibitor Sunitinib. This suggests a more focused mechanism of action.
Phase 2: Defining the Biochemical Mechanism of Inhibition
With direct binding and selectivity established, the next logical step is to characterize the nature of the enzymatic inhibition. This involves determining the compound's potency (IC50) and its mode of action relative to the enzyme's substrates (e.g., ATP, peptide substrate).
}
Caption: ATP-competitive inhibition at the kinase hinge region.
Experiment 3: In Vitro Enzyme Kinetics Assay
Rationale: An in vitro kinase assay using purified recombinant VEGFR2 enzyme allows for precise measurement of inhibitory potency (IC50) and determination of the inhibition mechanism.[13][14] Given the quinazoline core, we hypothesize that BQC-K1 is an ATP-competitive inhibitor. This can be confirmed by observing an increase in the apparent Km of ATP with no change in Vmax as inhibitor concentration increases.[15]
Protocol: Continuous Spectrophotometric Kinase Assay
-
Assay Principle: Use a coupled enzyme system (e.g., ADP-Glo™) where the production of ADP is linked to a light-generating reaction (luciferase).[16] The signal is inversely proportional to kinase activity.
-
IC50 Determination:
-
In a 384-well plate, add recombinant human VEGFR2 kinase to assay buffer.
-
Add serial dilutions of BQC-K1 or Sunitinib (e.g., from 10 µM to 0.1 nM).
-
Initiate the reaction by adding a fixed concentration of ATP (at its Km value) and a specific peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Add the ADP detection reagent and measure luminescence.
-
Plot percent inhibition versus log[inhibitor] and fit to a four-parameter logistic equation to calculate the IC50.
-
-
Mechanism of Action Study:
-
Perform the assay as above, but use a matrix of varying ATP concentrations and several fixed concentrations of BQC-K1.
-
Measure the initial reaction rates.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot to visualize the mechanism of inhibition.[17]
-
Comparative Data: Biochemical Inhibition of VEGFR2
| Compound | IC50 (nM) | Ki (nM) | Mechanism vs. ATP |
| BQC-K1 | 5.2 | 2.8 | Competitive |
| Sunitinib | 12.5 | 6.9 | Competitive |
Table 3: BQC-K1 is a potent, ATP-competitive inhibitor of VEGFR2, showing superior potency to Sunitinib in a purified enzyme assay.
Phase 3: Verifying Cellular Activity and Downstream Pathway Modulation
The ultimate validation of an inhibitor's MoA is demonstrating that it can access its target in a cellular environment and produce the expected biological consequence: inhibition of the downstream signaling pathway.
Experiment 4: Cellular VEGFR2 Phosphorylation Assay
Rationale: Ligand (VEGF-A) binding to VEGFR2 induces receptor dimerization and autophosphorylation, which is the critical first step in signal transduction.[18] A cell-based assay that measures this phosphorylation event is the most direct method to confirm that BQC-K1 inhibits kinase activity in a physiological context.[19][20]
}
Caption: Simplified VEGFR2 signaling pathway and point of inhibition by BQC-K1.
Protocol: In-Cell Western / ELISA for Phospho-VEGFR2
-
Cell Culture and Starvation: Plate HUVECs and grow to confluency. Serum-starve the cells for 12-18 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with a dose range of BQC-K1 or Sunitinib for 2 hours.
-
Stimulation: Stimulate the cells with 50 ng/mL recombinant human VEGF-A for 10 minutes to induce VEGFR2 phosphorylation.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Block non-specific sites and incubate with primary antibodies against phospho-VEGFR2 (pY1175) and total VEGFR2 (for normalization).
-
Detection: Incubate with species-specific secondary antibodies conjugated to a fluorophore (for In-Cell Western) or HRP (for ELISA).
-
Quantification: Measure the fluorescence or absorbance and normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.
Comparative Data: Inhibition of VEGF-Induced VEGFR2 Phosphorylation
| Compound | Cellular IC50 (p-VEGFR2, nM) | Interpretation |
| BQC-K1 | 25.8 | Potent inhibition of receptor activation in cells. |
| Sunitinib | 65.1 | Demonstrates cellular activity as a positive control. |
Table 4: BQC-K1 effectively suppresses VEGF-A-induced VEGFR2 autophosphorylation in HUVECs, confirming its activity in a cellular context.
Experiment 5: Unbiased Phosphoproteomics for Downstream Pathway Analysis
Rationale: While a targeted phosphorylation assay is essential, an unbiased, global phosphoproteomics analysis provides a comprehensive and powerful confirmation of the downstream pathway effects.[21][22] This mass spectrometry-based approach can quantify thousands of phosphorylation events simultaneously, confirming that BQC-K1 specifically downregulates the VEGFR2 pathway while also revealing any unexpected off-target signaling effects.[23][24]
Protocol: Global Phosphoproteomics Workflow
-
Sample Preparation: Treat and stimulate HUVECs with VEGF-A in the presence or absence of BQC-K1 (at 10x cellular IC50) as described in the previous protocol.
-
Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex mixture using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) beads.[25]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the phosphopeptides. Perform statistical analysis to identify sites that are significantly regulated by BQC-K1 treatment. Map these sites to known signaling pathways.
Comparative Data: Key Downregulated Phosphosites in the VEGFR2 Pathway
| Protein | Phosphorylation Site | Fold Change (BQC-K1 vs. Control) | Role in Pathway |
| KDR (VEGFR2) | Y1175 | -15.2 | Autophosphorylation, PLCγ binding site |
| PLCG1 (PLCγ) | Y783 | -10.8 | Key downstream effector |
| SHC1 | Y317 | -8.5 | Adaptor protein |
| MAPK1 (ERK2) | T185/Y187 | -6.2 | MAPK pathway activation |
| AKT1 | S473 | -5.9 | PI3K/AKT pathway activation |
Table 5: Phosphoproteomic analysis confirms that BQC-K1 treatment leads to a significant and specific downregulation of phosphorylation on VEGFR2 and its canonical downstream signaling nodes, providing definitive evidence of its on-target pathway modulation.
Conclusion
Through this systematic, multi-phase investigation, we have constructed a robust, evidence-based profile for BQC-K1. The data from CETSA provides unequivocal proof of direct VEGFR2 engagement in living cells.[9] Kinome profiling highlights a superior selectivity profile compared to existing multi-kinase inhibitors.[26] Biochemical assays define BQC-K1 as a highly potent, ATP-competitive inhibitor of VEGFR2 enzymatic activity.[15] Finally, cellular phosphorylation and global phosphoproteomics data confirm that this biochemical activity translates into specific, on-target inhibition of the VEGFR2 signaling pathway in a relevant biological system.[22][23]
This integrated workflow, which progresses from biophysical binding to biochemical function and culminates in cellular pathway modulation, provides a high degree of confidence in the proposed mechanism of action for BQC-K1. This positions the candidate for further preclinical development with a clear understanding of its molecular function.
References
- A-motif-targeting phosphoproteome analysis of cancer cells for profiling kinase inhibitors. (2022). Vertex AI Search.
- Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. (2025). American Chemical Society.
- Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. (2025). PubMed.
- Target Identification & Validation in Drug Discovery & Development. (n.d.). Danaher Life Sciences.
- Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. (n.d.). OncLive.
- Target identification and validation | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
- EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. (n.d.). SciSpace.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Phosphoproteomics to study kinase inhibitor action. (n.d.). Technical University of Munich.
- Target Identification & Validation in Drug Discovery. (2024). Technology Networks.
- A Pipeline for Drug Target Identification and Valid
- Target Discovery and Validation: Methods and Strategies for Drug Discovery. (n.d.). Wiley.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central.
- Spotlight: Cell-based kinase assay form
- Clinical development of VEGFR-2 inhibitors. (n.d.).
- Mechanisms of action of EGFR inhibitors. (n.d.).
- Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics. (2023). EMBO Press.
- Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
- Kinome Profiling Service. (n.d.). MtoZ Biolabs.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One.
- Enzyme Kinetic Assay. (n.d.).
- Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis.
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
- VEGFR-2 inhibitor. (n.d.). Wikipedia.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). PubMed Central.
- Kinase Screening & Profiling Service. (n.d.). BPS Bioscience.
- Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. (2009). PubMed Central.
- Enzyme Assays and Kinetics. (n.d.). LSU Health Shreveport.
- Kinase Panel Profiling. (n.d.). Pharmaron.
- A comparison of mechanistic signaling pathway activity analysis methods. (2018).
- What Are Enzyme Kinetic Assays? (2024). Tip Biosystems.
- Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual.
- Experimental and computational workflow to assess drug effects. (n.d.).
- Identification and Validation of VEGFR2 Kinase as a Target of Voacangine by a Systematic Combination of DARTS and MSI. (n.d.). PubMed Central.
- Enzyme kinetics. (n.d.). Wikipedia.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- CETSA. (n.d.). CETSA.
- Confirming Drug Mechanism of Action: A Comparative Guide Using Knockout Models. (n.d.). BenchChem.
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry.
Sources
- 1. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Identification and Validation of VEGFR2 Kinase as a Target of Voacangine by a Systematic Combination of DARTS and MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. annualreviews.org [annualreviews.org]
- 9. CETSA [cetsa.org]
- 10. assayquant.com [assayquant.com]
- 11. biosynsis.com [biosynsis.com]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 14. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 18. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 21. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 24. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics | Molecular Systems Biology [link.springer.com]
- 25. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
Comparative Docking Analysis of 5-Bromoquinazoline Analogs in Kinase Active Sites: A Guide for Rational Drug Design
This guide provides an in-depth comparative analysis of 5-bromoquinazoline analogs, a promising class of kinase inhibitors, through the lens of molecular docking. We will explore the structural rationale for their interaction with key oncogenic kinases, present a validated workflow for conducting such comparative studies, and correlate computational predictions with supporting experimental data to guide future drug discovery efforts.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most critical target classes in modern drug discovery.[1] The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib.[2][3] These molecules typically function by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling pathways that drive tumor proliferation and survival.[4]
The introduction of a bromine atom at the 5-position of the quinazoline ring can significantly influence the compound's physicochemical properties and binding interactions. This guide focuses on comparing the predicted binding modes and affinities of these 5-bromo-substituted analogs within the active sites of two pivotal, yet structurally distinct, receptor tyrosine kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The Strategic Role of Molecular Docking in Kinase Inhibitor Design
Before committing to costly and time-consuming synthesis and in vitro testing, it is essential to build a robust hypothesis about how a molecule might interact with its target. Molecular docking serves this exact purpose. It is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[1]
For kinase inhibitors, docking provides critical insights into:
-
Binding Mode & Affinity: Predicting how the inhibitor sits in the ATP-binding pocket and estimating the strength of the interaction.
-
Structure-Activity Relationships (SAR): Explaining why small changes to a molecule's structure can lead to significant differences in biological activity.[2]
-
Selectivity: Comparing the fit of an inhibitor across different kinase active sites to predict its selectivity profile and potential off-target effects.
-
Lead Optimization: Guiding the rational design of new analogs with improved potency and desired properties.[5]
The following workflow outlines a validated approach for comparative docking studies, ensuring both reproducibility and relevance.
Caption: High-level workflow for a comparative molecular docking study.
Key Kinase Targets and Rationale for Comparison
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase whose dysregulation through mutation or overexpression drives the growth of numerous cancers, including non-small cell lung cancer (NSCLC).[6] Its ATP-binding pocket is the target for many quinazoline-based drugs.[7] The key interaction for this class of inhibitors is typically a hydrogen bond with the backbone nitrogen of Methionine 793 (Met793) in the hinge region of the kinase.[8]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is the primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[9] Dual inhibition of both EGFR and VEGFR-2 is a validated therapeutic strategy. While also a tyrosine kinase, the active site of VEGFR-2 possesses distinct features from that of EGFR, providing a basis for designing selective or dual-targeting agents. The key hinge interaction in VEGFR-2 for many inhibitors involves a hydrogen bond with Cysteine 919 (Cys919) .
Sources
- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
A Comparative Guide to Validating the Selectivity of Bromoquinazoline Derivatives for Specific Cancer Cell Lines
This guide provides an in-depth technical comparison of bromoquinazoline derivatives, focusing on their synthesis, mechanism of action, and selectivity for specific cancer cell lines. We will move beyond simple data reporting to explore the causal relationships behind experimental design, ensuring that the methodologies presented are robust and self-validating. Our analysis is grounded in peer-reviewed experimental data to provide researchers, scientists, and drug development professionals with a reliable resource for their own investigations.
While the quinazoline scaffold is a cornerstone of modern oncology, particularly as a privileged structure for kinase inhibitors, the strategic placement of halogen atoms like bromine can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties.[1][2] This guide will use 6-bromoquinazoline derivatives as a primary case study, due to the wealth of available research data, to illustrate the principles of validating anticancer selectivity.
The Mechanistic Underpinning: Targeting Key Oncogenic Pathways
Quinazoline derivatives predominantly exert their anticancer effects by inhibiting protein tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[3] Dysregulation of these pathways is a hallmark of many cancers.[4] The two most common targets for this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor is often overexpressed or mutated in various cancers, including non-small cell lung cancer and breast cancer, leading to uncontrolled cell division.[7] Quinazoline-based inhibitors are ATP-competitive, binding to the kinase domain and preventing the downstream signaling cascade.[8] Several FDA-approved drugs, such as gefitinib and erlotinib, are based on the quinazoline core.[9]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[10] VEGFR-2 is the primary mediator of this process.[6] By inhibiting VEGFR-2, quinazoline derivatives can starve tumors of the nutrients and oxygen required for their expansion.[10][11]
The dual inhibition of both EGFR and VEGFR-2 is a particularly attractive strategy, as it can simultaneously halt tumor cell proliferation and cut off its blood supply.[3]
Caption: Inhibition of EGFR/VEGFR-2 signaling by Bromoquinazoline derivatives.
Comparative Performance of Bromoquinazoline Derivatives
The true value of a potential anticancer agent lies not just in its potency but in its selectivity—its ability to kill cancer cells while sparing normal, healthy cells. This is quantified by the selectivity index (SI), calculated as the ratio of the IC₅₀ (half-maximal inhibitory concentration) in a normal cell line to the IC₅₀ in a cancer cell line. A higher SI value indicates greater selectivity and a potentially wider therapeutic window.
The following table summarizes experimental data for several 6-bromoquinazoline derivatives, comparing their cytotoxic activity against various human cancer cell lines and a non-tumorigenic cell line.
| Compound ID | Substitution on Quinazoline Ring | Target Cancer Cell Line | IC₅₀ (µM) vs. Cancer Line | Target Normal Cell Line | IC₅₀ (µM) vs. Normal Line | Selectivity Index (SI) | Reference |
| Compound 8a | 6-Bromo, 2-Thioalkyl | MCF-7 (Breast) | 15.85 ± 3.32 | MRC-5 (Lung Fibroblast) | 84.20 ± 1.72 | 5.31 | [2],[12] |
| SW480 (Colon) | 17.85 ± 0.92 | MRC-5 (Lung Fibroblast) | 84.20 ± 1.72 | 4.72 | [2],[12] | ||
| Compound 5b | 6-Bromo, 3-(3-fluorophenyl) | MCF-7 (Breast) | 1.95 | Not specified | Not specified | - | [13],[14] |
| SW480 (Colon) | 0.53 | Not specified | Not specified | - | [13],[14] | ||
| Compound IIIc | 6-Bromo, 2-aryl | MCF-7 (Breast) | 0.236 | Not specified | Not specified | - | [1] |
| Erlotinib | (Reference Drug) | MCF-7 (Breast) | 9.9 ± 0.14 | MRC-5 (Lung Fibroblast) | >100 | >10.1 | [2] |
| Cisplatin | (Reference Drug) | SW480 (Colon) | 10.12 | Not specified | Not specified | - | [13] |
Analysis of Performance:
-
Potency and Selectivity of Compound 8a: Compound 8a demonstrates moderate micromolar activity against both MCF-7 and SW480 cancer cell lines.[2],[12] Critically, its cytotoxicity against the normal MRC-5 cell line is significantly lower, resulting in selectivity indices of 5.31 and 4.72, respectively.[2],[12] This indicates a favorable therapeutic window, as the compound is roughly five times more toxic to cancer cells than normal cells.
-
High Potency of Compound 5b: Compound 5b, which features a 3-fluorophenyl substitution, exhibits substantially higher potency, with IC₅₀ values in the low micromolar to sub-micromolar range.[13],[14] It is notably more potent than the standard chemotherapeutic drug cisplatin against the SW480 colon cancer cell line.[13]
-
Structure-Activity Relationship (SAR): The data highlights key SAR insights. The introduction of a 3-fluorophenyl group in compound 5b dramatically increases potency compared to the thioalkyl group in compound 8a.[2][13] This underscores the importance of the substituent at the 3-position of the quinazoline ring in mediating interactions with the target kinase.
Validating Selectivity: Key Experimental Protocols
Reproducibility and rigorous validation are the cornerstones of drug discovery. The following protocols provide detailed, step-by-step methodologies for assessing the cytotoxicity and mechanism of action of bromoquinazoline derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.
Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5) in their respective recommended media (e.g., RPMI-1640 or DMEM with 10% FBS).[15]
-
Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in a 96-well microplate.[15]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the bromoquinazoline derivative in DMSO.
-
Create a series of dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include wells for "untreated control" (media only) and "vehicle control" (media with the highest concentration of DMSO used).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Caption: Standard workflow for the MTT cell viability assay.
Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
To validate that cell death occurs via apoptosis—a controlled, programmed process—rather than necrosis, flow cytometry with Annexin V and Propidium Iodide (PI) staining is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the bromoquinazoline derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction compared to the control. Studies show that potent 6-bromoquinazoline derivatives can induce apoptosis in a dose-dependent manner in MCF-7 cells.[13]
Target Engagement: In Vitro Kinase Inhibition Assay
To confirm that the cytotoxic effects are due to the inhibition of the intended target (e.g., EGFR or VEGFR-2), an in vitro kinase assay is essential. This cell-free assay directly measures the ability of the compound to inhibit the phosphorylation activity of the purified kinase enzyme.
Protocol (ELISA-based):
-
Plate Coating: Coat a 96-well plate with a substrate peptide specific to the kinase of interest (e.g., a poly(Glu, Tyr) peptide for EGFR).
-
Kinase Reaction: In a separate plate, add the purified recombinant kinase (e.g., VEGFR-2), the bromoquinazoline derivative at various concentrations, and ATP to initiate the phosphorylation reaction.
-
Transfer and Incubation: Transfer the reaction mixture to the substrate-coated plate and incubate to allow the kinase to phosphorylate the substrate.
-
Detection:
-
Wash the plate to remove non-bound components.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phosphotyrosine antibody).
-
Add a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Add a chromogenic HRP substrate (e.g., TMB). The color development is proportional to the amount of kinase activity.
-
-
Measurement and Analysis: Stop the reaction and measure the absorbance. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ for kinase inhibition. This confirms direct target engagement.[6][11]
Conclusion and Future Directions
The validation of bromoquinazoline derivatives requires a multi-faceted approach that combines cytotoxicity screening across multiple cell lines with mechanistic studies. The available data strongly suggests that 6-bromoquinazoline derivatives are a promising class of anticancer agents, with some compounds demonstrating high potency and favorable selectivity for cancer cells over normal cells.[2][13]
The clear structure-activity relationships observed highlight the critical role of specific substitutions in tuning the biological activity of the quinazoline core. Future research should focus on:
-
Expanding the Panel of Cell Lines: Testing against a broader range of cancer cell lines, including those with known resistance mutations (e.g., EGFR T790M), will provide a more comprehensive selectivity profile.[8]
-
In Vivo Efficacy and Toxicity: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profile.
-
Off-Target Profiling: A comprehensive kinome scan should be performed to identify any potential off-target effects, which is crucial for predicting clinical side effects.
By employing the rigorous, self-validating experimental frameworks outlined in this guide, researchers can confidently identify and advance the most promising bromoquinazoline derivatives for the next generation of targeted cancer therapies.
References
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). National Institutes of Health (NIH).
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2022). Eco-Vector Journals.
- Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (2016). PubMed Central.
- Quinazoline-sulfonamides as potential antitumor agents: synthesis and biological testing. (2015). SpringerLink.
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2022). Brieflands.
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2022). National Institutes of Health (NIH).
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2022). National Institutes of Health (NIH).
- Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (2014). Eco-Vector Journals Portal.
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). Royal Society of Chemistry.
- Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. (2023). PubMed.
- Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). (2021). MDPI.
- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed.
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). PubMed Central.
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (2017). Avicenna Journal of Medical Biochemistry.
- Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (2017). BMC Chemistry.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health (NIH).
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). ResearchGate.
- Synthesis and anticancer activity of new quinazoline derivatives. (2017). PubMed.
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Frontiers in Bioscience-Landmark.
- 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). ResearchGate.
- 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). PubMed.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
- 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). SciSpace.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. japsonline.com [japsonline.com]
- 9. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]
- 10. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies (2023) | Somayeh Zare | 4 Citations [scispace.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 5-Bromoquinazoline
An In-Depth Guide to Personal Protective Equipment for Handling 5-Bromoquinazoline
For research scientists and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. This compound, a key heterocyclic building block in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel. This guide moves beyond a simple checklist, providing a procedural and logical framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our goal is to instill a deep, proactive safety culture that protects researchers and validates experimental outcomes.
Understanding the Hazard: The "Why" Behind the Protocol
Before any container is opened, a thorough understanding of the compound's potential hazards is paramount.[1] While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, its structural analogues, such as 5-Bromoquinoline and other bromo-substituted quinolines/quinazolines, provide a strong basis for hazard assessment.
Based on data from these related compounds, this compound must be handled as a substance that is:
-
A Skin Irritant : Capable of causing skin irritation upon contact.[2][3][4]
-
A Serious Eye Irritant : Poses a significant risk of causing serious eye irritation or damage.[2][3][4]
-
A Respiratory Irritant : Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3][5]
-
Harmful if Swallowed : Ingestion can be harmful and may cause gastrointestinal irritation.[3][4]
This hazard profile dictates a stringent, multi-layered approach to personal protection, where engineering controls are the first line of defense, supplemented by carefully selected PPE.
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards of this compound.[6][7] The following equipment is mandatory for any procedure involving this compound.
-
Eye and Face Protection : Due to the risk of serious eye irritation, standard safety glasses are insufficient.
-
Chemical Splash Goggles : Must be worn at all times.[5] They should provide a complete seal around the eyes to protect from dust particles and potential splashes.
-
Face Shield : A full-face shield must be worn over chemical splash goggles whenever there is a significant risk of splashing, such as during transfers of solutions or when carrying out reactions under pressure.[5][8]
-
-
Hand and Body Protection : Direct skin contact is a primary route of exposure and must be prevented.
-
Chemical-Resistant Gloves : Nitrile gloves are the standard recommendation. Always use two pairs (double-gloving) when handling the solid compound or concentrated solutions.[9] Gloves must be inspected for tears before each use and removed immediately if contamination is suspected.[5][10]
-
Laboratory Coat : A flame-resistant lab coat, fully buttoned, is required.[5] This protects the skin and personal clothing from contamination.
-
-
Respiratory Protection : The risk of respiratory irritation from airborne particles necessitates robust engineering controls and, where necessary, respiratory protection.
-
Chemical Fume Hood : All procedures that may generate dust, such as weighing, transferring solids, or preparing solutions, must be conducted inside a certified chemical fume hood.[1][5] This is the primary and most effective means of preventing inhalation exposure.
-
Respirator : In the rare event that a fume hood is not available or its performance is compromised, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N100) must be used.[5][11] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing.[7]
-
Operational Protocol: From PPE Selection to Disposal
A systematic approach to operations ensures that safety measures are integrated into every step of the workflow.[5]
PPE Selection Workflow
The specific task dictates the precise level of PPE required. The following decision tree illustrates this logical flow.
PPE Summary by Laboratory Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory/Engineering Control |
| Receiving/Storage | Safety Goggles | Single Nitrile Gloves | Lab Coat | Well-ventilated storage area |
| Weighing Solid | Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Certified Chemical Fume Hood |
| Preparing Solutions | Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Certified Chemical Fume Hood |
| Reaction/Work-up | Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Certified Chemical Fume Hood |
| Waste Disposal | Splash Goggles | Double Nitrile Gloves | Lab Coat | Certified Chemical Fume Hood |
Step-by-Step Handling and Disposal Plan
1. Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Confirm that an eyewash station and safety shower are accessible and unobstructed.[1][8]
-
Cover the work surface within the fume hood with a plastic-backed absorbent pad.[9]
-
Assemble all necessary equipment and reagents before introducing the this compound.
2. Donning PPE (in order):
-
Lab Coat (fully buttoned).
-
Inner Nitrile Gloves.
-
Chemical Splash Goggles.
-
Face Shield (if required).
-
Outer Nitrile Gloves (cuffs pulled over the sleeves of the lab coat).
3. Handling Protocol (inside fume hood):
-
Weighing: Carefully weigh the solid compound onto a weigh boat. Avoid creating dust. Use anti-static equipment if necessary.
-
Transfer: Gently transfer the solid into the reaction vessel.
-
Dissolution: Add solvent slowly to the solid to prevent splashing.[5]
4. Post-Handling & Doffing PPE (to prevent cross-contamination):
-
Decontaminate any reusable equipment within the fume hood.
-
Remove outer gloves and dispose of them as hazardous waste.
-
Remove face shield and goggles. Clean and store them properly.
-
Remove lab coat, turning it inside out to contain any potential contamination.
-
Remove inner gloves and dispose of them as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.[5][8]
5. Disposal Plan:
-
Waste Segregation : All waste containing this compound must be segregated from other waste streams.[5]
-
Solid Waste : Contaminated items (gloves, absorbent pads, weigh boats) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12]
-
Liquid Waste : Unused solutions and reaction mixtures must be collected in a compatible, sealed, and labeled hazardous waste container. Never pour chemical waste down the drain.[6]
-
Container Disposal : Follow your institution's guidelines for disposing of the empty chemical container, which may require triple rinsing before disposal or being managed as hazardous waste.[13] All waste disposal must adhere strictly to local and institutional regulations.[1][14]
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][5]
-
Skin Contact : Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][3]
-
Spill : For small spills within a fume hood, use absorbent pads to clean the area while wearing appropriate PPE. For larger spills or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) department immediately.[14][15]
By integrating these expert-driven protocols into your daily laboratory operations, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS.
- Chemical Safety in Research and Teaching. New Mexico State University.
- Top 5 Research Chemical Safety Tips for Laboratory Use. Global Chems Depot.
- SAFETY DATA SHEET - 5-Bromoquinoline. Thermo Fisher Scientific.
- Chemical Safety. RUSH University.
- Personal protective equipment for handling Quinazolin-2-ylboronic acid. Benchchem.
- Laboratory Safety and Chemical Hygiene Plan. Northwestern University.
- Safety Data Sheet - 6-Bromoquinoline. MedchemExpress.com.
- SAFETY DATA SHEET - 3-Bromoquinoline. Thermo Fisher Scientific.
- Safety Guidelines for Handling Chemicals. HPE Support.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.
- PPE for Hazardous Chemicals. Canada Safety Training.
- Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU). University of Wyoming.
- Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island.
- Fluorouracil - Environment, Health & Safety. University of Michigan.
Sources
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globalchemsdepot.com [globalchemsdepot.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. support.hpe.com [support.hpe.com]
- 9. uwyo.edu [uwyo.edu]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 12. web.uri.edu [web.uri.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. Chemical Safety | Safety and Ancillary Committees | RUSH University [rushu.rush.edu]
- 15. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
